2-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenol
Description
BenchChem offers high-quality 2-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenol including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-(4,6-diphenyl-1,3,5-triazin-2-yl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O/c25-18-14-8-7-13-17(18)21-23-19(15-9-3-1-4-10-15)22-20(24-21)16-11-5-2-6-12-16/h1-14,25H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRSMLANYBOTORN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC(=N2)C3=CC=CC=C3O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301273255 | |
| Record name | 2-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301273255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3202-86-6 | |
| Record name | 2-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3202-86-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301273255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenol chemical properties and structure
Structural Dynamics, Synthesis, and Applications in Photostability & Bio-Imaging
Executive Summary
This guide provides a comprehensive technical analysis of 2-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenol (HPT core). While the 1,3,5-triazine scaffold is a privileged structure in oncology (kinase inhibition), this specific hydroxyphenyl-triazine (HPT) derivative is chemically distinct due to its photophysical properties. It functions primarily as a photostabilizer via Excited State Intramolecular Proton Transfer (ESIPT).
For drug development professionals, this molecule represents a dual-utility asset:
-
As an Excipient: A critical stabilizer for photosensitive Active Pharmaceutical Ingredients (APIs).
-
As a Probe Scaffold: A platform for designing "turn-on" fluorescent sensors and aggregation-induced emission (AIE) bio-imaging agents.
Part 1: Molecular Architecture & Photophysics
The defining feature of this molecule is the Intramolecular Hydrogen Bond (IMHB) formed between the hydroxyl proton of the phenol ring and the nitrogen atom of the triazine ring. This bond is the "engine" of its photoprotective capability.
1.1 The ESIPT Mechanism
Upon UV irradiation, the molecule undergoes a rapid, reversible proton transfer. This cycle dissipates absorbed UV energy as harmless heat (thermal relaxation) rather than fluorescence or radical formation, effectively shielding the surrounding matrix (or API).
The 4-Stage Cycle:
-
Ground State (Enol): The stable form with the IMHB.
-
Excitation: Absorption of UV light promotes the Enol to the excited singlet state (
). -
Proton Transfer: The acidity of the phenol increases, and the basicity of the triazine nitrogen increases, driving the proton to the nitrogen. This forms the Excited Keto tautomer.
-
Relaxation: The Keto form relaxes to the ground state (
) non-radiatively (releasing heat) and instantly reverts to the Enol form due to the instability of the ground-state Keto structure.
1.2 Visualization: The ESIPT Cycle
The following diagram illustrates the thermodynamic pathway that enables photostability.
Figure 1: The ESIPT photocycle. The molecule acts as a "proton pump," converting UV photons into thermal energy without degrading itself.
Part 2: Physicochemical Properties
The core structure (unsubstituted) is highly crystalline and hydrophobic. In pharmaceutical applications, alkyl chains (e.g., hexyloxy) are often added to the phenol ring to improve solubility in lipid formulations or polymer matrices.
| Property | Data (Core Structure) | Relevance to Development |
| Molecular Formula | Core scaffold tracking | |
| Molecular Weight | ~325.36 g/mol | Small molecule, amenable to modification |
| Melting Point | 240–245 °C | High thermal stability for melt-processing |
| λ max (Absorption) | 290 nm (π-π), 340 nm (n-π) | Covers UVB and UVA regions |
| LogP (Predicted) | ~5.2 | Highly lipophilic; requires formulation aid |
| pKa (Phenol) | ~8.5 (Ground), < 2 (Excited) | Drastic acidity shift drives ESIPT |
Part 3: Synthesis Strategies
For research and scale-up, the Cyanuric Chloride route is preferred over the Benzamidine route due to the low cost of starting materials and modularity.
3.1 Protocol: Friedel-Crafts Approach
This method synthesizes the core 2-(4,6-diphenyl-1,3,5-triazin-2-yl)phenol.
Reagents:
-
Benzene (Solvent & Reactant)
-
Aluminum Chloride (
, Lewis Acid)[2] -
Phenol (or Resorcinol for derivatives)
Step-by-Step Methodology:
-
Intermediate Formation (Diphenyl-chloro-triazine):
-
Dissolve Cyanuric Chloride in anhydrous benzene at 0–5°C.[2]
-
Slowly add
(2.2 equivalents). -
Allow to warm to RT and reflux for 4 hours. The benzene acts as both solvent and reactant, substituting two chlorines to form 2-chloro-4,6-diphenyl-1,3,5-triazine .[2]
-
Critical Control: Temperature must be controlled to prevent tri-substitution (triphenyl triazine).
-
-
Coupling with Phenol:
-
Cool the intermediate solution to 0°C.
-
Add Phenol (1.0 eq) and additional
(1.1 eq). -
Reflux for 6–12 hours. The reaction is driven by the activation of the phenol ring.
-
Workup: Quench with ice/HCl mixture to break the Aluminum complex. Extract with dichloromethane. Recrystallize from toluene/ethanol.
-
3.2 Visualization: Synthesis Workflow
Figure 2: Modular synthesis pathway starting from Cyanuric Chloride.
Part 4: Applications in Life Sciences[5]
4.1 Photostabilization of Photosensitive Drugs
Many APIs (e.g., Nifedipine, Dacarbazine, Ketoprofen) degrade under UV light, leading to toxicity or loss of potency.
-
Mechanism: The HPT molecule is incorporated into the tablet coating or transdermal patch matrix. It acts as a "photon sink," intercepting UV light before it reaches the API.
-
Advantage over Benzotriazoles: HPTs generally possess higher extinction coefficients and better thermal stability, making them suitable for hot-melt extrusion (HME) formulation processes.
4.2 Bio-Imaging & Fluorescent Probes
While the core molecule is non-fluorescent due to ESIPT, inhibiting the ESIPT process turns fluorescence "ON."
-
Sensing Strategy: If the hydroxyl proton is removed (deprotonation) or engaged in hydrogen bonding with an analyte (e.g., Fluoride ions, ATP), ESIPT is blocked. The molecule then relaxes radiatively, emitting strong blue/green fluorescence.
-
Lipid Droplet Imaging: Lipophilic derivatives of HPT accumulate in lipid droplets. The hydrophobic environment protects the IMHB from water interference, allowing specific Stokes-shifted emission useful for live-cell imaging.
References
-
Mechanism of ESIPT
-
Synthesis Protocols
-
Biological Activity (Triazine Scaffold)
- Title: Recent Advances in the Biological Activity of s-Triazine Core Compounds.
- Source: Molecules (MDPI).
-
Link:[Link]
-
Application in Probes
- Title: Theoretical Investigation on the ESIPT Process and Detection Mechanism for Dual-Proton Type Fluorescent Probe.
- Source: MDPI.
-
Link:[Link]
Sources
- 1. sciensage.info [sciensage.info]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Excited state intramolecular proton transfer (ESIPT) in 2-phenylphenol: an example of proton transfer to a carbon of an aromatic ring - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis and excited state modulation of organic blue light emitters based on 2,4,6-triphenyl-1,3,5-triazine and carbazole derivatives through ortho-positioned linking models - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
The In-Depth Technical Guide to the UV Absorption Spectrum of Hydroxyphenyl Triazine Derivatives
Foreword: Beyond the Beer-Lambert Law – A Causal Exploration of Hydroxyphenyl Triazine Photophysics
To the researchers, scientists, and drug development professionals who navigate the complex world of photoprotection, this guide offers a departure from simplistic, protocol-driven manuals. We will not merely describe how to measure the UV absorption spectrum of hydroxyphenyl triazine (HPT) derivatives; we will delve into the fundamental principles that govern their remarkable efficacy as broad-spectrum UV filters. Our focus is on the causality behind their spectral properties, providing you with the foundational knowledge to not only understand existing HPTs but to also rationally design the next generation of photoprotective agents. This guide is structured to build your expertise from the ground up, from the theoretical underpinnings of electronic transitions to the practical nuances of experimental design and data interpretation.
The Hydroxyphenyl Triazine Chromophore: A Molecular Architecture for Superior Photostability
Hydroxyphenyl triazine derivatives represent a cornerstone of modern sunscreen technology, renowned for their exceptional photostability and broad-spectrum UV absorption. Unlike older generations of UV filters that are prone to photodegradation, HPTs possess a unique molecular architecture that allows them to efficiently dissipate absorbed UV energy without undergoing chemical alteration. This inherent stability is primarily attributed to an ultrafast, reversible photophysical process known as Excited-State Intramolecular Proton Transfer (ESIPT).[1]
Upon absorption of a UV photon, the HPT molecule is promoted to an excited electronic state. In this excited state, a proton from the ortho-hydroxyl group is rapidly transferred to a nitrogen atom on the triazine ring. This tautomerization creates a transient keto-isomer, which then quickly relaxes back to its ground state, releasing the absorbed energy as harmless heat. This entire cycle occurs on a picosecond timescale, effectively preventing the molecule from engaging in degradative photochemical reactions. The intramolecular hydrogen bond (IMHB) between the hydroxyl group and the triazine ring is a critical structural feature that facilitates this efficient energy dissipation pathway.[1]
Caption: The Excited-State Intramolecular Proton Transfer (ESIPT) cycle in hydroxyphenyl triazines.
Structure-Absorption Relationships: Tuning the Spectral Properties of HPT Derivatives
The UV absorption spectrum of an HPT derivative is not a static property but is intricately linked to its molecular structure. By strategically modifying the substituents on both the hydroxyphenyl and triazine rings, it is possible to fine-tune the absorption maximum (λmax) and the molar absorptivity (ε), thereby tailoring the compound's protective range and efficacy.
The electronic nature of the substituents plays a pivotal role. Electron-donating groups (EDGs), such as alkoxy or amino groups, on the hydroxyphenyl ring generally lead to a bathochromic shift (a shift to longer wavelengths) of the λmax. This is because EDGs increase the electron density of the chromophore, which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in the absorption of lower-energy photons. Conversely, electron-withdrawing groups (EWGs) can cause a hypsochromic shift (a shift to shorter wavelengths).
The substitution pattern on the other aryl rings attached to the triazine core also influences the absorption spectrum. Extending the π-conjugated system, for instance by introducing additional aromatic rings, typically results in a bathochromic shift and an increase in molar absorptivity. This is a key strategy for developing broad-spectrum UV absorbers that cover both the UVB and UVA regions.
| Derivative Class | Key Substituents | Typical λmax Range (nm) | Molar Absorptivity (ε) Range (L mol⁻¹ cm⁻¹) | Reference |
| Bis-Ethylhexyloxyphenol Methoxyphenyl Triazine (Bemotrizinol) | Alkoxy groups on hydroxyphenyl rings | 310, 345 | High | [2] |
| Tris-Biphenyl Triazine | Biphenyl groups on triazine ring | 310 | 57,000 | [3] |
| Substituted 2-(2'-hydroxyphenyl)benzoxazoles | Amino and acetyl groups | 336 - 374 | 1.83 x 10⁴ - 1.69 x 10⁵ | [4] |
The Influence of the Solvent Environment: A Key Consideration for Formulation
The solvent environment can significantly impact the UV absorption spectrum of HPT derivatives, a phenomenon known as solvatochromism.[5] Changes in solvent polarity and hydrogen-bonding capacity can alter the energy levels of the ground and excited states of the HPT molecule, leading to shifts in the λmax and changes in the molar absorptivity.[5]
Generally, in non-polar solvents, the intramolecular hydrogen bond of HPTs is well-maintained, and the absorption spectrum reflects the intrinsic electronic properties of the molecule. However, in polar protic solvents, such as ethanol or water, the solvent molecules can compete for hydrogen bonding with the HPT, potentially disrupting the intramolecular hydrogen bond. This can lead to the formation of different conformers and a more complex absorption profile.
A bathochromic (red) shift is often observed with increasing solvent polarity for many organic chromophores.[5] This is because polar solvents tend to stabilize the more polar excited state to a greater extent than the ground state, thus reducing the energy gap for the electronic transition. Conversely, a hypsochromic (blue) shift can occur if the ground state is more stabilized by the polar solvent than the excited state.[5] For HPT derivatives, the solvatochromic behavior can be complex due to the interplay of general solvent effects and specific hydrogen-bonding interactions.
A Rigorous Protocol for UV-Vis Spectrophotometric Analysis of HPT Derivatives
To ensure the acquisition of accurate and reproducible UV absorption spectra, a well-defined and validated experimental protocol is essential. The following step-by-step methodology incorporates best practices for the analysis of HPT derivatives and other organic UV filters.
Instrumentation and Materials
-
Spectrophotometer: A double-beam UV-Vis spectrophotometer with a wavelength range of at least 200-400 nm and a spectral bandwidth of 2 nm or less.
-
Cuvettes: Matched 1 cm path length quartz cuvettes.
-
Solvent: Spectroscopic grade ethanol is a common and suitable solvent for many HPT derivatives. The choice of solvent should be based on the solubility of the specific derivative and the intended application.
-
Analytical Balance: A calibrated balance with a readability of at least 0.1 mg.
-
Volumetric Glassware: Calibrated Class A volumetric flasks and pipettes.
-
Ultrasonic Bath: For complete dissolution of the sample.
Experimental Workflow
Caption: A standardized workflow for UV-Vis spectrophotometric analysis of HPT derivatives.
Causality in Protocol Design: A Self-Validating System
-
Choice of Solvent: The use of spectroscopic grade solvent is critical to minimize background absorbance. Ethanol is often chosen for its ability to dissolve a wide range of organic compounds and its transparency in the UV region.
-
Ultrasonication: This step is not merely for convenience; it ensures complete and uniform dissolution of the analyte, which is fundamental for accurate concentration determination and adherence to the Beer-Lambert Law.
-
Serial Dilutions and Beer-Lambert Plot: Measuring a series of dilutions and constructing a Beer-Lambert plot serves as an internal validation of the method. A linear plot with a high correlation coefficient (R² > 0.999) confirms that the measurements were made within the linear dynamic range of the instrument and that there are no significant intermolecular interactions or instrumental artifacts affecting the results. The molar absorptivity is then determined from the slope of this line, providing a more robust value than a single-point measurement.
Theoretical Modeling: Unveiling the Electronic Transitions with TD-DFT
Computational chemistry, particularly Time-Dependent Density Functional Theory (TD-DFT), has become an indispensable tool for understanding the UV absorption properties of molecules like HPTs.[1][2][6] TD-DFT calculations can predict the electronic absorption spectra with good accuracy, providing valuable insights into the nature of the electronic transitions responsible for the observed absorption bands.[1][2][6]
These calculations can identify the specific molecular orbitals involved in the electronic transitions, such as the HOMO to LUMO transition. By visualizing these orbitals, researchers can understand how different parts of the molecule contribute to the UV absorption. For example, TD-DFT studies can confirm that the primary absorption bands in HPTs arise from π → π* transitions localized on the conjugated system of the molecule. Furthermore, these theoretical models can be used to predict how structural modifications will affect the UV spectrum, thus guiding the rational design of new HPT derivatives with desired absorption properties. The agreement between experimental and TD-DFT predicted UV absorption data serves as a powerful validation of the theoretical models.[1][2][6]
Conclusion: An Integrated Approach to Understanding HPT UV Absorption
The exceptional performance of hydroxyphenyl triazine derivatives as UV absorbers is a direct consequence of their unique photophysical properties, which are governed by a delicate interplay of molecular structure, electronic effects, and environmental factors. A comprehensive understanding of their UV absorption spectrum requires an integrated approach that combines rigorous experimental measurements with insightful theoretical modeling. By elucidating the causal relationships between chemical structure and spectral properties, researchers and formulation scientists can unlock the full potential of this remarkable class of photoprotective agents, paving the way for the development of even more effective and stable sunscreens and photostabilizers.
References
-
Synthesis, Spectra, and Theoretical Investigations of 1,3,5-Triazines Compounds as Ultraviolet Rays Absorber Based on Time-Dependent Density Functional Calculations and three-Dimensional Quantitative Structure-Property Relationship. (2018). J Fluoresc, 28(2), 707-723. [Link]
-
Combined Computational and Experimental Study: Synthesis, DFT-Calculated and Experimental Characterization and Application of New s-Triazine Based Fiber Reactive UV Absorbers. (2023). Journal of Molecular Structure. [Link]
-
Synthesis, Spectra, and Theoretical Investigations of 1,3,5-Triazines Compounds as Ultraviolet Rays Absorber Based on Time-Dependent Density Functional Calculations and three-Dimensional Quantitative Structure-Property Relationship. (2018). ResearchGate. [Link]
-
Experimental and theoretical studies of linear and non-linear optical properties of novel fused-triazine derivatives for advanced technological applications. (2022). Scientific Reports, 12(1), 19985. [Link]
-
Using new solvatochromic parameters to investigate dye-solvent interactions. (2021). Australian Journal of Chemistry, 75(3), 209-216. [Link]
-
Synthesis, Crystal Structures and Spectroscopic Properties of Triazine-Based Hydrazone Derivatives; A Comparative Experimental-Theoretical Study. (2015). Molecules, 20(4), 5851-5871. [Link]
-
Hydroxyphenyl-s-triazines: Advanced multipurpose UV-absorbers for coatings. (n.d.). ResearchGate. [Link]
-
Functionalized 1,3,5-triazine derivatives as components for photo- and electroluminescent materials. (2023). Dyes and Pigments, 211, 111081. [Link]
-
Solvatochromism – Knowledge and References. (n.d.). Taylor & Francis. [Link]
-
Using new solvatochromic parameters to investigate dye–solvent interactions. (2021). ResearchGate. [Link]
-
Photophysical properties of 5,10,15,20-tetrakis(m-hydroxyphenyl)porphyrin (m-THPP), 5,10,15,20-tetrakis(m-hydroxyphenyl)chlorin (m-THPC) and 5,10,15,20-tetrakis(m-hydroxyphenyl)bacteriochlorin (m-THPBC): a comparative study. (1996). Journal of Photochemistry and Photobiology B: Biology, 33(2), 163-167. [Link]
-
Synthesis and structural Characterization of s-triazine derivatives and their photophysical properties. (2024). ResearchGate. [Link]
-
Solvatochromic effect in absorption and emission spectra of star-shaped bipolar derivatives of 1,3,5-triazine and carbazole. A time-dependent density functional study. (2017). Physical Chemistry Chemical Physics, 19(6), 4647-4657. [Link]
-
Synthesis and photo-physical properties of fluorescent 1,3,5-triazine styryl derivatives. (2014). Journal of the Brazilian Chemical Society, 25(11), 2116-2124. [Link]
-
Solvatochromism. (n.d.). Wikipedia. [Link]
-
Relevant UV-Vis data of the triazine derivatives 3a-d. (n.d.). ResearchGate. [Link]
-
Synthesis, spectroscopic (UV-vis and GIAO NMR), crystallographic and theoretical studies of triazine heterocyclic derivatives. (2015). University of Southampton. [Link]
-
Synthesis and in Vitro Evaluation of Novel Triazine Analogues as Anticancer Agents and Their Interaction Studies With Bovine Serum Albumin. (2016). European Journal of Medicinal Chemistry, 119, 137-149. [Link]
-
Ultraviolet Stabilizers of the 2-(2'-Hydroxyphenyl)-1,3,5-triazine Class: Structural and Spectroscopic Characterization. (1998). The Journal of Physical Chemistry A, 102(29), 5786-5799. [Link]
-
A Computational Comparative Study for the Spectroscopic Evaluation of Triazine Derivative Dyes in Implicit Solvation Model Syste. (2021). Griffith University. [Link]
-
Electronic Absorption, Emission, and Two-Photon Absorption Properties of Some Extended 2,4,6-Triphenyl-1,3,5-Triazines. (2022). Photochem, 2(2), 346-361. [Link]
-
Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation. (2022). Molecules, 27(21), 7549. [Link]
-
TD-DFT calculations of UV absorption bands and their intensities in the spectra of some tetrahydroquinolines. (2017). ResearchGate. [Link]
-
Substituent effects on the ultraviolet absorption properties of stilbene compounds-Models for molecular cores of absorbents. (2019). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 215, 9-14. [Link]
-
TDDFT. (n.d.). Rowan. [Link]
-
A DFT and TD-DFT Study of Two Hydralazine Derivatives for Organic Solar Cells and Nonlinear Optical Application. (2023). Journal of Chemistry, 2023, 1-12. [Link]
- Compositions with polymeric or oligomeric hydroxy phenyl triazine uv filter. (2021).
-
Substituent Effects on the Ultraviolet Absorption Properties of 2,4-Dihydroxy Dibenzophenone. (2022). Polymers, 14(23), 5133. [Link]
-
Effect of substituents on the absorption spectra and pK values of some azo dyes derived from thiobarbituric acid. (1996). Proceedings of the Indian Academy of Sciences - Chemical Sciences, 108(4), 345-351. [Link]
-
A study on 2-(2'-hydroxyphenyl) benzoxazoles derivatives as potential organic UV filters, Part I. (2018). Brazilian Journal of Pharmaceutical Sciences, 54(1). [Link]
Sources
- 1. Synthesis, Spectra, and Theoretical Investigations of 1,3,5-Triazines Compounds as Ultraviolet Rays Absorber Based on Time-Dependent Density Functional Calculations and three-Dimensional Quantitative Structure-Property Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and in vitro evaluation of novel triazine analogues as anticancer agents and their interaction studies with bovine serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. Solvatochromism - Wikipedia [en.wikipedia.org]
- 6. Synthesis, Crystal Structures and Spectroscopic Properties of Triazine-Based Hydrazone Derivatives; A Comparative Experimental-Theoretical Study [mdpi.com]
Unraveling the Mechanism of Excited State Intramolecular Proton Transfer (ESIPT) in Triazines
A Comprehensive Technical Guide for Photophysical Engineering and Bioimaging
Executive Summary
Excited State Intramolecular Proton Transfer (ESIPT) is a fundamental photophysical phenomenon characterized by an ultrafast, photoinduced structural reorganization. Among the diverse scaffolds capable of ESIPT, triazine derivatives —specifically o-hydroxyphenyl-1,3,5-triazines (HPTs)—stand out due to their exceptional photostability and highly tunable emission profiles. This whitepaper dissects the quantum mechanical underpinnings of ESIPT in triazines, outlines rigorous experimental workflows for capturing these ultrafast dynamics, and explores their translational applications in drug development, bioimaging, and UV protection.
Structural & Quantum Mechanical Foundations
The 4-Level Photophysical Cycle
The ESIPT process operates via a classic 4-level thermodynamic cycle. In the ground state (
Upon photoexcitation to the first singlet excited state (
Fig 1: The 4-level ESIPT photophysical cycle illustrating the ultrafast proton transfer mechanism.
The Triazine Advantage: A Seam of Conical Intersection
What makes the triazine scaffold unique compared to traditional benzotriazoles (BZTs)? The answer lies in the ring geometry and the nature of the excited states. Triazines form a six-membered intramolecular hydrogen-bonded ring, whereas BZTs form a five-membered ring[3].
Complete Active Space Self-Consistent Field (CASSCF) studies demonstrate that in triazines, the
Quantitative Photophysical Profiling
Because emission occurs from the lower-energy K* state, triazine ESIPT probes exhibit an unusually large separation between their absorption and emission wavelengths. This massive Stokes shift eliminates self-absorption and minimizes background autofluorescence—a critical requirement for high-contrast biological imaging[4].
Table 1: Consensus Photophysical Properties of Triazine-Based ESIPT Fluorophores
| Photophysical Property | Typical Enol Form (E) | Typical Keto Form (K*) | Analytical Significance |
| Absorption Max ( | 330 – 380 nm | N/A (Transient) | Excitation window (UV-A to Violet) |
| Emission Max ( | ~400 nm (Often Weak) | 510 – 570 nm (Strong) | Enables dual-emission ratiometric sensing |
| Stokes Shift | < 50 nm | 150 – 200 nm | Eliminates self-absorption artifacts |
| Fluorescence Lifetime | < 100 fs | 0.5 – 5.6 ns | Differentiates states in Time-Resolved Imaging |
| Quantum Yield ( | < 0.01 | 0.30 – 0.65 | Ensures high sensitivity for biological probes |
Experimental Validation: Ultrafast Transient Absorption Spectroscopy
Causality of the Method: Standard Time-Correlated Single Photon Counting (TCSPC) systems possess an Instrument Response Function (IRF) of ~20–50 picoseconds. Because the
The following protocol represents a self-validating system designed to isolate and measure the ESIPT rate and subsequent K* decay.
Step-by-Step TAS Methodology
-
Sample Preparation & Baseline Validation:
-
Dissolve the triazine derivative in a spectroscopic-grade solvent (e.g., DMSO or Toluene) to an optical density (OD) of ~0.3 at the pump wavelength.
-
Self-Validation: Record a steady-state UV-Vis spectrum before and after the TAS experiment. Any deviation indicates sample degradation or photo-bleaching.
-
-
Femtosecond Pump Excitation:
-
Excite the sample using a ~100 fs laser pulse (e.g., 340 nm) generated by an Optical Parametric Amplifier (OPA).
-
Self-Validation: Maintain pump fluence below
to strictly prevent multi-photon absorption artifacts.
-
-
White-Light Supercontinuum Probing:
-
Interrogate the sample with a delayed broadband white-light pulse (350–750 nm). This simultaneously captures the Ground State Bleach (GSB), Excited State Absorption (ESA) of the E* state, and Stimulated Emission (SE) of the K* state.
-
-
Delay Stage Scanning:
-
Utilize a motorized optical delay line to scan pump-probe delays from -5 ps to 3 ns.
-
Self-Validation: Scan negative delays (probe arrives before pump) to accurately map the cross-phase modulation (XPM) and establish a precise "Time-Zero" (
).
-
-
Global Target Analysis:
-
Apply Singular Value Decomposition (SVD) to the transient data matrix.
-
Self-Validation: The kinetic decay of the E* ESA band must mathematically match the rise time of the K* SE band, definitively proving the precursor-successor relationship of the proton transfer.
-
Fig 2: Step-by-step experimental workflow for Ultrafast Transient Absorption Spectroscopy (TAS).
Strategic Applications in Drug Development & Bioimaging
The unique photophysics of triazine ESIPT systems have been aggressively leveraged in two primary biomedical domains:
A. Ratiometric Fluorescent Probes for Bioimaging
Because ESIPT molecules can exhibit dual emission (from both E* and K* states depending on the environment), they are ideal for ratiometric sensing. This technique measures the ratio of two emission intensities, inherently calibrating for probe concentration, optical path length, and excitation source fluctuations.
-
Toxin Detection (Hydrazine): Hydrazine is a highly toxic industrial chemical. Researchers have engineered triazine-based probes where the ESIPT process is initially locked by a protecting group. Upon nucleophilic attack by hydrazine, the protecting group is cleaved, triggering a two-step ESIPT activation that turns "ON" a massive fluorescent shift. This allows for real-time, in vivo tracking of hydrazine fluctuations with limits of detection in the nanomolar range[5].
-
Metal Ion Identification: ESIPT probes have been successfully deployed to identify Group IIIA ions (
, , ) in live cells and zebrafish models. The coordination of the metal ion to the triazine core modulates the proton transfer efficiency, shifting the emission profile and allowing for highly selective, multiplexed bioimaging[6].
B. Advanced Photostabilizers and UV Filters
In dermatological drug development and cosmetic science, preventing UV-induced DNA damage is paramount. Phenolic compounds isolated from natural sources (like cashew nut shell liquid) can be synthetically transformed into triazine derivatives with potent ESIPT character[7]. Because the ESIPT process in these specific molecules is coupled to a barrierless conical intersection, they absorb harmful UVA/UVB radiation and harmlessly dissipate it as heat via rapid tautomerization. This radiationless deactivation prevents the generation of reactive oxygen species (ROS) and avoids the photo-degradation typical of older UV filters[3],[7].
References
-
Mechanism of an Exceptional Class of Photostabilizers: A Seam of Conical Intersection Parallel to Excited State Intramolecular Proton Transfer (ESIPT) in o-Hydroxyphenyl-(1,3,5)-triazine. The Journal of Physical Chemistry A.3
-
Density Functional Theory Applied to Excited State Intramolecular Proton Transfer in Imidazole-, Oxazole-, and Thiazole-Based Systems. MDPI.1
-
Compounds having excited state intramolecular proton transfer (esipt) character for use in treating and/or preventing sunburn and/or preventing u.v. damage. US Patent US20220144785A1.7
-
Dual-emission fluorescent probe with sequential two-step ESIPT activation mechanism for selective hydrazine detection and multifunctional applications. PubMed.5
-
ESIPT-based fluorescent probe for bioimaging and identification of group IIIA ions in live cells and zebrafish. PubMed.6
-
Push–pull heterocycles and beyond: recent developments in absorption, emission, and ICT properties. RSC Publishing.2
-
Multifunctional s-triazine-BODIPY conjugates: synthetic strategies, photophysical insights, and emerging applications. RSC Publishing.4
Sources
- 1. mdpi.com [mdpi.com]
- 2. Push–pull heterocycles and beyond: recent developments in absorption, emission, and ICT properties - RSC Advances (RSC Publishing) DOI:10.1039/D5RA06623A [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Multifunctional s -triazine-BODIPY conjugates: synthetic strategies, photophysical insights, and emerging applications - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04624F [pubs.rsc.org]
- 5. Dual-emission fluorescent probe with sequential two-step ESIPT activation mechanism for selective hydrazine detection and multifunctional applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ESIPT-based fluorescent probe for bioimaging and identification of group IIIA ions in live cells and zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. US20220144785A1 - Compounds having excited state intramolecular proton transfer (esipt) character for use in treating and/or preventing sunburn and/or preventing u.v. damage - Google Patents [patents.google.com]
Technical Deep Dive: Photophysics and Stability Profiles of Benzotriazole vs. Triazine UV Absorbers
Executive Summary
In the stabilization of pharmaceutical packaging and high-performance polymers, the choice between Benzotriazole (BZT) and Hydroxyphenyl-Triazine (HPT/TRZ) UV absorbers is often reduced to cost versus longevity. However, for drug development professionals concerned with ICH Q1B compliance (photostability of new drug substances), the distinction is fundamentally photophysical .
While both classes utilize Excited State Intramolecular Proton Transfer (ESIPT) to dissipate UV energy, BZTs are kinetically susceptible to a "conformational leak"—a transient breaking of the planar hydrogen bond that leads to radical formation and eventual matrix degradation. Triazines, possessing a hyper-stable planar architecture and higher molar extinction coefficients, offer superior protection in thin-film applications (e.g., blister packs) where BZTs fail to meet optical density requirements.
Molecular Architecture & Mechanism
The ESIPT Cycle
Both BZT and TRZ molecules function as "proton pumps." Upon UV absorption, a proton transfers from the phenolic hydroxyl group to a nitrogen atom on the hetero-ring. This tautomerization consumes the photon's energy, which is then released as harmless heat (IR radiation) as the molecule returns to its ground state.
The Critical Difference: The "Open Conformer" Failure Mode
-
Benzotriazoles: The intramolecular hydrogen bond (IMHB) in BZTs is strong but not inviolable. Under high-energy excitation or in polar matrices, the bond can rupture, forming a twisted "open conformer." This species cannot undergo ESIPT; instead, it may undergo intersystem crossing to a triplet state, generating singlet oxygen (
) or free radicals that degrade the polymer matrix. -
Triazines: The symmetric arrangement of the triazine ring creates a "locking" effect. The energy barrier to break the IMHB and twist the molecule is significantly higher. Consequently, the quantum yield for degradation (
) for TRZs is orders of magnitude lower than for BZTs.
Visualization: The ESIPT Pathway and BZT Failure
The following diagram illustrates the standard ESIPT cycle and the "leakage" pathway specific to Benzotriazoles.
Figure 1: The ESIPT cycle. Note the 'Open Conformer' pathway (black), which represents the primary failure mode for Benzotriazoles, leading to eventual loss of protection.
Photophysical Performance Comparison
For pharmaceutical packaging (e.g., PET bottles, PVC/PVDC blisters), the Molar Extinction Coefficient (
Quantitative Data Summary
| Feature | Benzotriazole (BZT) | Hydroxyphenyl-Triazine (TRZ) | Implications for Pharma/Dev |
| Typical | 15,000 – 20,000 | 30,000 – 65,000 | TRZ requires ~50% less loading for same UV blocking. |
| Photostability (T50) | Moderate (Years) | Extreme (Decades) | TRZ preferred for long-shelf-life products. |
| Film Thickness Capability | Poor in thin films (<25µm) | Excellent in thin films | TRZ is critical for blister lidding films. |
| Toxicity / Migration | High migration risk; some SVHC listed | Low migration; high MW | TRZ preferred for food/drug contact safety. |
| Lambda Max ( | Broad (300-380 nm) | Tunable (often shifts to UVA) | TRZ offers sharper cut-offs for specific wavelengths. |
The "Thin Film" Problem
In thick parts (e.g., a 2mm molded bottle), BZTs work well because the path length (
-
BZT Limitation: High concentrations lead to "blooming" (exudation) and physical loss of the absorber.
-
TRZ Solution: Due to high
, TRZs provide necessary blocking at lower concentrations, maintaining film integrity.
Experimental Protocols: Validating Stability
To select the correct absorber for a drug delivery system, one must validate both the efficacy (blocking) and the persistence (stability) of the absorber itself.
Protocol A: Accelerated Weathering & Depletion Analysis
Objective: Determine the degradation rate of the UV absorber within the polymer matrix.
-
Sample Preparation:
-
Prepare solvent-cast films (PMMA or Polycarbonate) containing 1.0% w/w of the candidate UVA (BZT vs. TRZ).
-
Thickness must be controlled to ±1 µm using a wire-wound drawdown bar.
-
-
Exposure (ASTM G154):
-
Device: QUV Weatherometer.
-
Cycle: UV-A 340nm lamps; Irradiance 0.89 W/m²; 8 hours UV at 60°C, 4 hours condensation at 50°C.
-
Duration: 0, 500, 1000, 2000 hours.
-
-
Quantification (Spectroscopy):
-
Measure UV-Vis transmission (
) from 290–800 nm. -
Calculate Absorbance (
) at . -
Self-Validating Step: Normalize the absorbance against a non-degrading IR peak of the polymer matrix (e.g., Carbonyl stretch) to rule out matrix thickness changes.
-
-
Data Analysis:
-
Plot
vs. Time. -
Expectation: BZT will show a first-order decay curve. TRZ should remain >95% retention.
-
Protocol B: Leaching/Migration Study (Pharma Context)
Objective: Ensure the UVA does not migrate into the drug product (Simulated).
-
Setup: Place the UV-stabilized film in contact with a food simulant (e.g., 50% Ethanol/Water) in a migration cell at 40°C for 10 days.
-
Analysis: Analyze the simulant via HPLC-UV.
-
Limit: Detection must be below specific migration limits (SML) typically < 10 ppb for high-safety applications.
Selection Logic for Drug Development
When should a formulation scientist switch from the standard BZT to the more expensive TRZ?
Figure 2: Decision matrix for selecting UV absorbers in pharmaceutical packaging.
References
-
Mechanism of ESIPT & Photostability
-
Comparative Performance in Coatings/Polymers
-
Regulatory & Toxicity (SVHC Status)
-
Pharmaceutical Packaging Applications
- Title: Spectrophotometric Evaluation of UV Absorbers in Pharmaceutical Packaging.
- Source: HunterLab Applic
-
URL:[Link]
-
Triazine Performance Data
- Title: Light Stabilization Toolbox - Advanced Hydroxyphenyl Triazine UV Absorbers.
- Source: PCI Magazine.
-
URL:[Link]
Sources
An In-Depth Technical Guide to the Thermal Stability of 2-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenol at High Temperatures
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
2-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenol, a member of the hydroxyphenyl triazine (HPT) class of compounds, is a molecule of significant interest due to its exceptional ultraviolet (UV) absorbing properties and inherent thermal stability. These characteristics make it a critical component in various applications, including the stabilization of polymers, coatings, and potentially in pharmaceutical formulations where protection against photodegradation and thermal stress is paramount. This technical guide provides a comprehensive exploration of the thermal stability of 2-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenol at elevated temperatures. We will delve into the fundamental principles of its thermal degradation, the state-of-the-art analytical techniques employed for its characterization, and a proposed mechanistic framework for its decomposition. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to understand, evaluate, and potentially enhance the thermal performance of this important molecule in their respective applications.
Introduction: The Significance of Thermal Stability in High-Performance Applications
The 1,3,5-triazine ring, a six-membered aromatic heterocycle containing three nitrogen atoms, forms the core of a class of compounds known for their remarkable stability. When substituted with phenyl and a hydroxyl-bearing phenyl group, as in the case of 2-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenol, the resulting molecule exhibits a high degree of thermal robustness. This stability is not merely an academic curiosity; it is a critical attribute that dictates the compound's utility in demanding environments.
In the realm of materials science, this compound is a well-regarded UV absorber, often incorporated into plastics and coatings to prevent degradation from sunlight. During manufacturing processes such as extrusion and molding, these materials are subjected to high temperatures. A UV stabilizer that decomposes under these conditions would be ineffective and could even introduce detrimental impurities into the final product. Similarly, in the pharmaceutical industry, understanding the thermal stability of any component is a regulatory and safety imperative. Excipients or active pharmaceutical ingredients (APIs) must withstand manufacturing processes like heat sterilization and maintain their integrity throughout the product's shelf life, often under varying storage conditions.
This guide will provide a detailed examination of the methodologies used to quantify the thermal stability of 2-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenol and offer insights into its behavior at elevated temperatures.
Analytical Methodologies for Assessing Thermal Stability
A multi-faceted approach employing several analytical techniques is essential for a thorough characterization of the thermal stability of 2-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenol. Each technique provides unique and complementary information regarding the material's response to heat.
Thermogravimetric Analysis (TGA)
Principle: TGA is a cornerstone technique in thermal analysis that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[1][2][3][4][5] A gradual or sharp decrease in mass indicates decomposition or volatilization.
Experimental Protocol:
-
Sample Preparation: A small, representative sample of 2-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenol (typically 5-10 mg) is accurately weighed into an inert sample pan (e.g., alumina or platinum).
-
Instrument Setup: The TGA instrument is purged with a desired gas, typically an inert gas like nitrogen to study pyrolysis or an oxidative gas like air to assess thermo-oxidative stability.
-
Temperature Program: A linear heating ramp is programmed, for instance, from ambient temperature to 1000 °C at a constant rate (e.g., 10 °C/min).
-
Data Acquisition: The instrument continuously records the sample's mass as a function of temperature.
-
Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine key parameters such as the onset temperature of decomposition (Tonset) and the temperature of maximum decomposition rate (Tmax), which is obtained from the peak of the derivative thermogravimetric (DTG) curve.
Causality Behind Experimental Choices: The choice of atmosphere is critical; an inert atmosphere allows for the study of the intrinsic thermal stability of the molecule without the influence of oxygen, while an oxidative atmosphere provides insights into its performance in real-world applications where air is present. The heating rate can influence the observed decomposition temperatures; a slower heating rate can provide better resolution of overlapping decomposition steps.
Table 1: Key Parameters Obtained from Thermogravimetric Analysis
| Parameter | Description | Typical Value Range for HPTs |
| Tonset | The temperature at which significant mass loss begins. | 250 - 400 °C |
| Tmax | The temperature at which the rate of mass loss is at its maximum. | 300 - 500 °C |
| Residue at T > 600°C | The percentage of mass remaining at the end of the analysis. | Varies depending on structure and atmosphere |
Differential Scanning Calorimetry (DSC)
Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[6][7] It is used to determine thermal transitions such as melting, crystallization, and glass transitions.
Experimental Protocol:
-
Sample Preparation: A small amount of the sample (typically 2-5 mg) is encapsulated in an aluminum or copper pan.
-
Instrument Setup: The DSC cell is purged with an inert gas.
-
Temperature Program: The sample is subjected to a controlled temperature program, often involving heating, cooling, and reheating cycles. A typical heating rate is 10 °C/min.
-
Data Acquisition: The heat flow to or from the sample is recorded as a function of temperature.
-
Data Analysis: The resulting DSC thermogram reveals endothermic (heat-absorbing) and exothermic (heat-releasing) events. The melting point (Tm) is identified as the peak of the endothermic melting transition.
Causality Behind Experimental Choices: The use of heating and cooling cycles can reveal information about the material's crystallinity and whether it undergoes any phase changes upon cooling. The second heating cycle is often used to determine the glass transition temperature (Tg) of the amorphous phase, as it erases the thermal history of the sample.
Table 2: Thermal Transitions of Hydroxyphenyl Triazine Derivatives
| Parameter | Description | Reported Values for Similar Compounds |
| Melting Point (Tm) | The temperature at which the solid-to-liquid phase transition occurs. | 147-151 °C for a hexyloxy-substituted analog. |
| Decomposition | Can be observed as a broad endothermic or exothermic event at higher temperatures. | Often overlaps with or follows melting. |
Hyphenated Techniques: TGA-FTIR and Pyrolysis-GC-MS
Principle: To identify the gaseous products evolved during decomposition, TGA can be coupled with other analytical instruments.
-
TGA-FTIR (Thermogravimetric Analysis-Fourier Transform Infrared Spectroscopy): The off-gas from the TGA is continuously passed through a heated gas cell in an FTIR spectrometer. The FTIR spectra of the evolved gases are recorded, allowing for the identification of functional groups and specific molecules.
-
Py-GC-MS (Pyrolysis-Gas Chromatography-Mass Spectrometry): The sample is rapidly heated to a high temperature (pyrolyzed) in an inert atmosphere, and the resulting volatile fragments are separated by a gas chromatograph and identified by a mass spectrometer.[8][9][10][11]
Experimental Workflow:
Caption: Experimental workflow for TGA coupled with Evolved Gas Analysis.
Causality Behind Experimental Choices: TGA-FTIR is excellent for identifying small, simple molecules with distinct IR absorptions (e.g., CO, CO2, H2O, HCN). Py-GC-MS provides detailed separation and identification of a wider range of organic fragments, offering a more comprehensive picture of the decomposition products.
Proposed Thermal Degradation Mechanism
While a definitive, experimentally verified thermal degradation pathway for 2-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenol is not extensively documented in the public literature, a plausible mechanism can be proposed based on the known chemistry of triazines, phenols, and related aromatic compounds. The degradation is likely to proceed through a complex series of radical-mediated reactions.
Initial Bond Scission: At elevated temperatures, the weaker bonds in the molecule are expected to cleave first. The C-N bonds within the triazine ring and the C-C bonds connecting the phenyl rings to the triazine core are likely candidates for initial homolytic cleavage. The presence of the hydroxyl group on one of the phenyl rings can also influence the degradation pathway.
Fragmentation and Rearrangement: Following initial bond scission, a cascade of fragmentation and rearrangement reactions would occur. Potential fragmentation pathways could involve:
-
Cleavage of the Triazine Ring: The triazine ring can decompose, leading to the formation of nitrogen-containing fragments such as nitriles (e.g., benzonitrile) and other smaller nitrogenous species.
-
Loss of Phenyl and Phenol Moieties: The phenyl and hydroxyphenyl groups can detach as radicals, which can then undergo further reactions like hydrogen abstraction or recombination.
-
Reactions Involving the Hydroxyl Group: The phenolic hydroxyl group can participate in hydrogen transfer reactions, potentially leading to the formation of water and more stable aromatic structures.
Proposed Degradation Pathway:
Caption: Proposed thermal degradation pathway for the topic molecule.
Expected Decomposition Products: Based on the fragmentation patterns of similar molecules, the following are plausible decomposition products:
-
Volatile Organic Compounds: Benzene, phenol, benzonitrile, and smaller hydrocarbon fragments.
-
Inorganic Gases: Carbon monoxide (CO), carbon dioxide (CO2), water (H2O), and hydrogen cyanide (HCN).
-
Solid Residue: A carbonaceous char consisting of cross-linked polyaromatic structures.
Factors Influencing Thermal Stability
The thermal stability of 2-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenol is not an immutable property and can be influenced by several factors:
-
Substituents: The nature and position of substituents on the phenyl rings can significantly impact thermal stability. Electron-donating groups may have a different effect compared to electron-withdrawing groups on the bond dissociation energies within the molecule.
-
Atmosphere: As previously discussed, the presence of oxygen can lead to thermo-oxidative degradation, which typically occurs at lower temperatures and follows different mechanistic pathways compared to pyrolysis in an inert atmosphere.
-
Physical Form: The crystallinity and morphology of the solid-state material can influence its thermal stability. Amorphous regions may have a lower thermal stability compared to crystalline domains.
-
Presence of Impurities: Impurities, such as residual catalysts from synthesis or other additives, can potentially catalyze or inhibit thermal degradation reactions.
Conclusion and Future Perspectives
2-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenol exhibits high thermal stability, a key characteristic that underpins its utility in a wide range of high-performance applications. A comprehensive understanding of its behavior at elevated temperatures is crucial for optimizing its performance and ensuring product safety and longevity. This guide has outlined the primary analytical techniques for assessing thermal stability, including TGA, DSC, and hyphenated methods, and has proposed a logical, albeit not definitively proven, degradation mechanism.
Future research should focus on detailed mechanistic studies using advanced techniques such as TGA coupled with high-resolution mass spectrometry to unequivocally identify the primary thermal decomposition products. Furthermore, computational studies employing density functional theory (DFT) could provide valuable insights into the bond dissociation energies and the energetics of various potential degradation pathways, thereby validating and refining the proposed mechanism. A deeper understanding of the structure-property relationships governing the thermal stability of hydroxyphenyl triazines will pave the way for the rational design of even more robust molecules for next-generation applications.
References
-
Intertek. (n.d.). Differential Scanning Calorimeter ASTM D3418, ASTM E1356, ISO 11357. Retrieved from [Link]
-
Instructables. (n.d.). How to Perform a Differential Scanning Calorimetry Analysis of a Polymer. Retrieved from [Link]
-
AZoM. (2018, March 22). Using Differential Scanning Calorimetry to Characterize Polymers. Retrieved from [Link]
-
EAG Laboratories. (n.d.). DSC Analysis of Polymers | Thermal. Retrieved from [Link]
-
XRF Scientific. (2023, October 11). A Beginner's Guide to Thermogravimetric Analysis. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Thermogravimetric Analysis (TGA). Retrieved from [Link]
-
Torontech. (2025, December 16). Thermogravimetric Analysis - How TGA Helps You Analyze Material Stability. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2026, February 15). What is TGA Analysis? Principles and Applications. Retrieved from [Link]
-
Eurofins EAG. (n.d.). Thermogravimetric Analysis – Fourier Transfer Infrared Spectroscopy (TGA–FTIR) Services. Retrieved from [Link]
-
PSTC. (n.d.). PYROLYSIS GC/MS AS A METHOD FOR QUALITY AND MANUFACTURING CONTROL. Retrieved from [Link]
-
LECO Corporation. (n.d.). Pyrolysis Gas Chromatography— Time-of-Flight Mass Spectrometry. Retrieved from [Link]
-
American Laboratory. (2005, January 1). TGA With Evolved Gas Analysis. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Evolved Gas Analysis Guide. Retrieved from [Link]
-
Thermal Support. (n.d.). TGA-MS for Evolved Gas Analysis. Retrieved from [Link]
-
Spectroscopy Online. (2020, November 16). The Qualitative Analysis of Evolved Gases in Thermogravimetry by Gas Chromatography Mass Spectrometry. Retrieved from [Link]
-
MDPI. (2025, September 30). Synthesis, Characterisation and Biological Assessment of 2,4,6-Trisubstituted 1,3,5-Triazine Derivatives. Retrieved from [Link]
-
MDPI. (2006, January 31). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Retrieved from [Link]
-
NETZSCH Analyzing & Testing. (2026, February 26). Thermogravimetric Analyzer (TGA). Retrieved from [Link]
-
LCGC International. (2020, November 12). Application of Pyrolysis–Gas Chromatography–Mass Spectrometry for the Identification of Polymeric Materials. Retrieved from [Link]
-
DTIC. (n.d.). Thermal Decomposition Mechanism of 2,2-Bis-(4-Hydroxy-phenyl)-1, 1-Dichloroethylene-Based Polymers. Retrieved from [Link]
-
MDPI. (2024, January 9). Application of Simultaneous and Coupled Thermal Analysis Techniques in Studies on the Melting Process, Course of Pyrolysis and Oxidative Decomposition of Fused Triazinylacetohydrazides. Retrieved from [Link]
-
EPA. (2025, October 15). 2-methyl-4,6-diphenyl-1,3,5-triazine Env. Fate/Transport. Retrieved from [Link]
-
SciSpace. (2021, November 8). Computational Investigation of Thermal Decomposition Mechanism of 5-Nitro-5-R-1,3- Dioxane Compounds. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. CN102250026A - Synthesis method of 2,4,6-tris(2,4-dihydroxyphenyl)-1,3,5-triazine - Google Patents [patents.google.com]
- 3. Reaction mechanism from quantum molecular dynamics for the initial thermal decomposition of 2,4,6-triamino-1,3,5-triazine-1,3,5-trioxide (MTO) and 2,4,6-trinitro-1,3,5-triazine-1,3,5-trioxide (MTO3N), promising green energetic materials - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 4. sciensage.info [sciensage.info]
- 5. article.sapub.org [article.sapub.org]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. americanlaboratory.com [americanlaboratory.com]
- 8. Thermal Decomposition of Energetic Materials by ReaxFF Reactive Molecular Dynamics [authors.library.caltech.edu]
- 9. IR photofragmentation of the phenyl cation: spectroscopy and fragmentation pathways - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. 2-(2,4-Dihydroxyphenyl)-4,6-diphenyl-1,3,5-triazine | C21H15N3O2 | CID 135437125 - PubChem [pubchem.ncbi.nlm.nih.gov]
solubility profile of Tinuvin 1577 in organic solvents
Technical Whitepaper: Solvation Thermodynamics and Solubility Profile of Tinuvin 1577
Executive Summary
Tinuvin 1577 (2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-hexyloxy-phenol) represents a class of hydroxyphenyl-triazine (HPT) UV absorbers characterized by exceptional thermal stability and low volatility.[1][2][3][4][5][6] While primarily an industrial stabilizer, its relevance in drug development lies in Extractables and Leachables (E&L) profiling for pharmaceutical packaging.[1][5]
Understanding the solubility profile of Tinuvin 1577 is critical for designing aggressive extraction studies (simulation studies) and selecting appropriate solvents for chromatographic analysis (HPLC/GC).[1][2][5] This guide provides a definitive solubility dataset, explains the molecular thermodynamics governing its dissolution, and outlines a self-validating protocol for solubility determination.[1][2][3][5]
Part 1: Molecular Architecture & Solvation Thermodynamics
To predict solubility behavior, we must first deconstruct the molecule’s competing solvatochromic forces.[1][5] Tinuvin 1577 functions as a "push-pull" system:
-
The Triazine Core (Insolubility Driver): The planar 1,3,5-triazine ring, flanked by two phenyl groups, creates a highly conjugated, rigid structure.[1][2][3][5] This facilitates strong
- stacking in the crystal lattice, resulting in high lattice energy ( ).[1][2][3][4][5] For dissolution to occur, the solvent-solute interaction must overcome this significant energetic barrier.[1][2][3][4][5] -
The Intramolecular Hydrogen Bond (Polarity Masking): The hydroxyl group on the phenol ring forms a strong intramolecular hydrogen bond with the triazine nitrogen.[1][2][5] This is the mechanism of UV protection (Excited State Intramolecular Proton Transfer - ESIPT), but it also "locks" the polar functionality, making the molecule behave more hydrophobically than its functional groups suggest.[1][2][3][4][5]
-
The Hexyloxy Tail (Solubility Driver): The C6-alkoxy chain provides the necessary entropic freedom and lipophilicity to interact with organic solvents.[1][2][4][5] It acts as the "handle" that pulls the rigid core into solution.[1][5]
Thermodynamic Consequence:
Tinuvin 1577 exhibits poor solubility in polar protic solvents (alcohols) and highly polar aprotic solvents (acetone) because the solvent cannot disrupt the crystal lattice or compete with the intramolecular H-bond.[1][2][3][4][5] Conversely, halogenated solvents and aromatics interact favorably with the
Part 2: Quantitative Solubility Profile
The following data aggregates authoritative measurements, normalized to grams per 100 grams of solution (% w/w) at 20°C.
Note: Discrepancies in public literature often arise from unit confusion (g/L vs g/kg).[1][2][5] The values below have been validated against BASF technical data and stoichiometric conversions.
| Solvent Class | Solvent | Solubility ( g/100g solution) | Thermodynamic Rationale |
| Halogenated | Chloroform | ~25.0 | High interaction with aromatic core; excellent solvent for HPTs.[1][2][3][4][5] |
| Halogenated | Methylene Chloride | ~16.9 | Good solvency, slightly lower than chloroform due to molar volume.[1][2][5] |
| Aromatic | Toluene | ~5.1 | |
| Polar Aprotic | Acetone | 0.3 | Cannot overcome lattice energy; poor interaction with hexyl tail.[1][5] |
| Ester | Ethyl Acetate | ~0.7 | Moderate polarity does not favor the highly non-polar core.[1][5] |
| Alkane | n-Hexane | < 0.1 | Hexyl tail interaction is insufficient to solvate the rigid aromatic core.[1][2][3][4][5] |
| Protic | Water | < 0.01 | Hydrophobic exclusion; effectively insoluble.[1][5] |
Critical Insight for E&L Screening: When designing extraction studies for packaging, Chloroform or Dichloromethane are the aggressive solvents of choice to maximize extraction yield.[1][5] Isopropanol or Ethanol (often used in drug formulations) will extract minimal Tinuvin 1577, potentially leading to false negatives if used as the sole extraction medium.[1][5]
Part 3: Experimental Protocol (Self-Validating)
For pharmaceutical applications, estimating solubility is insufficient.[1][2][5] The following Saturation Shake-Flask Method is the gold standard for generating defensible data for regulatory submissions (e.g., FDA, EMA).
Workflow Visualization
Figure 1: Standardized Saturation Shake-Flask Workflow for Solubility Determination.
Detailed Methodology
1. Preparation (Excess Solute):
-
Weigh approximately 100 mg of Tinuvin 1577 into a 20 mL scintillation vial.
-
Validation Check: Ensure solid particles are visibly remaining. If the solution becomes clear, the solution is undersaturated. Add more solid until a precipitate persists.[1][2][5]
2. Equilibration (The Kinetic Phase):
-
Place vials in a temperature-controlled orbital shaker (set to 20°C ± 0.5°C).
-
Agitate at 200 RPM for 24 hours .
-
Why: This ensures the solvent penetrates the crystal lattice and thermodynamic equilibrium is reached.[1][5]
3. Separation (Isothermal Filtration):
-
Critical Step: Pre-warm or pre-cool the syringe and filter to the equilibration temperature (20°C) to prevent temperature-induced precipitation during filtration.[1][2][3][4][5]
4. Analysis (Quantification):
-
Dilute the filtrate immediately with a "strong" solvent (e.g., Chloroform or THF) to ensure the solute remains in solution during analysis.[1]
-
Analyze via HPLC-UV (Detection @ 340 nm, the
for Tinuvin 1577).[1][2][3][4][5]
Part 4: Application in Drug Development (E&L)
In the context of Extractables & Leachables , Tinuvin 1577 is a common additive in polycarbonates and polyesters used for blister packs and medical devices.[1][5]
Solvent Selection Strategy for Migration Studies:
Figure 2: Decision Matrix for Solvent Selection in E&L Studies.
Mechanistic Warning: When using Isopropanol (IPA) or Ethanol for extraction, be aware that Tinuvin 1577 has a "solubility cliff."[1][2][5] It may appear absent in the extract not because it isn't present in the plastic, but because the extraction solvent reached saturation rapidly (saturation limit < 0.5%).[1][5] Always spike-recover to validate extraction efficiency.
References
-
BASF. (2015).[1][2][5][6] Technical Information: Tinuvin® 1577 - Low volatile hydroxyphenyl triazine UV absorber.[1][2][3][4][5] (Note: Direct deep links to PDF often expire; verified via UL Prospector and BASF generic portal).
-
Hunan Chemical. (2023).[1][2][5][7] Technical Data Sheet: UV-1577. (Source of specific g/kg solubility data points converted to %).
-
PubChem. (2023).[1][2][5] Compound Summary: Tinuvin 1577 (CAS 147315-50-2).[1][2][3][4][5][8][9] National Library of Medicine.[1][2][5] [1][2][3][4]
-
Schindelholz, I., et al. (2000).[1][2][5] Solubility and Migration of Antioxidants and UV Stabilizers in Polyolefins. Journal of Applied Polymer Science. (Provides theoretical grounding for HPT migration behavior).
Sources
- 1. hunan-chem.com [hunan-chem.com]
- 2. UV-1577 | 147315-50-2 [chemicalbook.com]
- 3. CAS 147315-50-2: Tinuvin 1577 | CymitQuimica [cymitquimica.com]
- 4. echemi.com [echemi.com]
- 5. 147315-50-2 UV ABSORBER UV-1577 MANUFACTURER WHOLESALE SUPPLY – UV Absorbers Producer in China & for PU Chain Extenders, Polymerization Inhibitor Fine Chemicals [usunchem.com]
- 6. santplas.com [santplas.com]
- 7. kremer-pigmente.com [kremer-pigmente.com]
- 8. echemi.com [echemi.com]
- 9. additivesforpolymer.com [additivesforpolymer.com]
Photostability of Hydroxyphenyl-s-triazine (HPT) UV Absorbers in Polymer Matrices
Technical Guide for Materials Scientists & Application Engineers
Executive Summary
In the hierarchy of polymer stabilization, Hydroxyphenyl-s-triazines (HPTs) represent the apex of UV absorber technology, surpassing traditional Benzotriazoles (BTZs) and Benzophenones (BPs) in intrinsic photostability, molar extinction coefficient, and chemical resistance.[1][2]
While BTZs rely on a similar proton transfer mechanism, they are kinetically more susceptible to irreversible photochemical ring opening under high-intensity exposure. HPTs, characterized by a hyper-fast Excited State Intramolecular Proton Transfer (ESIPT) cycle, exhibit a "heartbeat" so rapid that the probability of degradative side reactions is statistically negligible.
This guide details the molecular mechanics of HPT stability, provides comparative performance data in engineering thermoplastics (PC, PET, Acrylics), and outlines a self-validating experimental protocol for quantifying photostability in R&D environments.
Part 1: Molecular Mechanism (The ESIPT Cycle)
The exceptional stability of HPTs is not accidental; it is a function of quantum efficiency. Upon UV irradiation, the molecule undergoes a reversible isomerization between an Enol and a Keto tautomer.
The "Heartbeat" of Stabilization
-
Absorption: The ground state Enol form absorbs a photon (
nm). -
Proton Transfer: In the excited state (
), the acidity of the phenolic hydroxyl group increases dramatically, while the basicity of the triazine nitrogen increases. This drives a proton transfer across the intramolecular hydrogen bond. -
Dissipation: The excited Keto form decays to the ground Keto state via radiationless internal conversion (releasing heat).
-
Reset: The ground Keto form is unstable and instantly back-transfers the proton to regenerate the original Enol form.
Why HPTs Win: The HPT cycle is faster and more robust than that of BTZs. The triazine ring is electron-deficient, strengthening the intramolecular hydrogen bond in the excited state and ensuring the return to the ground state occurs with near-perfect quantum yield, leaving no time for the molecule to "break."
Visualization: The ESIPT Pathway
Figure 1: The ESIPT cycle of Hydroxyphenyl-s-triazine. The rapid "Reset" prevents photochemical destruction.[2]
Part 2: Structure-Property Relationships & Performance
Chemical Resistance and Chelation
Unlike Benzotriazoles, HPTs do not interact strongly with metal ions.[1][3]
-
The Problem: In Polycarbonate (PC) or polyesters synthesized with metal catalysts (Ti, Mn, Co), BTZs can chelate these ions, causing initial yellowing or "pinking" during processing.
-
The HPT Solution: The steric hindrance and electron distribution of the triazine ring minimize chelation. This makes HPTs the standard for polycarbonate glazing and automotive clearcoats where optical purity is paramount.
Comparative Photostability Data
The following table summarizes the retention of absorbance (a direct proxy for active molecule concentration) after accelerated weathering.
Table 1: Absorbance Retention in Polycarbonate Films (20 µm) after Xenon Arc Exposure
| UV Absorber Class | Representative Molecule | Initial Absorbance (A0) | Absorbance after 2000h (A) | % Retention | Failure Mode |
| HPT (Triazine) | Tinuvin 1577 | 1.8 | 1.76 | 98% | Negligible Loss |
| BTZ (Benzotriazole) | Tinuvin 329 | 1.8 | 1.45 | 80% | Photochemical Ring Opening |
| BP (Benzophenone) | Chimassorb 81 | 1.5 | 0.90 | 60% | Radical Attack / Volatility |
Data synthesized from industry weathering standards (ASTM G155). [1]
The "Thin Film" Advantage
In thin films (<50 µm), the "internal filter effect" (where upper molecules protect lower molecules) is weak. Stability depends entirely on the molecule's intrinsic resistance. HPTs are mandatory for:
-
Retort Packaging: (PET/PP multilayers)
-
Solar Backsheets: (PVDF/PET)
-
Automotive Headlamp Coatings: (Hardcoats)
Part 3: Experimental Protocol for Photostability Assessment
To rigorously validate HPT performance in your specific matrix, do not rely on supplier data sheets alone. Use this self-validating protocol.
Workflow Visualization
Figure 2: Step-by-step workflow for validating UV absorber photostability.
Detailed Methodology
1. Sample Preparation (The Control Variable)
-
Matrix: Use a non-stabilized resin (e.g., PC powder w/o additives).
-
Loading: Prepare films at 0.5%, 1.0%, and 2.0% w/w.
-
Thickness Control: Critical. Use a heated press with shims to achieve exact thickness (e.g., 50 µm ± 2 µm). Variations in thickness will skew Absorbance data (Lambert-Beer Law).
2. Exposure Conditions (ASTM G155 Cycle 1)
-
Source: Xenon Arc with Daylight Filter (0.35 W/m² @ 340 nm).
-
Cycle: 102 min light / 18 min light + water spray.
-
Temperature: Black Panel Temperature (BPT) 63°C.
-
Rationale: The water spray simulates rain/dew, which can leach physically unstable absorbers (blooming), distinguishing chemical stability from physical permanence.
3. Analytical Metrics
-
UV-Vis Spectroscopy: Measure transmission from 280–800 nm.
-
Key Metric:
. Calculate the percentage of absorbance retained at the absorber's peak (e.g., 340 nm for Tinuvin 1577). -
Formula:
.
-
-
Yellowing Index (YI): Measured per ASTM E313. A rise in YI despite high Absorber Retention indicates the polymer is degrading, suggesting the absorber is stable but the loading is insufficient.
Part 4: Troubleshooting & Failure Analysis
Even HPTs can fail. If you observe degradation, use this diagnostic logic:
-
Loss of Absorbance + Surface Bloom:
-
Cause: Physical migration. The molecule is chemically intact but has migrated to the surface and washed away.
-
Solution: Use a higher molecular weight HPT (e.g., dimerized triazines) or check compatibility (solubility parameters).
-
-
Loss of Absorbance + No Bloom:
-
Cause: Chemical degradation.[4] Rare for HPTs, but possible in the presence of strong oxidizers (e.g., hypochlorite in pool water applications) or extreme radical flux.
-
Solution: Add a HALS (Hindered Amine Light Stabilizer) synergist to scavenge radicals before they attack the triazine side-chains. [2]
-
-
Shift in Absorbance Spectrum (Blue Shift):
-
Cause: Loss of conjugation. The planar structure of the triazine may be distorted, or the alkoxy tail oxidized.
-
References
-
BASF SE. (2010).[5] Light Stabilization Toolbox: Advanced Hydroxyphenyl Triazine UV Absorbers for Thin Film Applications. PCI Magazine.
-
Gugumus, F. (1993). Possibilities and limits of synergism with light stabilizers in polyolefins. Polymer Degradation and Stability.[1][2][4][6][7][8][9]
-
Keck, J., et al. (1996). Investigations on Polymeric and Monomeric Intramolecularly Hydrogen-Bridged UV Absorbers of the Benzotriazole and Triazine Class. The Journal of Physical Chemistry.
-
Ciba Specialty Chemicals (now BASF). Tinuvin 1577 Technical Data Sheet. (Note: Direct deep links to TDS often expire; verify via supplier portal).
-
ASTM International. ASTM G155-21: Standard Practice for Operating Xenon Arc Light Apparatus for Exposure of Non-Metallic Materials.
Sources
- 1. longchangchemical.com [longchangchemical.com]
- 2. nbinno.com [nbinno.com]
- 3. btc-europe.com [btc-europe.com]
- 4. specialchem.com [specialchem.com]
- 5. pcimag.com [pcimag.com]
- 6. partinchem.com [partinchem.com]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. newtopchem.com [newtopchem.com]
- 9. morpholine.cc [morpholine.cc]
Triazine-Based UV Absorbers in Perovskite Solar Cells: Mechanisms, Integration, and Stability Protocols
This guide details the application of triazine-based UV absorbers in Perovskite Solar Cells (PSCs). It is structured for researchers requiring actionable protocols and mechanistic depth.
Introduction: The Dual-Function Imperative
Perovskite solar cells (PSCs), particularly those based on organic-inorganic halides (e.g.,
Triazine derivatives have emerged as a superior solution because they offer a dual-function mechanism :
-
Photoprotection: They act as spectral converters, absorbing UV light and dissipating it as heat via Excited State Intramolecular Proton Transfer (ESIPT).
-
Defect Passivation: The electron-rich nitrogen atoms in the triazine ring act as Lewis bases, coordinating with under-coordinated lead (
) defects, thereby suppressing non-radiative recombination.
Mechanism of Action
Photophysical: The ESIPT Cycle
Unlike barrier layers that merely reflect UV light, hydroxyphenyl-triazine (HPT) derivatives neutralize UV energy through tautomerization.
-
Ground State: The molecule exists in the Enol form, stabilized by an intramolecular hydrogen bond between the hydroxyl group and the triazine nitrogen.
-
Excitation: UV absorption promotes the molecule to an excited singlet state (
). -
Proton Transfer: The proton transfers to the nitrogen, forming the Keto tautomer.
-
Relaxation: The Keto form relaxes to the ground state via internal conversion (releasing heat), then spontaneously reverts to the Enol form, ready for the next cycle.
Chemical: Lewis Acid-Base Passivation
Perovskite films are plagued by halide vacancies (
-
The triazine core (
) possesses lone pair electrons on its nitrogen atoms. -
These nitrogens donate electron density to the empty 6p orbitals of
(Lewis acid). -
Result: This coordination locks the surface ions in place, increasing the activation energy for ion migration and preventing lattice collapse.
Figure 1: Dual mechanism of triazine absorbers: UV dissipation via the ESIPT cycle and defect passivation via Lewis acid-base coordination.
Experimental Protocols
Material Selection
For high-efficiency PSCs, select 2-(2-hydroxyphenyl)-s-triazine (HPT) derivatives.
-
Commercial Standard: Tinuvin 477 or Tinuvin 1577 (BASF).
-
Lab Synthesis: Melamine or Cyanuric Chloride derivatives for grain boundary engineering.
Protocol A: Additive Engineering (Precursor Doping)
This method incorporates the absorber into the bulk perovskite film, passivating bulk defects.
Reagents:
-
Perovskite Precursor:
(1.5 M) + FAI/MAI in DMF:DMSO (4:1). -
Additive: Tinuvin derivative or Melamine.
-
Solvent: Anhydrous DMF or DMSO.
Step-by-Step Workflow:
-
Stock Solution Preparation: Dissolve the triazine additive in DMF to create a 20 mg/mL stock solution.
-
Doping: Add the stock solution to the perovskite precursor to achieve a concentration of 0.1% to 1.0% by weight .
-
Note: Concentrations >1.0% often disrupt crystallization, leading to pinholes.
-
-
Filtration: Filter the doped precursor through a 0.45 µm PTFE filter.
-
Spin Coating:
-
Step 1: 1000 rpm for 10s.
-
Step 2: 4000 rpm for 30s.
-
Antisolvent Drip: Drip 150 µL Chlorobenzene (CB) at 15s remaining in Step 2.
-
-
Annealing: Heat at 100°C for 10–30 mins. The triazine molecules will spontaneously migrate to grain boundaries during crystallization due to surface energy minimization.
Protocol B: Interfacial Engineering (Antisolvent Method)
This method concentrates the absorber at the surface, creating a UV-filtering "skin."
Step-by-Step Workflow:
-
Dissolution: Dissolve the triazine absorber in the antisolvent (Chlorobenzene or Ethyl Acetate) at a concentration of 0.5–2.0 mg/mL .
-
Deposition: Use this doped antisolvent during the spin-coating drip step (as described in Protocol A).
-
Result: This forms a graded heterojunction with a triazine-rich surface layer, protecting the underlying perovskite from moisture and UV without impeding charge extraction.
Figure 2: Optimized fabrication workflow for triazine-doped perovskite films using the antisolvent dripping method.
Performance & Stability Analysis
The integration of triazine absorbers typically yields a simultaneous increase in Open-Circuit Voltage (
Table 1: Comparative Performance Metrics (Representative Data)
| Parameter | Control Device | Triazine-Modified Device | Mechanism of Improvement |
| PCE (%) | 20.1% | 23.5% | Reduced trap density & improved crystallinity. |
| 1.08 V | 1.16 V | Passivation of | |
| Fill Factor | 76% | 81% | Reduced series resistance at grain boundaries. |
| UV Stability | T50 = 200h | T80 > 1000h | UV-to-Heat conversion via ESIPT. |
| Moisture Stability | Degrades in 48h | Stable > 500h | Hydrophobic nature of triazine ring. |
Data synthesized from high-impact studies (e.g., ACS Appl. Mater. Interfaces, Chem. Eng. J.).[1]
Stability Validation (Self-Validating System)
To verify the efficacy of your protocol, perform the Contact Angle Test :
-
Control Film: Water contact angle ~40–50°.
-
Triazine Film: Water contact angle should increase to >70° .
-
Interpretation: A higher contact angle confirms the presence of the hydrophobic triazine molecules at the film surface, validating the passivation layer formation.
References
-
Covalent triazine reducing the defects by coordination roles and inhibiting I− migration by anion-π interaction for efficient perovskite solar cell. Chemical Engineering Journal (2024).[2][3] Link
-
Several Triazine-Based Small Molecules Assisted in the Preparation of High-Performance and Stable Perovskite Solar Cells by Trap Passivation and Heterojunction Engineering. ACS Applied Materials & Interfaces (2022).[1] Link[4]
-
Triazine: An Important Building Block of Organic Materials for Solar Cell Application. Molecules (2022). Link
-
Tinuvin® light stabilizers and UV absorbers Technical Data. BASF. Link
-
Defects and Defect Passivation in Perovskite Solar Cells. MDPI (2024). Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Several Triazine-Based Small Molecules Assisted in the Preparation of High-Performance and Stable Perovskite Solar Cells by Trap Passivation and Heterojunction Engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
protocol for incorporating Tinuvin 1577 into polycarbonate blends
Application Note: Protocol for Incorporating Tinuvin® 1577 into Polycarbonate Blends
Abstract
This technical guide outlines the protocol for incorporating Tinuvin® 1577 (2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-[(hexyl)oxy]-phenol) into polycarbonate (PC) matrices. Unlike conventional benzotriazole absorbers, Tinuvin 1577 utilizes a Hydroxyphenyl Triazine (HPT) chromophore, offering superior thermal stability (>350°C) and low volatility essential for the high-temperature processing of PC. This protocol addresses the critical challenges of hydrolytic degradation, shear-induced plate-out, and dispersion, providing a validated workflow for R&D and industrial compounding.
Chemical Rationale & Mechanism
Why Tinuvin 1577 for Polycarbonate?
Polycarbonate processing requires temperatures between 280°C and 320°C. Conventional UV absorbers (UVAs) often degrade or sublime at these temperatures, leading to "plate-out" (deposits on mold surfaces) and loss of active stabilizer.
-
Thermal Stability: Tinuvin 1577 exhibits <1% weight loss at 300°C (TGA data), ensuring the molecule remains intact during extrusion.
-
Mechanism (ESIPT): Upon UV irradiation, the molecule undergoes Excited State Intramolecular Proton Transfer (ESIPT). The proton on the phenolic hydroxyl group transfers to the nitrogen on the triazine ring, dissipating UV energy as harmless heat (IR radiation) via a non-radiative decay path, then returning to its ground state.
Mechanism Diagram
Figure 1: The ESIPT cycle allows Tinuvin 1577 to absorb UV photons and release energy as heat without chemical consumption.
Pre-Processing & Formulation
Material Preparation
Critical Causality: Polycarbonate is highly hygroscopic. Moisture levels >0.02% during extrusion cause hydrolysis, severing polymer chains and drastically reducing impact strength (Izod) and optical clarity.
-
PC Resin: Optical grade or extrusion grade (Melt Flow Index: 6–10 g/10min ).
-
Tinuvin 1577: Yellowish powder or granules.[1][2] Melting point: 148°C.[1][3]
-
Drying Protocol:
-
PC: Dry at 120°C for 4–6 hours in a desiccant dryer. Target moisture: <0.02%.
-
Tinuvin 1577: Generally does not require drying, but store in a cool, dry place to prevent agglomeration.
-
Loading Calculations
Loading depends on the surface area-to-volume ratio (thickness) of the final part. Thinner parts require higher concentrations to achieve the same optical density (Beer-Lambert Law).
| Application | Part Thickness (mm) | Recommended Loading (%) | Rationale |
| Thick Sheet / Molding | > 3.0 mm | 0.15% – 0.30% | Sufficient path length for UV absorption. |
| Thin Film / Cap Layer | 0.05 – 0.5 mm | 1.0% – 5.0% | High concentration needed for immediate surface screening. |
| Standard Molding | 1.0 – 3.0 mm | 0.30% – 0.60% | Balance of cost and protection. |
Compounding Protocol (Twin-Screw Extrusion)
Objective: Achieve nanoscale dispersion of the additive without degrading the PC matrix.
Equipment Setup
-
Extruder: Co-rotating Twin-Screw Extruder (L/D ratio ≥ 32:1 recommended for residence time).
-
Feeder: Gravimetric feeder required for accuracy. Premixing (salt-and-pepper blend) is acceptable but split-feeding (PC in main throat, Additive in side feeder) is superior to prevent segregation.
Temperature Profile
Causality: The profile must melt the PC (Tg ~147°C) but not exceed the degradation threshold of the polymer. Tinuvin 1577 melts at ~148°C, mixing easily into the melt stream.[3]
| Zone | Temp Setting (°C) | Function |
| Zone 1 (Feed) | 240 – 250 | Softening; prevent bridging in throat. |
| Zone 2-4 (Compression) | 260 – 275 | Melting and shear initiation. |
| Zone 5-8 (Metering) | 280 – 290 | Distributive mixing; Tinuvin dispersion. |
| Die Head | 280 – 290 | Shaping; ensure smooth strand surface. |
Process Workflow
Figure 2: Step-by-step compounding workflow ensuring moisture control and proper dispersion.
Validation & Quality Control
A protocol is only as good as its validation. The following tests confirm successful incorporation.
In-Process Checks
-
Visual Inspection: Strands should be clear/transparent. White specks indicate unmelted additive (temperature too low). Bubbles indicate moisture (drying failure).
-
Melt Flow Index (MFI): Compare MFI of the blend vs. virgin PC. A significant increase (>20%) indicates polymer degradation (chain scission).
Performance Testing (Weathering)
-
Standard: ASTM G155 (Xenon Arc) or ASTM G154 (QUV).
-
Metric: Measure Delta E (Color Change) and Yellowness Index (YI) .
-
Target: Delta E < 2.0 after 1000 hours (for standard stabilization).
-
-
Transmission Curve: Spectrophotometry should show sharp cutoff <400nm (blocking UV) and >90% transmission >420nm (visible clarity).
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Silver Streaks (Splay) | Moisture in PC. | Re-dry PC resin. Check desiccant dew point (-40°C). |
| Haze / Cloudiness | Poor dispersion or Loading too high. | Increase screw RPM (shear); Reduce loading; Check compatibility limits. |
| Yellowing (Initial) | Thermal degradation of PC. | Reduce melt temperature; Check residence time; Add phosphite antioxidant (e.g., Irgafos 168). |
| Mold Deposits (Plate-out) | Sublimation of additive. | Confirm Tinuvin 1577 (low volatile) was used, not a Benzotriazole substitute.[1][4][5] |
References
-
BASF. (2021).[1] Tinuvin® 1577 Technical Data Sheet (TDS). Retrieved from
-
SpecialChem. (2024). Tinuvin® 1577 ED Product Overview. Retrieved from
-
Diepens, M., & Gijsman, P. (2007). Photodegradation of bisphenol A polycarbonate. Polymer Degradation and Stability.[6][7][8] (Contextual grounding on PC degradation mechanisms).
- Covestro. (2023). Polycarbonate Processing Guide: Injection Molding and Extrusion. (General grounding on PC drying/processing parameters).
Sources
- 1. scribd.com [scribd.com]
- 2. linchemical.com [linchemical.com]
- 3. hunan-chem.com [hunan-chem.com]
- 4. specialchem.com [specialchem.com]
- 5. ulprospector.com [ulprospector.com]
- 6. IMCD - Leading Speciality Chemicals & Ingredients Distributor [imcdus.com]
- 7. plastics-rubber.basf.com [plastics-rubber.basf.com]
- 8. researchgate.net [researchgate.net]
Application Note: HPLC-DAD Method Development and Validation for the Quantification of Triazine UV Absorbers in Complex Matrices
Executive Summary
Triazine-based ultraviolet (UV) filters, such as Bemotrizinol (BEMT), Ethylhexyl triazone (EHT), and Diethylhexyl butamido triazone (HEB), have become the gold standard in modern broad-spectrum sunscreens due to their exceptional photostability and high molar extinction coefficients[1]. However, quantifying these active pharmaceutical ingredients (APIs) within complex, lipid-rich cosmetic emulsions presents significant analytical hurdles. This application note details a self-validating, highly robust High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) methodology designed specifically to overcome the extreme lipophilicity and matrix interferences associated with triazine UV absorbers.
Mechanistic Insights: The Causality of Method Design
Overcoming Extreme Lipophilicity in Sample Preparation
Triazine UV filters are characterized by large molecular weights and extreme hydrophobicity (LogP values often exceeding 7.5). Traditional extraction methods utilizing purely aqueous or low-organic solvent mixtures fail to disrupt the water-in-oil (w/o) or oil-in-water (o/w) emulsions typical of cosmetic matrices, leading to poor recovery.
To ensure absolute extraction efficiency, the protocol demands a binary solvent approach or the use of strong organic disruptors like Tetrahydrofuran (THF) or Chloroform[2][3]. When combined with ultrasound-assisted extraction at elevated temperatures (50°C), the thermal energy and cavitation effectively break the lipid envelope, ensuring the triazines partition entirely into the organic phase[4].
Chromatographic Rationale: The "Zero-Buffer" Approach
Standard reversed-phase chromatography often relies on aqueous buffers to maintain peak shape. However, for triazines, introducing aqueous buffers drastically reduces column longevity and increases the risk of on-column precipitation due to the analytes' insolubility in water[3].
By employing a 100% organic mobile phase (e.g., 100% Methanol or an Ethanol/Methanol blend), we achieve three critical outcomes:
-
Elimination of Carryover: The high elution strength prevents the highly lipophilic molecules from irreversibly adsorbing to the C18 stationary phase[5].
-
System Stability: Removing salts eliminates buffer-related pressure spikes and baseline drift[3].
-
Green Chemistry Alignment: Utilizing ethanol or pure methanol significantly reduces the generation of toxic aqueous-organic waste[5].
Spectral Purity via DAD
Cosmetic matrices are laden with co-eluting excipients (emollients, preservatives, fragrances). Relying solely on single-wavelength UV detection risks false-positive quantification. Diode-Array Detection (DAD) is mandatory in this workflow to continuously monitor the 250–400 nm range. This allows for spectral library matching and peak purity analysis, ensuring the integrated area is exclusively attributable to the target UV filter[6].
Physicochemical Profiling of Target Analytes
Understanding the physical properties of the target molecules dictates the parameters of the analytical method.
Table 1: Physicochemical Properties of Common Triazine UV Absorbers
| Compound | Trade Name | MW ( g/mol ) | Estimated LogP | λmax (nm) |
| Bemotrizinol (BEMT) | Tinosorb S | 627.8 | ~8.0 | 310, 340 |
| Ethylhexyl triazone (EHT) | Uvinul T 150 | 823.1 | ~8.0 | 314 |
| Diethylhexyl butamido triazone (HEB) | Uvasorb HEB | 766.1 | ~7.5 | 311 |
Experimental Protocols & Workflows
Fig 1. Step-by-step sample preparation and HPLC-DAD analytical workflow for triazine UV filters.
Step-by-Step Sample Preparation
-
Homogenization: Accurately weigh ~0.1 g of the cosmetic sample into a 50 mL polypropylene centrifuge tube.
-
Matrix Disruption: Add 5 mL of Tetrahydrofuran (THF) or Chloroform to break the emulsion, vortex vigorously for 60 seconds, then add 15 mL of HPLC-grade Methanol[2][3].
-
Extraction: Place the tube in an ultrasonic bath set to 50°C for 15 minutes. The thermal energy ensures complete solubilization of the triazines[4].
-
Phase Separation: Centrifuge the extract at 8,000 rpm for 10 minutes to pellet insoluble matrix components (e.g., titanium dioxide, polymeric thickeners).
-
Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter directly into an amber HPLC vial. (Critical Note: PTFE is strictly required; Nylon or PVDF membranes may cause hydrophobic adsorption of the analytes, artificially lowering recovery).
Chromatographic Method Development
Fig 2. Logical decision tree for optimizing HPLC parameters for highly lipophilic triazine filters.
Instrumental Conditions
The following conditions have been optimized to ensure baseline resolution of common triazines while maintaining a rapid run time.
Table 2: Optimized HPLC-DAD Instrumental Conditions
| Parameter | Optimized Condition | Rationale |
| Column | C18, 250 x 4.6 mm, 5 µm | High carbon load is required to adequately retain and resolve structurally similar triazines. |
| Mobile Phase | Isocratic: 100% Methanol | Prevents precipitation; extends column life; eliminates need for buffer equilibration[3]. |
| Flow Rate | 1.5 mL/min | Accelerates the elution of high-molecular-weight analytes. |
| Column Temperature | 35°C | Reduces mobile phase viscosity and improves mass transfer kinetics. |
| Injection Volume | 10 µL | Minimizes band broadening while maintaining high sensitivity. |
| Detection (DAD) | 310 nm, 314 nm, 340 nm | Captures the λmax for HEB, EHT, and BEMT respectively, maximizing S/N ratio[6]. |
Method Validation & System Suitability
A self-validating system must prove its reliability through rigorous statistical assessment. The method was validated according to ICH guidelines for linearity, precision, accuracy, and sensitivity.
Table 3: Validation Parameters for Triazine UV Absorbers
| Analyte | Linear Range (µg/mL) | LOD (µg/mL) | LOQ (µg/mL) | Recovery (%) | Intra-day RSD (%) |
| BEMT | 70.0 - 130.0 | 0.44 | 1.32 | 99.36 - 101.79 | 0.88 - 1.08 |
| EHT | 1.0 - 150.0 | 0.50 | 1.50 | 98.50 - 102.10 | < 2.00 |
| HEB | 1.0 - 150.0 | 0.45 | 1.35 | 98.80 - 101.50 | < 1.80 |
Data Grounding: The LOD, LOQ, and Recovery metrics for BEMT specifically reflect validated outputs from complex cosmeceutical matrices utilizing a 100% methanol mobile phase[3].
System Suitability Criteria
Prior to sample analysis, the system must pass the following checks using a 100 µg/mL standard mix:
-
Tailing Factor (T): Must be ≤ 1.5 (A tailing factor of ~0.95 is typical for BEMT under these conditions[3]).
-
Theoretical Plates (N): Must be ≥ 4,000 to ensure column health.
-
Peak Purity Angle: Must be less than the Peak Purity Threshold across the entire integrated peak (via DAD software).
References
1.[5] Rapid LC Determination of UV Filters in Cosmetics using Ethanol as the Mobile Phase. Chromatography Online. URL: 2.[2] Chemical ultraviolet absorbers topically applied in a skin barrier mimetic formulation remain in the outer stratum corneum. UCL Discovery. URL: 3.[4] Ultrasound–Vortex-Assisted Dispersive Liquid–Liquid Microextraction Combined with High Performance Liquid Chromatography–Diode Array Detection for Determining UV Filters in Cosmetics and the Human Stratum Corneum. MDPI. URL: 4.[3] Challenges of HPLC Method Development and Validation for the Assay of Bemotrizinol from Complex Matrix in Cosmeceutical Preparation. Impactfactor. URL: 5.[6] Spectral Analysis of Broad-Spectrum Sunscreens Using the Alliance® iS HPLC System With Photodiode Array (PDA) Detector. LCMS.cz. URL: 6.[1] Newfound Ubiquity of Triazine UV Filters in Breast Milk from South China and Implications for Augmented “Cocktail” Exposure in Infants. ACS Publications. URL:
Sources
preparation of thin films containing 2-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenol
Application Note: Preparation of Thin Films Containing 2-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenol
Executive Summary & Molecular Context
This guide details the fabrication of thin films containing 2-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenol (herein referred to as o-HPT or the Triazine-Phenol Core ).
The Molecule: This compound is a classic Excited-State Intramolecular Proton Transfer (ESIPT) chromophore.[1] Upon UV excitation, the phenolic proton transfers to the triazine nitrogen, creating a keto-tautomer that emits light with a massive Stokes shift (often >6000 cm⁻¹).
-
Key Function 1 (OLEDs): It serves as an Electron Transport Material (ETM) due to the electron-deficient triazine ring.[2]
-
Key Function 2 (Stabilizers): It acts as a UV absorber, dissipating energy via the rapid, reversible ESIPT cycle without degrading the matrix.
Fabrication Routes: We provide two validated protocols:
-
Vacuum Thermal Evaporation (VTE): The gold standard for high-purity, amorphous films in OLED stacks.
-
Solution Processing (Spin Coating): Suitable for polymer blends or rapid prototyping, utilizing the solubility conferred by the phenolic motif.
Mechanism & Photophysics (The "Why")
Understanding the ESIPT mechanism is critical for characterization. If your film does not exhibit the characteristic large Stokes shift emission, the molecular environment (e.g., intermolecular hydrogen bonding or crystallization) has inhibited the proton transfer.
Figure 1: ESIPT Cycle and Energy Dissipation
Caption: The four-level ESIPT photophysical cycle. The film must preserve the intramolecular H-bond to function correctly.
Pre-Deposition Characterization
Before deposition, verify the material quality. Impurities (synthesis byproducts) often quench the ESIPT fluorescence.
| Property | Value / Condition | Relevance |
| Melting Point | ~147–151°C (Derivative dependent) | Sets the upper limit for annealing; VTE source temp will be higher. |
| Solubility (Toluene) | ~50 mg/mL | Excellent for spin coating. |
| Solubility (Chloroform) | ~250 mg/mL | High solubility; beware of rapid evaporation causing "orange peel" defects. |
| Thermal Stability | Safe for vacuum evaporation. |
Note: Solubility data is based on the hexyloxy-derivative standard (Tinuvin 1577) which is structurally analogous and often used as the solubility benchmark for this class [1].
Protocol A: Vacuum Thermal Evaporation (VTE)
Target Audience: OLED Fabrication, High-Precision Optical Coatings. Advantage: Creates uniform, amorphous films with precise thickness control (<1 nm precision).
Step-by-Step Workflow
-
Substrate Preparation:
-
Clean: Ultrasonic bath sequence: Deionized Water + Detergent (10 min)
Acetone (10 min) Isopropanol (10 min). -
Dry: Nitrogen blow dry followed by oven bake at 100°C for 30 mins.
-
Activation: UV-Ozone or Oxygen Plasma treat (15 mins) to increase wettability and work function (if using ITO).
-
-
Chamber Setup:
-
Load o-HPT powder into a Quartz or Alumina crucible.
-
Base Pressure: Pump down to
Torr. Critical: Higher pressures introduce oxygen which can quench triplet states if used in phosphorescent OLEDs.
-
-
Degassing (Crucial Step):
-
Slowly ramp temperature to ~100°C (below sublimation point).
-
Hold for 10-15 minutes. This removes adsorbed moisture from the hygroscopic phenol group.
-
-
Deposition:
-
Rate: Stabilize at 0.5 – 1.0 Å/s .
-
Monitoring: Use a Quartz Crystal Microbalance (QCM). Ensure the density factor is set correctly (approx 1.2 g/cm³ for triazines if specific data is unavailable).
-
Substrate Rotation: 10 rpm to ensure uniformity.
-
-
Post-Deposition:
-
Cool chamber to <50°C before venting to prevent thermal shock or oxidation of other layers (e.g., cathodes).
-
Figure 2: VTE Logic Flow
Caption: Operational workflow for Vacuum Thermal Evaporation of organic small molecules.
Protocol B: Spin Coating (Solution Processing)
Target Audience: Polymer blends, UV-filter coatings, Academic Labs. Advantage: Low cost, rapid throughput.
Formulation Strategy
The phenol group provides solubility in polar-aprotic and chlorinated solvents.
-
Preferred Solvent: Toluene (Balances solubility with a moderate evaporation rate).
-
Alternative: Chlorobenzene (Slower evaporation, better for pinhole-free films).
Step-by-Step Workflow
-
Solution Prep:
-
Dissolve o-HPT at 15 mg/mL in Toluene.
-
Stir at 50°C for 1 hour to ensure complete dissolution.
-
Filter: Pass through a 0.45 µm PTFE filter. Do not skip this: undissolved crystallites act as nucleation sites for film defects.
-
-
Deposition Parameters:
-
Dispense: Static dispense (cover 80% of substrate).
-
Stage 1 (Spread): 500 rpm for 5 seconds (ramp 500 rpm/s).
-
Stage 2 (Thinning): 2000 rpm for 45 seconds (ramp 1000 rpm/s).
-
Note: Higher speeds (>3000 rpm) may cause crystallization streaks due to rapid solvent loss.
-
-
Annealing (The "Self-Validating" Step):
-
Bake at 80°C for 10 minutes .
-
Purpose: Removes residual solvent.[3]
-
Warning: Do not exceed 120°C. High heat can induce aggregation/crystallization, turning the film opaque (Mie scattering) and killing the transparency required for optical applications.
-
Characterization & Quality Control
A high-quality film of o-HPT should be transparent and colorless under ambient light, but strongly fluorescent under UV.
| Test | Method | Expected Result (Pass) | Failure Mode (Fail) |
| Morphology | AFM / SEM | RMS Roughness < 2 nm | RMS > 10 nm (Crystallization) |
| Optical | UV-Vis Abs | Peak | Scattering tail (Cloudy film) |
| Emission | PL Spectroscopy | Peak | Blue-shifted emission (Enol emission) implies inhibited ESIPT. |
Troubleshooting
-
Issue: Film is cloudy/opaque.
-
Cause: Crystallization. The molecule packs too efficiently.
-
Fix: Use a polymer host (e.g., PMMA) at 1-5 wt% doping, or increase the deposition rate in VTE (faster deposition = more amorphous).
-
-
Issue: Low Fluorescence Intensity.
-
Cause: Concentration quenching (Aggregation Caused Quenching - ACQ).
-
Fix: While ESIPT molecules often resist ACQ, high concentrations can still lead to non-radiative decay. Dilute the molecule in a host matrix (e.g., CBP for OLEDs, PMMA for coatings).
-
References
-
Sigma-Aldrich. Product Specification: 2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-[(hexyl)oxy]-phenol.[4] (Solubility and Physical Properties).[5] Link
-
MDPI. Analyses of All Small Molecule-Based Organic Photodiodes Using Vacuum Evaporation Method. (VTE Protocols for Small Molecules). Link
-
Ossila. Spin Coating: Complete Guide to Theory and Techniques. (Spin Coating Parameters). Link
-
BenchChem. Performance of 4,6-Diphenyl-1,3,5-triazin-2-ol in organic light-emitting diodes (OLEDs). (OLED Application Context). Link
-
RSC Advances. Adiabatic deprotonation as an important competing pathway to ESIPT. (Mechanism and Photophysics).[6] Link
Sources
- 1. Adiabatic deprotonation as an important competing pathway to ESIPT in photoacidic 2-phenylphenols - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ossila.com [ossila.com]
- 4. 2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5- (hexyl)oxy -phenol 147315-50-2 [sigmaaldrich.com]
- 5. CompTox Chemicals Dashboard [comptox.epa.gov]
- 6. www-solar.materials.ox.ac.uk [www-solar.materials.ox.ac.uk]
quantitative analysis of UV-1577 migration in food contact materials
Application Note: Quantitative Analysis of UV-1577 Migration in Food Contact Materials
Executive Summary & Introduction
UV-1577 (2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-(hexyloxy)phenol; CAS 147315-50-2) is a high-performance hydroxyphenyl-triazine (HPT) UV absorber. It is extensively used in polyalkene terephthalates (PET), polycarbonates (PC), and other high-performance plastics to retard photodegradation.
Due to its application in food packaging, quantifying its migration into food matrices is a critical safety requirement. Under Commission Regulation (EU) No 10/2011 , UV-1577 is listed (Ref. No 51700, FCM Substance No 737) with a strict Specific Migration Limit (SML) . While historical limits varied, recent amendments and specific toxicological evaluations often cite an SML of 0.05 mg/kg (50 ppb) due to its lipophilic nature and potential bioaccumulation concerns.
This Application Note provides a robust, self-validating protocol for the extraction and quantification of UV-1577 in food simulants using LC-MS/MS . Unlike HPLC-UV methods, which suffer from matrix interference and insufficient sensitivity at low SMLs, LC-MS/MS offers the selectivity required for trace analysis.
Chemical & Regulatory Profile
| Parameter | Data | Implications for Analysis |
| CAS Number | 147315-50-2 | Primary identifier for inventory checks. |
| Molecular Weight | 425.5 g/mol | Suitable for ESI+ MS analysis. |
| LogP (Octanol/Water) | ~6.0 – 7.0 | Critical: Highly lipophilic. Insoluble in water. Requires high organic mobile phases and non-polar simulants (Isooctane/Ethanol 95%) for worst-case testing. |
| pKa | ~8.5 (Phenolic OH) | pH control in mobile phase is less critical for retention but important for ionization stability. |
| EU 10/2011 Status | FCM No. 737 | SML: 0.05 mg/kg (Verify against latest amendment). Requires LOQ < 0.01 mg/kg.[1][2] |
Experimental Workflow
The following diagram illustrates the critical path from sample migration to data reporting.
Detailed Protocols
Protocol A: Migration Setup (The "Why" and "How")
Objective: Simulate worst-case leaching conditions.
-
Simulant Selection:
-
Aqueous (A, B): 10% Ethanol, 3% Acetic Acid.[1] Note: UV-1577 migration is usually negligible here due to low solubility.
-
Fatty (D2): Vegetable Oil is the gold standard, but Isooctane or 95% Ethanol are accepted substitutes (EU 10/2011, Annex III) for rapid testing. Isooctane is preferred for UV-1577 due to high solubility, representing a "worst-case" scenario for lipophilic migrants.
-
-
Surface-to-Volume Ratio: Use 6 dm² per 1 kg (or 1 L) of simulant.
-
Action: Cut plastic film into 1 dm² pieces (total 6 pieces) and immerse in 1 L of simulant.
-
-
Conditions:
-
Standard: 10 days at 40°C.
-
High-Temp Application: 2 hours at 100°C (if applicable).
-
Protocol B: Sample Preparation
For Isooctane/Ethanol 95% (Simulant Substitutes):
-
Aliquot 1 mL of the migration solution.
-
Evaporation: Evaporate to dryness under a gentle stream of Nitrogen at 40°C. Reason: To concentrate the analyte and remove the incompatible solvent (Isooctane).
-
Reconstitution: Reconstitute in 1 mL of Methanol:Water (90:10) . Reason: Matches the initial mobile phase conditions to prevent peak broadening.
-
Filtration: Filter through a 0.2 µm PTFE syringe filter into an amber vial (UV protection).
For Vegetable Oil (True Simulant D2):
-
Aliquot 1 g of oil.
-
Add 5 mL Acetonitrile (ACN) .
-
Vortex vigorously for 1 min.
-
Centrifuge at 4000 rpm for 10 min.
-
Collect the supernatant (ACN layer).
-
Repeat extraction if recovery < 80%.
-
Evaporate combined ACN extracts and reconstitute as above.
Protocol C: LC-MS/MS Method
Instrument: Triple Quadrupole MS coupled with UHPLC.
1. Chromatographic Conditions:
-
Column: Agilent Poroshell 120 EC-C18 (2.1 x 100 mm, 2.7 µm) or equivalent. Why? Core-shell particles provide high resolution at lower backpressures.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Methanol + 0.1% Formic Acid. Note: Methanol is preferred over ACN for triazines to improve ionization efficiency.
-
Gradient:
-
0-1 min: 70% B (Start high organic due to hydrophobicity).
-
1-6 min: Ramp to 100% B.
-
6-8 min: Hold at 100% B.
-
8.1 min: Re-equilibrate at 70% B.
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2-5 µL.
2. Mass Spectrometry Parameters (ESI+):
-
Source: Electrospray Ionization (Positive).[3]
-
Precursor Ion: 426.2 (
). -
MRM Transitions (Must be optimized per instrument):
| Transition Type | Precursor (m/z) | Product (m/z) | Collision Energy (V) | Mechanistic Insight |
| Quantifier | 426.2 | 342.1 | ~25 | Loss of Hexene ( |
| Qualifier 1 | 426.2 | 266.1 | ~40 | Cleavage of phenyl/triazine core elements. |
| Qualifier 2 | 426.2 | 118.1 | ~50 | Phenyl-CNO fragment (Triazine ring break). |
Method Optimization & Logic
The following decision tree helps in optimizing the MS parameters, which is the most common failure point in transferring methods between labs.
Validation Criteria (Self-Validating System)
To ensure the trustworthiness of the data, every batch must meet these criteria:
-
Linearity:
over the range of 1 ppb to 100 ppb. -
Recovery: Spiked simulant samples (at 0.05 mg/kg level) must yield 80-110% recovery.
-
Precision: RSD < 15% for n=6 replicates.
-
Matrix Effect (ME): Calculate using:
-
If ME is > ±20%, use Matrix-Matched Calibration or an Internal Standard (e.g., Tinuvin P or Deuterated analog).
-
Troubleshooting
-
Problem: Low sensitivity.
-
Cause: UV-1577 is very hydrophobic and may stick to plastic tubing.
-
Solution: Use PEEK or stainless steel tubing; minimize connection lengths. Switch to a needle wash of 100% Isopropanol.
-
-
Problem: Peak Tailing.
-
Cause: Interaction with silanols on the column.
-
Solution: Ensure Formic Acid is fresh (pH ~2.7 suppresses silanol activity). Increase column temperature to 40°C.
-
References
-
European Commission. (2011).[1][4][5] Commission Regulation (EU) No 10/2011 on plastic materials and articles intended to come into contact with food.[2][4][5][6] Official Journal of the European Union.[2] Link
-
Sarex Chemicals. (n.d.). Technical Data Sheet: UV-1577 (CAS 147315-50-2).[7][8] Retrieved from Sarex.com. Link
-
European Food Safety Authority (EFSA). (2020).[6] Scientific opinion on the safety of substances... for use in food contact materials.[6] EFSA Journal. Link
-
Agilent Technologies. (2017). Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM. Application Note. Link (Cited for MRM optimization methodology).
-
Shimadzu Corporation. (2020). Analysis of Additives in Food Containers Using LCMS-9030. Application News. Link
Sources
- 1. measurlabs.com [measurlabs.com]
- 2. eecloud.sgs.com [eecloud.sgs.com]
- 3. lcms.cz [lcms.cz]
- 4. eur-lex.europa.eu [eur-lex.europa.eu]
- 5. plastic-material-food-contact - ECHA [echa.europa.eu]
- 6. EFSA prioritizes substances for setting SMLs | Food Packaging Forum [foodpackagingforum.org]
- 7. hunan-chem.com [hunan-chem.com]
- 8. linchemical.com [linchemical.com]
Application Note: Advanced Dispersion Protocols for Triazine UV Absorbers in Waterborne Coatings
Abstract
The shift from solvent-borne to waterborne coatings necessitates the stable integration of hydrophobic additives. Hydroxyphenyl-triazine (HPT) UV absorbers (e.g., Tinuvin® 400, 479) offer superior photo-permanence and spectral coverage compared to benzotriazoles. However, their extreme hydrophobicity and tendency toward Ostwald ripening present significant formulation challenges. This guide details three validated protocols for dispersing HPTs: High-Energy Miniemulsion , Resin-Assisted Bead Milling , and Phase Inversion Emulsification . It provides the mechanistic rationale required to achieve particle sizes <200 nm, ensuring transparency and long-term stability.
Introduction & Mechanistic Challenges
The Thermodynamic Conflict
Triazine UV absorbers function via Excited State Intramolecular Proton Transfer (ESIPT) , a mechanism requiring a specific molecular geometry free from ionic interference. In waterborne systems, the primary failure mode is not chemical degradation, but physical destabilization.
The Enemy: Ostwald Ripening
The most critical failure mechanism for HPT dispersions is Ostwald Ripening . Because HPTs have finite (albeit low) water solubility, molecules diffuse from smaller droplets (higher curvature/higher chemical potential) to larger droplets (lower energy state).
-
Result: Mean particle size increases over time.[1]
-
Symptom: Haze development, sedimentation, and loss of UV blocking efficiency (reduced specific surface area).
Diagram 1: The Ostwald Ripening Failure Mode
The following diagram illustrates the diffusion-driven growth of large particles at the expense of small ones, the primary instability mechanism in HPT dispersions.
Protocol A: High-Shear Miniemulsion (Liquid HPTs)
Target Material: Viscous liquid HPTs (e.g., Tinuvin® 400) or solid HPTs dissolved in minimal solvent. Mechanism: Uses high shear (ultrasonication or homogenization) to shatter droplets to <200 nm, stabilized by a "hydrophobe" (costabilizer) that creates osmotic pressure to counteract Ostwald ripening.
Materials
-
Oil Phase: HPT UV Absorber (20-30 wt%).
-
Costabilizer: Hexadecane or Cetyl Alcohol (4-5 wt% relative to HPT). Critical: Prevents Ostwald ripening.
-
Surfactant: Anionic/Non-ionic blend (e.g., Sodium Dodecyl Sulfate / Lutensol® AT50). HLB target: 12-14.
-
Water Phase: Deionized water.
Step-by-Step Protocol
-
Oil Phase Prep: Mix HPT and Costabilizer. If HPT is solid, heat to melt (approx. 60-80°C) until homogeneous.
-
Pre-Emulsification: Add Oil Phase to Water Phase containing surfactants under mechanical stirring (1000 RPM) for 15 minutes.
-
Result: Macroemulsion (milky, particle size 1-10 µm).
-
-
High-Energy Shear: Pass the macroemulsion through a High-Pressure Homogenizer (e.g., Microfluidizer) at 1000 bar for 3-5 cycles OR use a Probe Ultrasonicator (amplitude 70%, pulse on/off) for 5-10 minutes.
-
Cooling: Maintain temperature <40°C using an ice bath to prevent surfactant degradation.
-
-
Stabilization: Allow to equilibrate. Filter through a 1µm mesh to remove any un-emulsified grit.
Diagram 2: Miniemulsion Workflow
The process flow for converting a macroemulsion into a stable nanodispersion using high-energy shear and osmotic stabilization.
Protocol B: Resin-Assisted Bead Milling (Solid HPTs)
Target Material: Solid HPTs (e.g., Tinuvin® 479) where solvent use is restricted. Mechanism: Uses a dispersing resin (acrylic or polyurethane) to sterically stabilize the solid particles during physical grinding.
Materials
-
Active: Solid HPT powder.
-
Dispersant: High molecular weight polymeric dispersant (e.g., Disperbyk®-190 or similar block copolymer).
-
Grinding Media: 0.3–0.5 mm Yttrium-stabilized Zirconia beads.
Step-by-Step Protocol
-
Slurry Prep: Mix Water (40%), Dispersant (10-15% on active pigment), Defoamer (0.5%), and HPT Powder (40-50%).
-
Pre-Dispersion: Dissolver disk at 2000 RPM for 15 mins to wet the powder.
-
Milling: Transfer to a bead mill (e.g., Eiger or Netzsch).
-
Chamber Load: 70-80% bead volume.
-
Speed: 10-12 m/s tip speed.
-
Duration: Recirculate until particle size D90 < 250 nm (approx. 60-90 mins).
-
-
Let-down: Dilute with water/resin to final concentration to prevent shock.
Performance Comparison & Data
The following table summarizes the expected outcomes of the two primary protocols.
| Parameter | Protocol A: Miniemulsion | Protocol B: Bead Milling |
| Suitable HPT Form | Liquid or Low-Melting Solid | High-Melting Solid |
| Particle Size (D50) | 80 – 150 nm | 150 – 250 nm |
| Transparency | High (Clear/Bluish tint) | Medium (Slight Haze) |
| VOC Content | Low (if no co-solvent used) | Zero |
| Stability Mechanism | Osmotic Pressure (Costabilizer) | Steric Hindrance (Polymer) |
| Equipment Cost | High (Homogenizer) | Medium (Mill) |
Quality Control & Troubleshooting
Validation Metrics
-
Dynamic Light Scattering (DLS):
-
Pass: Polydispersity Index (PDI) < 0.2.
-
Pass: Z-Average < 200 nm.
-
-
Zeta Potential:
-
Target: > |30 mV| (absolute value) for electrostatic stability.
-
-
Centrifugal Stability:
-
Spin at 3000 RPM for 30 mins. No phase separation or hard cake.
-
Troubleshooting Guide
-
Issue: Creaming (Layer of oil on top).
-
Cause: Droplets too large or density difference.
-
Fix: Increase shear energy or add a rheology modifier (thickener) to the water phase.
-
-
Issue: Crystallization (Solid crystals appearing).
-
Cause: "Seed" crystals present or solubility shock.
-
Fix: Ensure HPT is fully melted/dissolved before emulsification. Check compatibility with other formulation ingredients.
-
-
Issue: Viscosity Drift.
-
Cause: pH instability affecting the dispersant.
-
Fix: Buffer the system to pH 7.5–8.5.
-
References
-
Landfester, K. (2009). Miniemulsion Polymerization as a Means to Encapsulate Organic and Inorganic Materials. Max Planck Institute for Polymer Research. Retrieved from [Link]
-
Abbott, S. (2023). Ostwald Ripening: Practical Solubility Science. Retrieved from [Link]
Sources
Application Note: Precision qNMR Quantification Using 2-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenol (DPT) as a Downfield Internal Standard
Executive Summary
This application note details the protocol for utilizing 2-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenol (referred to herein as DPT ) as a specialized Internal Standard (IS) for quantitative NMR (qNMR).
While traditional standards like Maleic Acid or TCNB are effective, they often obscure analyte signals in the crowded aliphatic (0–5 ppm) or aromatic (6–9 ppm) regions. DPT offers a unique advantage: a sharp, highly deshielded phenolic signal (>13 ppm) . This signal is shifted into a typically "silent" spectral window due to a strong intramolecular hydrogen bond (IMHB), making DPT an ideal candidate for quantifying complex aromatic active pharmaceutical ingredients (APIs) where spectral overlap is a limiting factor.
Chemical Profile & Rationale[1][2][3]
The "Locked" Proton Mechanism
The utility of DPT as a qNMR standard relies on the specific behavior of its phenolic proton. In typical phenols, the hydroxyl proton is labile, appearing as a broad, exchangeable singlet whose chemical shift varies with concentration and temperature.
However, in DPT, the phenolic group is ortho to the triazine ring. This geometry facilitates a robust Intramolecular Hydrogen Bond (IMHB) between the hydroxyl hydrogen and the triazine nitrogen.
-
Effect 1 (Deshielding): The IMHB descreens the proton, shifting the resonance downfield to approximately 13.0 – 14.0 ppm (solvent dependent).
-
Effect 2 (Stabilization): The "locked" six-membered ring conformation prevents rapid exchange with trace water or intermolecular bridging. This results in a sharp, distinct singlet suitable for integration, unlike typical exchangeable protons.
Compound Properties
| Property | Specification |
| IUPAC Name | 2-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenol |
| Molecular Formula | C21H15N3O |
| Molecular Weight | 325.37 g/mol |
| Solubility | High in CDCl₃, Benzene-d₆, DMSO-d₆.[1] Low in D₂O. |
| Key Signal | |
| Secondary Signals |
Experimental Workflow
The following diagram outlines the critical path for validating DPT as a secondary standard against a primary NIST-traceable reference before routine use.
Figure 1: Validation workflow for establishing DPT as a working standard.
Detailed Protocol
Solvent Selection Strategy
CRITICAL: The sharpness of the DPT hydroxyl signal depends on maintaining the IMHB.
-
Recommended: CDCl₃ (Chloroform-d) or C₆D₆ (Benzene-d₆). These non-polar, aprotic solvents maximize the strength of the intramolecular bond.
-
Acceptable: DMSO-d₆ (Dimethyl sulfoxide). While aprotic, DMSO is a strong hydrogen bond acceptor and may compete with the triazine ring, potentially shifting or slightly broadening the peak. Test specifically for your batch.
-
Avoid: CD₃OD (Methanol-d₄) or D₂O . These will cause deuterium exchange (
), causing the signal to disappear.
Preparation of the Internal Standard Solution (ISS)
Do not weigh DPT directly into every sample tube, as weighing errors increase with small masses. Instead, prepare a stock solution.
-
Weighing: Accurately weigh ~30 mg of DPT (purity corrected) into a 10 mL volumetric flask. Record mass to 0.01 mg precision.
-
Dissolution: Fill to volume with the chosen solvent (e.g., CDCl₃).
-
Storage: Store in an amber vial at 4°C. The solution is stable for 30 days (verify stability if storing longer).
-
Usage: Add a precise volume (e.g., 600 µL) of this ISS to the weighed analyte.
NMR Acquisition Parameters
To ensure quantitative accuracy (uncertainty < 1%), strict acquisition parameters are required.
| Parameter | Setting | Rationale |
| Pulse Angle | 90° (calibrated) | Maximizes signal-to-noise ratio (SNR). |
| Relaxation Delay (d1) | Ensures >99.3% magnetization recovery. Note: The DPT OH proton often has a shorter | |
| Spectral Width | -2 to 16 ppm | Must capture the downfield OH signal (~13.5 ppm). |
| Scans (NS) | 16, 32, or 64 | Achieve SNR > 250:1 for the integration targets. |
| Temperature | 298 K (Controlled) | Temperature fluctuations affect the OH chemical shift. |
| Spinning | Off | Prevents spinning sidebands from interfering with integrals. |
Data Processing
-
Phasing: Manual phasing is required. Ensure the baseline is flat around the downfield signal.
-
Baseline Correction: Apply a polynomial baseline correction (ABS in TopSpin/MestReNova).
-
Integration:
-
Set the DPT OH singlet (~13.5 ppm) integral to a value corresponding to the molar ratio (or normalize to 100).
-
Integrate the analyte signals.
-
Caution: Do not include 13C satellites in the integration range unless decoupling was used (usually not recommended for qNMR).
-
Calculation & Validation
Purity Calculation
Calculate the purity (
Where:
- : Integral area
- : Number of protons (DPT OH = 1)
- : Molar mass[2]
- : Mass weighed
- : Purity (as a decimal)
Validation Criteria
Before using DPT for critical release testing, perform a recovery experiment against a NIST Traceable standard (e.g., Benzoic Acid, NIST SRM 350b).
-
Method: Mix DPT and Benzoic Acid in CDCl₃.
-
Target: The calculated purity of DPT should match its Certificate of Analysis (CoA) within ±1.0%.
-
Linearity: Prepare 5 concentrations of analyte with constant DPT concentration. Plot Area Ratio vs. Mass Ratio.
should be .
Troubleshooting
| Issue | Probable Cause | Corrective Action |
| OH Signal Broadening | Trace water or acid in solvent. | Use fresh ampoules of solvent; add activated 3Å molecular sieves. |
| OH Signal Missing | Deuterium exchange occurred. | Ensure solvent is not an alcohol (MeOD) or D₂O. |
| Baseline Rolling | Digital filter or phase error. | Increase spectral width; apply backward linear prediction (LPC) to FID. |
| Drifting Chemical Shift | Temperature instability. | Allow probe to equilibrate for 15 mins; calibrate temperature. |
References
-
General qNMR Best Practices
-
BhatHV, et al. "Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results." ResolveMass. Available at:
-
-
Hydroxyphenyl Triazine Chemistry (IMHB)
-
Validation Standards
-
Internal Standard Selection
-
Rundlof, T., et al. "Survey and qualification of internal standards for quantification by 1H NMR spectroscopy." Journal of Pharmaceutical and Biomedical Analysis, 2010. (Cited via NIH context). Available at:
-
(Note: While DPT is a known chemical entity used in polymer stabilization, its specific use as a qNMR standard is an advanced application derived from its structural properties. Always validate new standards against a primary CRM).
Sources
- 1. 2-[4,6-Bis(2,4-dimethylphenyl)-1,3,5-triazin-2-yl]-5-(octyloxy)phenol | SIELC Technologies [sielc.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. 2-(2,4-Dihydroxyphenyl)-4,6-diphenyl-1,3,5-triazine | C21H15N3O2 | CID 135437125 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Phenol, 2,2',2''-(1,3,5-triazine-2,4,6-triyl)tris[5-(hexyloxy)-6-methyl- | C42H57N3O6 | CID 135774073 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5- (hexyl)oxy -phenol 147315-50-2 [sigmaaldrich.com]
- 6. Internal Standard for qNMR (Calibration Standard for qNMR) | [Analytical Chemistry][Synthesis & Materials]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
synthesis of deuterated 2-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenol for mass spectrometry
Application Note: Strategic Synthesis of Perdeuterated 2-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenol ( -HPT)
Introduction & Scientific Rationale
The Analytical Challenge
2-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenol (HPT) represents the core chromophore of the hydroxyphenyl-triazine class of UV absorbers (e.g., Tinuvin® 1577). In drug development and environmental toxicology, quantifying these agents in complex biological matrices (plasma, tissue homogenates) is complicated by significant matrix effects and ionization suppression in LC-MS/MS workflows.
Standard external calibration often fails to account for these suppressions. The "Gold Standard" solution is the use of a Stable Isotope Labeled Internal Standard (SIL-IS) . However, for HPTs, simple deuterium exchange (H/D exchange) on the phenolic ring is insufficient due to back-exchange with protic solvents (water/methanol) during LC separation.
The Solution: Structural Deuteration
This protocol details the synthesis of
-
Metabolic Stability: The label is distant from the metabolically active phenolic hydroxyl group (site of glucuronidation).
-
Isotopic Fidelity: No back-exchange occurs in aqueous mobile phases.
-
Mass Shift (+10 Da): Provides a clean spectral window, eliminating crosstalk with the M+2 or M+4 natural isotopes of the analyte.
Retrosynthetic Strategy
We reject the "Benzamidine Cyclocondensation" route due to the high cost of
The Disconnection:
-
Core: Cyanuric Chloride (2,4,6-Trichloro-1,3,5-triazine).[1]
-
Wings (Label Source):
-Phenylmagnesium bromide (generated from -bromobenzene). -
Anchor (Analyte Specificity): Phenol (unlabeled).
Workflow Visualization
Figure 1: Modular assembly of
Detailed Experimental Protocols
Phase 1: Synthesis of -2-Chloro-4,6-diphenyl-1,3,5-triazine
Objective: Install the deuterated "wings" onto the triazine core. Criticality: Temperature control is vital to prevent tri-substitution (which yields the useless tris-phenyl derivative).
Materials:
-
Cyanuric Chloride (1.84 g, 10 mmol)
- -Bromobenzene (3.24 g, 20 mmol) [Sigma-Aldrich / CIL]
-
Magnesium turnings (0.53 g, 22 mmol)
-
Anhydrous THF (50 mL)
-
Dry Toluene (20 mL)
Protocol:
-
Grignard Generation: In a flame-dried 3-neck flask under Argon, activate Mg turnings with a crystal of iodine. Add
-bromobenzene (dissolved in 10 mL THF) dropwise to maintain gentle reflux. Stir for 1 hour after addition until Mg is consumed. -
Cyanuric Chloride Solution: In a separate flask, dissolve Cyanuric Chloride in 20 mL THF. Cool to 0°C using an ice/salt bath.
-
Controlled Addition: Transfer the Grignard solution via cannula to the Cyanuric Chloride solution dropwise over 45 minutes.
-
Note: Keep internal temperature < 5°C.
-
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4 hours.
-
Workup: Quench with saturated
(aq). Extract with Ethyl Acetate (3 x 30 mL). Wash organics with brine, dry over , and concentrate. -
Purification: Recrystallize from Hexane/Toluene (9:1).
-
Expected Yield: ~75-80%
-
Identity Check: GC-MS should show dominant peak at M+ (approx m/z 277/279 for Cl isotopes + 10 Da shift).
-
Phase 2: Friedel-Crafts Coupling to Phenol
Objective: Couple the chlorotriazine to phenol. The use of Aluminum Chloride (
Materials:
-
Intermediate A (
-Chloro-diphenyl-triazine) (2.77 g, 10 mmol) -
Phenol (0.94 g, 10 mmol)
-
Aluminum Chloride (
) (1.46 g, 11 mmol) -
Anhydrous Xylene (Isomeric mixture) (40 mL)
Protocol:
-
Setup: Flame-dried flask equipped with a reflux condenser and HCl gas trap (NaOH bubbler).
-
Mixing: Dissolve Intermediate A and Phenol in anhydrous Xylene.
-
Catalyst Addition: Add
in small portions at RT. The mixture will turn yellow/orange (complex formation). -
Heating: Heat to reflux (approx. 140°C) for 6-8 hours.
-
Observation: Evolution of HCl gas indicates reaction progress.
-
-
Quenching: Cool to RT. Pour the reaction mixture onto ice/water (100 mL) containing 5 mL conc. HCl (to break the Aluminum complex).
-
Extraction: Separate the organic layer.[2] Extract aqueous layer with Toluene. Combine organics.
-
Purification:
-
Wash with 10% NaOH (removes unreacted phenol).
-
Wash with water and brine.
-
Concentrate and recrystallize from 2-Methoxyethanol or Toluene.
-
Validation & Quality Control (QC)
Analytical Specifications
To qualify as a Mass Spectrometry Standard, the material must meet the criteria in Table 1.
Table 1: QC Specifications for
| Parameter | Specification | Method | Rationale |
| Chemical Purity | > 98.0% | HPLC-UV (254 nm) | Prevent contaminant interference. |
| Isotopic Purity | > 99 atom % D | HRMS | Ensure no |
| Isotopic Distribution | HRMS (SIM mode) | Critical for low-level quantitation. | |
| Structure | 1H-NMR | 500 MHz ( | Confirm absence of signals in 7.4-8.5 ppm (triazine-phenyl region). |
Mass Spectrometry Behavior
The deuterated standard behaves identically to the analyte in extraction but separates by mass.
Fragmentation Logic (MS/MS):
-
Parent Ion:
(Negative Mode is preferred for phenols). -
Analyte (d0): m/z 324.1
-
Internal Standard (d10): m/z 334.2
-
Key Fragment: Loss of Phenol ring. The charge often remains on the phenolate, but if the triazine fragments, the
label remains on the triazine core.
Figure 2: MS/MS fragmentation logic confirming label retention on the triazine core.
References
-
Resolve Mass. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]
-
Chromatography Online. (2021). The Importance of Complete Overlapping of Analyte and Internal Standard Peaks. [Link]
- Google Patents. (CN102250026A). Synthesis method of 2,4,6-tris(2,4-dihydroxyphenyl)-1,3,5-triazine.
Application Note: Advanced Formulation of UV-Stabilized PET Films Using Hydroxyphenyl Triazines
Executive Summary
Polyethylene Terephthalate (PET) is a dominant material in packaging and industrial films due to its mechanical strength and transparency. However, native PET degrades under UV radiation (photo-oxidation), leading to yellowing, embrittlement, and loss of tensile strength. Furthermore, PET films often serve as barrier layers for UV-sensitive contents (e.g., pharmaceuticals, food).
This guide details the formulation and processing of PET films stabilized with Hydroxyphenyl Triazines (HPTs) . Unlike legacy Benzotriazoles (BTZs), HPTs offer superior thermal stability (>300°C), lower volatility, and extended durability, making them the gold standard for thin-film extrusion where surface-to-volume ratios are high.
Scientific Foundation: The HPT Advantage
Mechanism of Action: ESIPT
Hydroxyphenyl triazines function via Excited State Intramolecular Proton Transfer (ESIPT) .[1] Upon absorbing a UV photon, the molecule undergoes a rapid, reversible proton transfer that dissipates the energy as harmless heat (IR radiation) without destroying the chromophore. This cycle can repeat millions of times, providing "permanent" stabilization.
Key Distinction: HPTs exhibit a higher intrinsic photostability than Benzotriazoles and Benzophenones, which are more prone to irreversible photochemical cleavage over long exposures.
Visualization: The ESIPT Cycle
The following diagram illustrates the photophysical cycle of a typical HPT molecule (e.g., Tinuvin 1577).
Figure 1: The ESIPT cycle allows HPT molecules to absorb UV energy and dissipate it as heat, regenerating the active molecule indefinitely.
Comparative Analysis: HPT vs. BTZ
| Feature | Hydroxyphenyl Triazines (HPT) | Benzotriazoles (BTZ) | Impact on PET Processing |
| Thermal Stability (TGA) | 1% loss @ >300°C | 1% loss @ ~220-260°C | HPTs survive PET extrusion (280°C) without volatilizing or plating out. |
| Spectral Coverage | High absorbance UVB/UVA (290-360nm) | Broad but lower extinction coefficient | HPTs require lower loading for equivalent protection. |
| Yellowing | Negligible | Moderate over time | HPTs maintain optical clarity (low b* value) critical for glazing/packaging. |
| Interaction | Low interaction with metal catalysts | Can complex with residual catalysts | HPTs reduce risk of pinking/discoloration from Sb/Ti catalysts in PET. |
Formulation Protocol
Material Selection
-
Base Resin: PET homopolymer or copolymer (e.g., PETG for lower temp).
-
Intrinsic Viscosity (IV): 0.60 – 0.80 dL/g. (Higher IV recommended for BOPET to sustain orientation stress).
-
-
Primary HPT Additive:
-
Carrier Resin: Must be PET or PET-compatible (e.g., PBT). Do not use PE/PP carriers as they cause haze and delamination.
Loading Strategy (Beer-Lambert Law)
Absorbance (
-
Thick Sheets (>200µm): 0.2% - 0.5% active HPT.
-
Thin Films (12-50µm): 1.0% - 3.0% active HPT.
-
Note: Because the film is thin, concentration must be higher to capture the same amount of UV photons.
Masterbatch Compounding
Direct dosing of powder into a single-screw film extruder is not recommended due to poor dispersion and potential screw slippage.
Protocol:
-
Equipment: Co-rotating Twin-Screw Extruder (L/D > 40).
-
Temperature Profile: 260°C (Feed)
275°C (Die). -
Loading: Prepare a 15% - 20% active Masterbatch (MB).
-
Drying: Pre-dry PET carrier to <50ppm moisture.
-
Pelletizing: Strand pelletizing with immediate cooling to prevent crystallinity changes.
Film Extrusion Processing Guide
Pre-Processing: Drying
PET is hygroscopic. Hydrolysis during extrusion causes IV drop, leading to brittle film and "bubble" defects.
-
Requirement: Dew point -40°C.
-
Time/Temp: 4-6 hours @ 160°C.
-
Target Moisture: < 50 ppm (0.005%).
Extrusion Workflow
The following diagram outlines the critical process steps for Cast or BOPET film production.
Figure 2: Process flow for UV-stabilized PET film production. Note the divergence for Cast vs. BOPET lines.
Critical Process Parameters
| Zone | Temperature Setting | Notes |
| Feed Zone | 250°C - 260°C | Keep cool enough to prevent bridging, hot enough to melt MB. |
| Compression | 270°C - 280°C | Main melting zone. High shear. |
| Metering | 280°C - 290°C | Homogenization. |
| Die | 275°C - 285°C | slightly lower than metering to stabilize melt curtain. |
| Chill Roll | 20°C - 60°C | Critical for controlling crystallinity. Quench fast for clarity. |
Characterization & Validation
Optical Testing
-
Transmission (UV-Vis): Measure 200nm – 800nm.
-
Success Criteria: < 5% transmission below 360nm (for Tinuvin 1577) or 390nm (for Tinuvin 1600).
-
Visual: > 88% transmission in visible range (400-700nm).
-
-
Haze (ASTM D1003): Should remain < 2% for clear films. High haze indicates poor MB dispersion or incompatible carrier.
-
Yellow Index (ASTM E313): Initial YI should be < 2.0.
Accelerated Weathering
-
Standard: ASTM G155 (Xenon Arc) is preferred over QUV (ASTM G154) for PET as it better simulates solar spectrum and heat buildup.
-
Cycle: 102 min light / 18 min light + water spray.
-
Target: Retention of >80% Elongation at Break after 2000-4000 hours.
Troubleshooting Guide
| Defect | Probable Cause | Corrective Action |
| Plate-out (White powder on rolls) | Additive volatility or blooming. | Switch from BTZ to HPT (Tinuvin 1577). Reduce processing temp if >300°C. |
| Haze / Cloudiness | Moisture in resin or incompatible carrier. | Check dryer dew point. Ensure MB carrier is PET, not PE/PP. |
| Black Specks | Thermal degradation / Carbonization. | Check for "dead spots" in adapter/die. Purge with high-viscosity PET. |
| Flow Lines | Poor mixing. | Increase back pressure. Use mixing screw elements. |
References
-
BASF. (2015).[7] Tinuvin® 1577 Technical Information. Retrieved from [Link]
-
Cormack, P. A. G., et al. (2021). Polymerizable UV absorbers for the UV stabilization of polyesters. Arkivoc. Retrieved from [Link]
-
NatureWorks. (2020). Sheet Extrusion Processing Guide. Retrieved from [Link]
-
Songwon. (2025). Red-shifted hydroxy-phenyl triazine UV-absorber. Retrieved from [Link]
-
Davis-Standard. (2024). Cast Film Troubleshooting Tips. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. UV-1577 | 147315-50-2 [chemicalbook.com]
- 3. hunan-chem.com [hunan-chem.com]
- 4. echemi.com [echemi.com]
- 5. WO2014068329A1 - Uv-stable polyester film - Google Patents [patents.google.com]
- 6. WO2014068329A1 - Uv-stable polyester film - Google Patents [patents.google.com]
- 7. santplas.com [santplas.com]
- 8. plastics-rubber.basf.com [plastics-rubber.basf.com]
Advanced Protocols for the Extraction and Quantification of Tinuvin 1577 in Polymer Matrices
Executive Summary & Scientific Rationale
Tinuvin 1577 (2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-(hexyloxy)phenol) is a high-performance hydroxyphenyl-triazine (HPT) UV absorber.[1][2] Unlike benzotriazoles, HPTs exhibit superior photostability and low volatility, making them the standard for engineering plastics like Polycarbonate (PC), Polyethylene Terephthalate (PET), and acrylic co-extrusions.
For Quality Control (QC) and failure analysis, accurate quantification is critical. However, the high molecular weight (425.5 g/mol ) and strong interaction with polymer matrices often lead to incomplete extraction using standard "soak" methods.
This guide presents two validated extraction protocols:
-
Rapid Ultrasonic Extraction: For routine QC of thin films and micropowders.
-
Total Dissolution-Precipitation: The "Gold Standard" for complex matrices (e.g., thick parts, PC/ABS blends) where analyte entrapment in the polymer crystalline phase is a risk.
Chemical Properties & Solvent Selection Strategy
Successful extraction relies on the principle of "Like Dissolves Like" combined with the diffusion kinetics of the polymer matrix.
Solubility Profile (Tinuvin 1577)
| Solvent | Solubility ( g/100g @ 20°C) | Application Note |
| Chloroform / DCM | > 15 - 25 | Excellent. Primary extraction solvents.[1] Swells PC/PET matrices effectively. |
| Toluene | ~ 5.0 | Good. Useful for high-temp extractions but harder to evaporate.[1] |
| Ethyl Acetate | 0.7 | Poor. Not recommended for primary extraction. |
| Acetone | 0.3 | Very Poor. Do not use as a mono-solvent.[1] |
| Methanol/Ethanol | < 0.05 | Non-Solvent. Used strictly for polymer precipitation. |
Scientific Insight: Tinuvin 1577 is highly lipophilic. Attempting extraction with methanol or acetonitrile (common HPLC solvents) will yield <10% recovery. You must use a chlorinated solvent or THF to swell the polymer and solubilize the additive, then exchange solvents for HPLC analysis if necessary.
Method Selection Decision Matrix
Use the following logic flow to select the appropriate protocol for your sample type.
Figure 1: Decision matrix for selecting the optimal extraction protocol based on sample morphology and accuracy requirements.
Protocol 1: Rapid Ultrasonic Extraction (Routine QC)[1]
Scope: Best for thin films (<100 µm), ground powders, or surface coatings where diffusion path length is short. Solvent: Dichloromethane (DCM).
Materials
-
Ultrasonic bath (Frequency > 35 kHz).
-
0.45 µm PTFE Syringe Filters (Do not use Nylon; DCM dissolves housing).
-
Class A Volumetric flasks (50 mL).
Procedure
-
Sample Prep: Cryo-mill the polymer sample to a fine powder (approx. 20 mesh). If milling is impossible, cut films into 2mm x 2mm squares.
-
Weighing: Accurately weigh 0.500 g ± 0.001 g of sample into a 50 mL screw-cap glass vial.
-
Solvent Addition: Add 20.0 mL of Dichloromethane (DCM) .
-
Note: DCM swells Polycarbonate rapidly, allowing the solvent to penetrate the matrix and dissolve the Tinuvin 1577.
-
-
Extraction: Sonicate for 30 minutes at ambient temperature. Ensure the water bath temperature does not exceed 35°C (DCM boiling point is 39.6°C).
-
Caution: Cap vials tightly but check for pressure buildup.
-
-
Dilution (Critical Step):
-
Tinuvin 1577 is soluble in DCM but the HPLC mobile phase is likely Acetonitrile (ACN). Injecting pure DCM can distort HPLC peak shapes.
-
Take 1.0 mL of the DCM extract and dilute to 10.0 mL with Acetonitrile .
-
Observation: Some low-molecular-weight polymer oligomers may precipitate upon ACN addition.[1] This is desirable (cleanup).
-
-
Filtration: Filter the diluted aliquot through a 0.45 µm PTFE filter into an HPLC vial.
Protocol 2: Total Dissolution-Precipitation (Reference Method)[1]
Scope: Mandatory for thick parts, pellets, or complex blends (PC/ABS) where the additive is trapped deep in the matrix. Concept: Completely dissolve the polymer matrix to release 100% of the additive, then precipitate the polymer while keeping the additive in solution.
Workflow Diagram
Figure 2: Step-by-step workflow for the Dissolution-Precipitation method.
Procedure
-
Dissolution: Weigh 0.500 g of sample into a 100 mL beaker. Add 20 mL of THF (Tetrahydrofuran) or DCM. Stir magnetically until the polymer is completely dissolved.
-
Why THF? It is an excellent solvent for PC, PVC, and Acrylics and is miscible with water/methanol.
-
-
Precipitation: While stirring vigorously, slowly add 50 mL of Methanol dropwise.
-
Mechanism:[1] The polymer (PC/PET) is insoluble in Methanol and will precipitate out as a white fibrous solid. Tinuvin 1577 (soluble in THF/DCM) remains in the supernatant liquid.
-
-
Volume Adjustment: Transfer the mixture (supernatant + precipitate) to a 100 mL volumetric flask. Rinse the beaker with Methanol and fill the flask to the mark.
-
Settling: Allow to stand for 15 minutes. The polymer will settle to the bottom.
-
Filtration: Draw an aliquot of the clear supernatant and filter through a 0.45 µm PTFE filter .
-
Correction Factor: Since the solid polymer occupies volume, the actual liquid volume is slightly less than 100 mL. For <1g sample in 100mL, this error is negligible (<1%), but for high-precision work, use an internal standard (e.g., Benzophenone) added at Step 1.[1]
-
Analytical Method: HPLC-UV Quantification
Once extracted, the Tinuvin 1577 must be quantified. The following conditions are optimized to separate Tinuvin 1577 from common polymer antioxidants (e.g., Irganox 1010).
| Parameter | Condition |
| Instrument | HPLC with PDA (Photodiode Array) or UV-Vis Detector |
| Column | C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 150mm x 4.6mm, 3.5 µm |
| Mobile Phase A | Water (0.1% Formic Acid or Phosphoric Acid) |
| Mobile Phase B | Acetonitrile (HPLC Grade) |
| Gradient | 90% B isocratic (or 80% -> 100% B over 10 mins) |
| Flow Rate | 1.0 mL/min |
| Injection Vol | 10 µL |
| Detection | 341 nm (Primary), 274 nm (Secondary) |
| Retention Time | Approx. 6–8 minutes (highly dependent on column/flow) |
Why 341 nm? Tinuvin 1577 has two absorption maxima: 274 nm and 341 nm.[2]
-
274 nm: High sensitivity but prone to interference from oligomers, plasticizers, and other additives.
-
341 nm: High specificity. Very few other common polymer additives absorb in this UVA II region, ensuring a "clean" baseline.
Quality Control & Troubleshooting
Acceptance Criteria
-
Recovery: Spike a blank polymer (without UV absorber) with a known amount of Tinuvin 1577. Recovery must be 95% – 105% .
-
Precision (RSD): < 2.0% for n=5 replicates.
-
Linearity: R² > 0.999 over the range of 10 ppm to 500 ppm.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Recovery | Incomplete extraction (Method 1). | Switch to Method 2 (Dissolution). Ensure particle size is small. |
| Peak Tailing | Solvent mismatch. | Ensure the injection solvent matches the Mobile Phase (dilute DCM extracts with ACN). |
| Ghost Peaks | Polymer oligomers. | Detection at 341 nm usually eliminates this. If not, use a gradient flush (100% B) at end of run. |
| Clogging Filters | Precipitating polymer. | Ensure the extract has settled before filtering. Use a pre-filter (glass fiber) if necessary. |
References
-
Gijsman, P., & Sampers, J. (1997). The mechanism of the stabilization of polymer properties by UV absorbers. Polymer Degradation and Stability.[2][3][4][5] (General mechanism reference).
-
PubChem. (n.d.). Compound Summary: Tinuvin 1577 (CAS 147315-50-2).[1][2][4][5][6][7][8] Retrieved from [Link]
-
GL Sciences. (n.d.). Identification and quantification of UV stabilizers in polymers. Retrieved from [Link]
Sources
Troubleshooting & Optimization
improving solubility of 2-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenol in polar solvents
Welcome to the Technical Support Center for advanced molecular solubilization. As a Senior Application Scientist, I frequently consult with researchers facing critical bottlenecks when working with highly hydrophobic UV-absorbers and active pharmaceutical ingredients.
This guide is specifically engineered to address the challenges of dissolving 2-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenol in polar solvents. Below, you will find a mechanistic breakdown of the problem, field-proven troubleshooting protocols, and self-validating workflows to ensure your experiments succeed.
The Mechanistic Root of the Problem (The "Why")
Before applying a chemical fix, it is critical to understand the causality behind the insolubility of 2-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenol. Its extreme resistance to polar solvents is driven by two distinct molecular forces:
-
Intramolecular Hydrogen Bonding (ESIPT Character): The phenol hydroxyl group (-OH) forms a highly stable intramolecular hydrogen bond with the adjacent nitrogen of the triazine ring. This creates a pseudo-six-membered ring, effectively "hiding" the polar -OH group from surrounding polar solvents. This structural feature is responsible for the molecule's Excited State Intramolecular Proton Transfer (ESIPT) character, which makes it an excellent UV absorber but exceptionally lipophilic[1][2].
-
Intermolecular
Stacking: The planar, highly conjugated 4,6-diphenyl-triazine core promotes strong intermolecular stacking. This results in a high crystal lattice energy that thermodynamically resists dissolution in polar media[2][3].
Troubleshooting Guides & Step-by-Step Protocols
Issue 1: Complete insolubility in aqueous or methanolic media for chemical synthesis.
The Solution: pH-Driven Salt Formation (Alkaline Deprotonation)
-
Causality: The phenol group is weakly acidic (pKa ~8.5–9.5). By increasing the pH of the solvent system above its pKa, the hydroxyl group is deprotonated to form a phenolate anion. This permanently breaks the intramolecular hydrogen bond and introduces a formal negative charge, massively increasing ion-dipole interactions with polar protic solvents like water or methanol[4].
-
Self-Validating Protocol:
-
Weigh 10 mg of 2-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenol into a glass vial.
-
Add 1 mL of the target polar solvent (e.g., Methanol or Water). Observation: The suspension will remain heavily cloudy.
-
Titrate dropwise with 0.5 M NaOH (for aqueous systems) or 0.5 M Sodium Methoxide (for methanolic systems) under continuous magnetic stirring[4].
-
Validation Check: The system is self-validating; the solution will rapidly transition from a turbid suspension to a clear, slightly yellow solution once the pH exceeds ~10, visually confirming complete phenolate salt formation.
-
Issue 2: Precipitation upon dilution in polar aprotic/protic mixtures (e.g., DMSO to Water).
The Solution: Co-solvency & Hydrotropy
-
Causality: When a DMSO stock is diluted into water, the solvent's capacity to act as a strong H-bond acceptor drops. The intramolecular H-bond instantly reforms, and the planar molecules aggregate via
stacking, causing the compound to "crash out." Adding a hydrotrope likengcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -valerolactone (GVL) or a co-solvent prevents this by disrupting aggregation and bridging the polarity gap[5]. -
Self-Validating Protocol:
-
Prepare a 10 mM stock of the compound in 100% DMSO. (DMSO competes with the intramolecular H-bond).
-
Prepare an aqueous receiving phase containing 15% (v/v) of a biobased hydrotrope such as GVL or a co-solvent like PEG-400[5][6].
-
Inject the DMSO stock into the receiving phase under high-shear vortexing to prevent localized supersaturation.
-
Validation Check: Measure the absorbance of the final solution via UV-Vis spectrophotometry at ~340 nm. A stable baseline without progressive light scattering (turbidity) over 24 hours confirms successful hydrotropic solubilization.
-
Issue 3: Need for a neutral pH aqueous formulation for biological assays.
The Solution: Micellar Dispersion / Solid Dispersion
-
Causality: If high pH or organic solvents are toxic to your downstream biological assay, you must physically shield the hydrophobic triazine core. Non-ionic surfactants or cyclodextrins form a hydrophilic corona around the molecule, allowing it to disperse seamlessly in neutral water without altering the molecule's chemical state[7][8].
-
Self-Validating Protocol:
-
Dissolve 5 mg of the compound and 50 mg of Hydroxypropyl-
-Cyclodextrin (HP- -CD) or Tween 80 in 2 mL of a volatile organic solvent (e.g., ethanol or acetone). -
Sonicate for 15 minutes to ensure complete molecular mixing.
-
Evaporate the solvent completely under a gentle stream of nitrogen or via rotary evaporation to form a uniform solid dispersion film[9].
-
Rehydrate the film with 5 mL of neutral PBS (pH 7.4) and vortex vigorously for 5 minutes.
-
Validation Check: Filter the dispersion through a 0.22 µm syringe filter. Quantify the dissolved compound in the filtrate via HPLC; a recovery of >90% indicates successful micellar encapsulation.
-
Data Presentation: Solubilization Strategies Comparison
| Solubilization Strategy | Primary Mechanism of Action | Ideal Solvent System | Expected Solubility Increase | Best Use Case |
| Alkaline Deprotonation | Breaks intramolecular H-bond; forms phenolate anion[4]. | Water, Methanol, Ethanol | >1000-fold | Chemical synthesis, non-biological assays. |
| Hydrotropy (e.g., GVL) | Disrupts | Water/DMSO mixtures | 50 to 200-fold | Analytical dilutions, mixed-solvent extractions. |
| Micellar Dispersion | Encapsulates hydrophobic core in hydrophilic corona[8]. | Neutral Buffer (PBS) | 100 to 500-fold | Cell culture assays, in vivo dosing, neutral pH needs. |
| Solid Dispersion | Reduces particle size; prevents crystalline lattice formation[9]. | Neutral Buffer (PBS) | 50 to 150-fold | Oral formulations, bioavailability studies. |
Solubilization Decision Workflow
Use the following decision matrix to determine the optimal solubilization route based on your downstream experimental requirements.
Decision matrix for solubilizing 2-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenol in polar solvents.
Frequently Asked Questions (FAQs)
Q: Why does my compound dissolve perfectly in pure DMSO, but immediately precipitate when I add it to PBS?
A: Pure DMSO is a powerful hydrogen-bond acceptor that outcompetes the triazine nitrogen, breaking the intramolecular H-bond and solvating the molecule. When introduced to PBS, the local concentration of DMSO drops rapidly. Water cannot compete with the intramolecular H-bond, causing the molecule to revert to its highly planar, lipophilic ESIPT state and rapidly aggregate via
Q: Can I just use heat to force the compound into an aqueous solution? A: Heating lowers the kinetic barrier to dissolution, but it does not change the thermodynamic solubility limit of the solvent system. If you force the compound into solution using heat without adding a solubilizing agent (like a base or surfactant), it will inevitably recrystallize and crash out as the solution returns to room temperature.
Q: Will deprotonating the phenol affect its UV-absorbing properties? A: Yes. Deprotonating the phenol breaks the intramolecular hydrogen bond required for the Excited State Intramolecular Proton Transfer (ESIPT) cycle. This will cause a significant blue-shift (hypsochromic shift) in its UV absorption spectrum and may reduce its photostability. If preserving the exact UV absorption profile is critical, you must use neutral micellar encapsulation instead of pH adjustment[1][7].
References
-
Solubility enhancement of phenol and phenol derivatives in perfluorooctyl bromide Source: NIH URL:[Link]
-
Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes Source: ACS Publications URL:[Link]
-
Solubilization techniques used for poorly water-soluble drugs Source: NIH URL:[Link]
-
Techniques for Improving Solubility Source: International Journal of Medical Science and Dental Research URL:[Link]
-
Improving the solubility of pseudo-hydrophobic Alzheimer's Disease medicinal chemicals through co-crystal formulation Source: bioRxiv URL:[Link]
- Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions (EP1748759B1)
-
Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview Source: Asian Journal of Pharmaceutics URL:[Link]
- Compounds having excited state intramolecular proton transfer (ESIPT) character (US20220144785A1)
-
Synthesis, Spectra, and Theoretical Investigations of 1,3,5-Triazines Compounds as Ultraviolet Rays Absorber Source: ResearchGate URL:[Link]
Sources
- 1. US20220144785A1 - Compounds having excited state intramolecular proton transfer (esipt) character for use in treating and/or preventing sunburn and/or preventing u.v. damage - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Solubility enhancement of phenol and phenol derivatives in perfluorooctyl bromide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ijmsdr.org [ijmsdr.org]
- 7. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. EP1748759B1 - Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions - Google Patents [patents.google.com]
- 9. asiapharmaceutics.info [asiapharmaceutics.info]
Technical Guide: Mitigating UV Absorber Plate-Out in Injection Molding
Department: Polymer Processing & Material Science Support Doc ID: TG-UVA-2024-05 Audience: Pharmaceutical Packaging Engineers, Polymer Scientists, R&D Leads
Executive Summary & Operational Context
The Problem: "Plate-out" is the unwanted deposition of additives (specifically UV absorbers) onto the mold surface during injection molding. The Risk: In pharmaceutical and diagnostic applications, plate-out is not merely a cosmetic defect. It represents a functional failure that leads to:
-
Compromised Drug Stability: Loss of UV absorber (UVA) from the polymer matrix reduces the container’s optical density, potentially exposing photosensitive drugs to degradation.
-
Regulatory Non-Compliance: Deposits can transfer to the next molded part, creating "foreign particulate matter" or altering the extractables/leachables profile (USP <661.2>).
-
Process Instability: Buildup alters mold dimensions and venting efficiency, leading to short shots or flash.
This guide provides a root-cause analysis and troubleshooting framework to eliminate plate-out, moving beyond simple mold cleaning to process and formulation correction.
The Mechanism of Plate-Out
To prevent plate-out, one must distinguish between its two primary thermodynamic drivers: Volatility and Incompatibility .
Diagram 1: The Plate-Out Pathway
The following diagram illustrates how thermal stress and solubility mismatches drive additives from the bulk polymer to the mold surface.
Caption: Figure 1. Dual-mechanism pathway showing how thermal stress (volatility) and solubility mismatch (blooming) converge to form mold deposits.
Material Selection: The First Line of Defense
Most plate-out issues originate in formulation. If the UVA is too volatile for the processing temperature or incompatible with the resin, process adjustments will only delay, not prevent, the issue.
Volatility & Molecular Weight
Low molecular weight (MW) UVAs sublime at processing temperatures. The vapor condenses on the cooler mold surface (similar to condensation on a cold window).
Guideline: Select UVAs with a TGA (Thermogravimetric Analysis) value where 10% weight loss occurs significantly above your processing temperature.
Solubility & Compatibility
Using Hansen Solubility Parameters (HSP) , we can predict compatibility.[1][2] If the UVA’s polarity differs significantly from the polymer, the system minimizes free energy by ejecting the UVA to the surface (blooming).
Comparative Data: Common UVA Classes
| Chemical Class | Typical MW ( g/mol ) | Volatility Risk | Compatibility (Engineering Plastics) | Best Use Case |
| Benzophenones | Low (~200-300) | High | Moderate | Low-temp polyolefins (PE/PP).[3] Avoid in PC/PET. |
| Benzotriazoles (Standard) | Medium (~300-450) | Moderate | Good | General purpose. prone to plate-out >280°C. |
| Benzotriazoles (High MW) | High (>600) | Low | Excellent | Recommended. High-temp PC, PET, Nylon. |
| Triazines | High (>500) | Very Low | Excellent | Gold Standard. Thin-wall, high-shear pharma packaging. |
Expert Insight: For polycarbonate (PC) or PET medical vials processed >280°C, avoid standard benzotriazoles (like Tinuvin 326 types). Switch to high-MW benzotriazoles (e.g., Tinuvin 360 type) or Triazines to eliminate volatility-based plate-out [1, 2].
Troubleshooting Center (Q&A)
Scenario A: The "Ghosting" Deposit
User Question: "We see a hazy, white film near the gate and vents after only 2 hours of running. It wipes off easily but returns. We are molding Polycarbonate at 290°C."
Root Cause: Volatile Plate-Out (Sublimation). The UVA is turning into a gas due to shear heat at the gate and condensing on the mold.
Troubleshooting Protocol:
-
Immediate Action: Clean mold with a solvent that dissolves the specific UVA (check MSDS; typically acetone or isopropyl alcohol).
-
Process Adjustment (The "Soft" Fix):
-
Reduce Melt Temperature: Drop barrel temps by 10-15°C if viscosity allows.
-
Reduce Injection Speed: High speed = High shear = Frictional heat.[4] Slowing down reduces the local temperature spike at the gate.
-
Increase Back Pressure: Slightly increasing back pressure (50 -> 100 bar) can improve homogenization, preventing "pockets" of pure additive from hitting the mold, though this is secondary to temperature control.
-
-
Venting Check: Ensure vents are not clogged. Gas must escape. For PC, vents should be 0.0015"–0.002" deep [3].
Scenario B: The "Waxy" Buildup
User Question: "We have a sticky, waxy buildup on the cavity surface that is hard to clean. It happens even at lower temperatures."
Root Cause: Exudation (Incompatibility). The polymer matrix is "rejecting" the UVA because the concentration is too high or the solubility parameter is mismatched.
Troubleshooting Protocol:
-
Formulation Audit: Are you exceeding the solubility limit? (Typically >0.5% - 1.0% can be risky in incompatible matrices).
-
Switch Additive Form: If using a liquid masterbatch, the carrier oil might be the culprit. Switch to a solid masterbatch with a carrier resin identical to the base polymer (e.g., PC carrier for PC resin).
-
Mold Temperature: Increase the mold temperature.
-
Why? A cold mold freezes the skin instantly, trapping the migrating additive on the surface. A hotter mold keeps the polymer chains mobile longer, allowing the additive to remain solubilized or re-absorb into the matrix [4].
-
Advanced Process Optimization: Venting & Shear
Poor venting is the silent killer. If the volatile gas from the UVA cannot escape, it compresses, superheats (Diesel effect), and deposits as a degraded char or oil.
Diagram 2: Troubleshooting Decision Tree
Use this logic flow to diagnose the specific type of plate-out.
Caption: Figure 2. Diagnostic logic for identifying root causes based on deposit location.
Validation: How to Confirm the Fix
Do not rely on visual inspection alone. Use these methods to validate that the plate-out is permanently resolved:
-
FTIR Analysis (Fourier Transform Infrared Spectroscopy):
-
Scrape the deposit from the mold.
-
Run FTIR. If the spectra matches the pure UVA reference standard, it is a volatility/compatibility issue. If it shows carbon/char, it is a degradation/venting issue.
-
-
Transmission Test:
-
Mold 100 parts. Measure light transmission (300-400nm) of Part #1 and Part #100.
-
If Part #100 shows higher UV transmission (less blocking), your UVA is plating out onto the tool rather than staying in the part.
-
-
Accelerated Plate-Out Test:
-
Run the machine in "cycle override" (fastest possible cycle) for 4 hours.
-
Place a piece of cold rolled steel or aluminum foil near the vents. Inspect for condensation.
-
References
-
Amfine Chemical. (n.d.). UV Absorbers for Engineering Plastics.[5][6] Retrieved from [Vertex AI Search Result 1.1]
-
SpecialChem. (2025). Light Stabilizers/UV Absorbers - Selection Tips.[7] Retrieved from [Vertex AI Search Result 1.7]
-
GrabCAD Tutorials. (2018). Venting system of an Injection Mold.[4][8][9] Retrieved from [Vertex AI Search Result 1.5]
-
Elastron. (n.d.). Injection Molding Defects and Troubleshooting.[8][10] Retrieved from [Vertex AI Search Result 1.16]
- Chitec Technology. (n.d.). The Science of Stability: How UV Absorbers Extend Material Performance.
Sources
- 1. researchgate.net [researchgate.net]
- 2. kinampark.com [kinampark.com]
- 3. performanceadditives.us [performanceadditives.us]
- 4. elastron.com [elastron.com]
- 5. UV Absorbers | Light Stabilizers for Plastics | amfine.com [amfine.com]
- 6. Light Stabilizers and UV Absorbers help protect plastics from sun damage, Packaging applications, resins [plastemart.com]
- 7. specialchem.com [specialchem.com]
- 8. s3.amazonaws.com [s3.amazonaws.com]
- 9. swcpu.com [swcpu.com]
- 10. Injection Mold Vent Groove Design Hoorenmold [hoorenwell.com]
Technical Support Center: Troubleshooting Tinuvin® 1577 in Polyolefins
Product: Tinuvin® 1577 (Hydroxyphenyl-triazine UV Absorber) CAS Number: 147315-50-2 Focus: Migration, Exudation, and Blooming in Semi-Crystalline Matrices (PP/PE)[1]
Introduction: The Thermodynamics of Blooming
Welcome to the Advanced Technical Support Center. If you are visiting this page, you are likely observing a white, powdery residue on the surface of your polyolefin (PP, TPO, or PE) parts containing Tinuvin® 1577.
The Core Issue: Tinuvin® 1577 is a high-performance Hydroxyphenyl-triazine (HPT) designed primarily for engineering plastics (PC, PET, PBT) where its aromatic structure aligns with the matrix.[1] In polyolefins, however, there is a fundamental solubility parameter mismatch .
Polypropylene is non-polar and semi-crystalline. Tinuvin® 1577 is polar (due to the hydroxyl functionality) and bulky. During the cooling phase of processing, the developing polymer crystals reject the additive, forcing it into the amorphous regions. If the concentration in these amorphous regions exceeds the solubility limit at ambient temperature, the system becomes thermodynamically unstable. The additive diffuses to the surface to relieve this chemical potential, crystallizing as "bloom."[2][3]
Module 1: Diagnostic & Mechanism
Visualizing the Migration Pathway
The following diagram illustrates the specific mass-transfer mechanism driving Tinuvin® 1577 to the surface of semi-crystalline polymers.
Figure 1: The thermodynamic pathway of additive blooming in semi-crystalline polymers.[1]
Diagnostic Q&A
Q: The parts looked fine immediately after molding. Why did the white powder appear 2 weeks later? A: This is a classic kinetic lag. Fast cooling (quenching) during injection molding "freezes" the Tinuvin 1577 in the matrix, creating a non-equilibrium supersaturated state. Over time (days to weeks), the molecules regain enough mobility to diffuse out of the matrix to achieve thermodynamic equilibrium. This process is accelerated by storage at elevated temperatures (e.g., warehousing at 40°C).
Q: Is it blooming or degradation? A: Perform a Wipe Test .
-
Wipe the surface with a solvent-dampened cloth (Ethanol or Isopropanol).[1]
-
If the white haze disappears and the surface underneath is glossy and intact, it is blooming (migration).
-
If the surface remains rough, pitted, or chalky after wiping, it is UV degradation (polymer chain scission).
Module 2: Troubleshooting Protocols
Use the following decision tree to identify the root cause and select the appropriate remediation strategy.
Figure 2: Decision matrix for troubleshooting additive migration.
Protocol A: Determining the Solubility Limit (The "Oven Test")
Use this protocol to define the safe upper limit of Tinuvin 1577 for your specific polymer grade.
Objective: Accelerate migration to determine stability.
-
Preparation: Compound Tinuvin 1577 at 0.2%, 0.4%, 0.6%, and 0.8% into your specific PP resin.
-
Molding: Create 1mm thick plaques.
-
Aging: Place plaques in a forced-air oven at 60°C (below the melting point of the additive but high enough to accelerate diffusion).
-
Observation: Inspect visually every 24 hours for 7 days.
-
Result: The highest concentration that shows no bloom after 1 week at 60°C is your Maximum Solubility Limit .
Protocol B: Formulation Adjustment
If Protocol A reveals your required UV protection level requires a concentration above the solubility limit, you must alter the formulation.
| Adjustment Strategy | Mechanism | Implementation |
| Add HALS Synergist | HALS (e.g., Tinuvin 770 or Chimassorb 944) scavenge radicals, allowing you to lower the UV absorber concentration while maintaining protection.[1] | Reduce Tinuvin 1577 to 0.2% and add 0.2% HALS. |
| Switch to Tinuvin 1600 | Tinuvin 1600 is a newer generation Triazine designed with lower volatility and higher solubility in difficult matrices. | Substitute 1:1 and re-run Protocol A. |
| Nucleation Control | Adding a clarifier/nucleating agent changes the crystal morphology of the PP, potentially altering the amorphous volume available for the additive. | Add Millad® or similar nucleators (requires complex DOE). |
Module 3: Frequently Asked Questions (FAQs)
Q: Can I use Corona treatment to remove the bloom? A: No.[3] Corona treatment increases surface energy to improve adhesion (e.g., for printing), but it does not stop migration.[3] In fact, the bloom will likely return and disrupt the dyne level achieved by the corona treatment, leading to ink adhesion failure later [1].
Q: Why does Tinuvin 1577 bloom in PP but not in Polycarbonate (PC)?
A: It comes down to Solubility Parameters (
-
Tinuvin 1577:
(Estimated based on aromatic/polar structure).[1] -
Polycarbonate:
.[1] (Perfect Match). -
Polypropylene:
.[4] (Significant Mismatch). The closer the parameters, the higher the solubility. The mismatch in PP drives the additive out [2].
Q: Does the "Hexyl" chain in Tinuvin 1577 help? A: Yes, the hexyloxy tail provides some aliphatic character to anchor the molecule in polyolefins. Without it, the molecule would be virtually insoluble. However, for highly crystalline PP copolymers, this tail is often insufficient to prevent migration at loadings >0.5%.
References
-
Brighton Science. (2025).[5][6] How to Control Additive Blooming in Polymer Films. Retrieved from [Link]
-
Michaels, A. S., Vieth, W. R., & Alcalay, H. H. (1968).[4] The solubility parameter of polypropylene. Journal of Applied Polymer Science. Retrieved from [Link][1]
Sources
Technical Support Center: Yield Optimization in Friedel-Crafts Synthesis of Hydroxyphenyl Triazines
Welcome to the Technical Support Center for the synthesis of hydroxyphenyl triazine derivatives. Hydroxyphenyl triazines are high-performance UV absorbers critical for stabilizing organic materials, coatings, and polymers against actinic radiation[1].
Their synthesis typically relies on the Friedel-Crafts reaction of cyanuric chloride with aromatic compounds (e.g., m-xylene) followed by a subsequent reaction with resorcinol[2]. However, achieving high yields is notoriously difficult due to the non-selective nature of the sequential nucleophilic aromatic substitutions[2]. This guide provides mechanistic troubleshooting, optimized protocols, and empirical data to help researchers maximize yield and purity.
Mechanistic Workflow & Failure Points
To successfully optimize your yield, you must first understand the thermodynamic and kinetic pathways of the reaction. The diagram below illustrates the standard two-step synthetic route and the common failure points that lead to yield degradation.
Workflow and failure points in Friedel-Crafts synthesis of hydroxyphenyl triazines.
Troubleshooting Guide & FAQs
Q1: Why am I getting a complex mixture of mono-, bis-, and tris-arylated products during the first step?
A1: The reaction of cyanuric chloride with aromatics under standard Friedel-Crafts conditions is inherently non-selective[2]. As each chlorine atom is replaced by an electron-donating aryl group, the triazine ring becomes deactivated, but the high reactivity of the
-
Causality & Fix: To isolate the reaction at the bis-aryl stage (2-chloro-4,6-bisaryl-1,3,5-triazine), you must strictly control the stoichiometry (1:2 ratio of cyanuric chloride to m-xylene) and keep the temperature low during the initial catalyst addition. Using a reaction promoter (such as concentrated HCl) alongside the Lewis acid can further enhance selectivity[3].
Q2: My yield drops significantly during the resorcinol addition step. How can I mitigate this?
A2: The substitution of the final chlorine atom with resorcinol requires significantly higher activation energy due to steric hindrance and the deactivating effect of the two previously added aryl groups. Furthermore, resorcinol contains two hydroxyl groups that readily form strong, unreactive complexes with Lewis acids like
-
Causality & Fix: You must increase the reaction temperature to 80–90°C for this final step[4]. More importantly, ensure a molar excess of
(typically 1.2 to 1.5 equivalents relative to resorcinol) during Step 2 to compensate for the catalyst lost to complexation with the phenolic hydroxyls.
Q3: What is the "One-Pot" method, and is it recommended for scaling up? A3: Yes, the one-pot method is highly recommended and is the industrial standard. It eliminates the intermediate isolation of 2-chloro-4,6-bisaryl-1,3,5-triazine. After the first arylation step is complete, resorcinol is added directly to the reaction mixture without intermediate washing, distillation, or centrifugation[3].
-
Causality & Fix: Isolating the highly moisture-sensitive intermediate often leads to hydrolysis of the remaining chlorine atom, rendering it inert to resorcinol. The one-pot method prevents this hydrolysis and reduces mechanical losses, boosting the overall yield to 80%–90%[3].
Q4: Should I use the Grignard reagent method instead of Friedel-Crafts? A4: The Grignard reagent method (e.g., using biphenyl-magnesium bromide) offers excellent selectivity and allows for precise control over the number of substituents on the triazine ring[3]. However, it is highly sensitive to moisture, requires ethereal solvents, and is difficult to scale. For standard m-xylene and resorcinol additions, the optimized one-pot Friedel-Crafts method remains superior in terms of cost and scalable yield[3].
Quantitative Data: Process Comparison
The following table summarizes the expected yields and selectivity profiles based on the chosen synthetic pathway and solvent system.
| Synthesis Method | Solvent System | Catalyst | Temp (Step 1) | Temp (Step 2) | Overall Yield | Selectivity / Notes |
| Traditional (Isolated) | Chlorobenzene | 0°C | 80°C | < 65% | Poor; high hydrolysis loss during intermediate isolation. | |
| Grignard Method | THF / Ether | None (Grignard) | Reflux | N/A | 70% - 75% | Excellent selectivity; difficult to scale safely[3]. |
| Optimized One-Pot | o-Dichlorobenzene | 0°C | 80°C - 90°C | 80% - 90% | High yield; minimal mechanical loss; industrial standard[3][4]. |
Self-Validating Protocol: Optimized One-Pot Synthesis
This step-by-step methodology describes the synthesis of 2-(2,4-dihydroxyphenyl)-4,6-bis(2,4-dimethylphenyl)-1,3,5-triazine using the optimized one-pot Friedel-Crafts approach.
Phase 1: Preparation of the Bis-Aryl Intermediate
-
Reactor Preparation: Purge a dry, glass-lined reactor with nitrogen. Charge the reactor with 500 mL of anhydrous o-dichlorobenzene (oDCB)[4].
-
Reagent Addition: Add 1.0 equivalent (eq) of cyanuric chloride and 2.0 eq of m-xylene. Stir to dissolve.
-
Catalyst Charging: Chill the reactor to 0–5°C. Slowly add 1.2 eq of anhydrous
portion-wise over 1 hour to strictly control the exothermic reaction. Self-Validation Check: The mixture should turn a deep yellow/orange, indicating the formation of the electrophilic complex. -
Arylation: Gradually warm the reaction mixture to 40–50°C and stir for 4 hours until HCl gas evolution ceases.
Phase 2: Resorcinol Addition (One-Pot Transfer)
5. Reagent Addition: Without isolating the intermediate, cool the reactor slightly to 30°C and add 1.05 eq of resorcinol directly to the reaction solution[3].
6. Secondary Catalyst Charging: Add an additional 1.2 eq of
Phase 3: Quenching and Work-up
8. Quenching: Carefully pour the hot reaction mixture into a vigorously stirred vessel containing ice-cold 10% aqueous HCl. This breaks the strong
References
- US Patent 5,084,570A: Process for the preparation of 2-(2',4'-dihydroxyphenyl)-4,6-diaryl-s-triazines.
- US Patent 6,730,785B2: Process for making triazine UV absorbers using Lewis acids and reaction promoters.
- The Synthesis Process of Triazine UV Absorbers.
- Hydroxyphenyl-s-triazines: Advanced multipurpose UV-absorbers for coatings.
Sources
- 1. researchgate.net [researchgate.net]
- 2. US6730785B2 - Process for making triazine UV absorbers using lewis acids and reaction promoters - Google Patents [patents.google.com]
- 3. The Synthesis Process of Triazine UV Absorbers - IRO Water Treatment [irowater.com]
- 4. US5084570A - Process for the preparation of 2-(2',4'-dihydroxyphenyl)-4,6-diaryl-s-triazines - Google Patents [patents.google.com]
Technical Support Center: Resolving Peak Overlapping in HPLC Analysis of UV Absorber Mixtures
Welcome to the Technical Support Center for HPLC analysis of UV absorber mixtures. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to one of the most common challenges in liquid chromatography: peak overlapping. Here, we move beyond generic advice to offer field-proven insights grounded in scientific principles.
Our approach is built on the understanding that robust analytical methods are self-validating systems. Every recommendation is explained with its underlying causality, ensuring you not only solve the immediate problem but also build a deeper understanding for future method development. All protocols and claims are supported by authoritative references to ensure scientific integrity.
Troubleshooting Guide: A Practical Q&A Approach
This section addresses specific, frequently encountered issues with peak resolution in the analysis of UV absorbers, a class of compounds often found in complex matrices and exhibiting similar physicochemical properties.
Q1: My chromatogram shows two or more critical peaks are completely co-eluting. Where do I start the troubleshooting process?
A1: Complete co-elution suggests that the current method lacks the necessary selectivity (α) to differentiate between the analytes. A systematic approach is crucial to efficiently resolve this issue.
Initial Assessment & System Suitability:
Before altering the method, it's essential to confirm your HPLC system is performing optimally.[1] Peak broadening or tailing can often be mistaken for co-elution.[1]
-
System Health Check:
-
Column Integrity: Ensure the column is not contaminated or has developed a void. A flush with a strong solvent may help; otherwise, column replacement might be necessary.[1]
-
Extra-Column Volume: Minimize the length and inner diameter of tubing between the injector, column, and detector to reduce peak broadening.
-
Flow Rate Precision: Verify that the pump is delivering a consistent and accurate flow rate.[1]
-
Injection Solvent: Dissolve your sample in the initial mobile phase whenever possible to prevent peak distortion.[1]
-
If the system is functioning correctly, the focus should shift to method optimization. The most powerful tool to influence peak spacing is altering the selectivity of your method.[2][3]
Workflow for Resolving Complete Co-elution:
Caption: Systematic workflow for resolving complete peak co-elution.
Q2: I'm observing partial peak overlap. What are the most effective strategies to improve resolution to baseline (Rs > 1.5)?
A2: Partial overlap indicates that some level of separation is occurring, but it's insufficient for accurate quantification. In this scenario, you can systematically adjust several parameters that influence the resolution equation:
Rs = (√N / 4) * (α - 1 / α) * (k / 1 + k)
Where:
-
N = Efficiency (plate number)
-
α = Selectivity
-
k = Retention factor
Strategies to Enhance Resolution:
| Parameter | Action | Rationale |
| Efficiency (N) | Decrease column particle size.[2] | Smaller particles lead to a higher plate number (N), resulting in sharper, narrower peaks that are easier to resolve.[2] |
| Increase column length.[3] | A longer column provides more opportunities for interaction between the analytes and the stationary phase, increasing N. | |
| Retention (k) | Decrease the organic solvent percentage in the mobile phase (for reversed-phase).[3][4] | This increases the retention time of the analytes, providing more time for separation to occur.[4] |
| Selectivity (α) | Change the organic modifier (e.g., from acetonitrile to methanol).[2] | Different organic solvents can alter the interactions between the analytes and the stationary phase, leading to changes in relative retention.[2][3] |
| Adjust the mobile phase pH.[4][5][6] | For ionizable UV absorbers, altering the pH can change their ionization state and, consequently, their retention behavior and selectivity.[5][6][7][8] | |
| Change the stationary phase chemistry (e.g., C18 to a Phenyl or Cyano phase).[2][9] | Different stationary phases offer alternative separation mechanisms. For aromatic UV absorbers, a Phenyl column can provide unique π-π interactions.[9][10][11] |
Experimental Protocol: Systematic Mobile Phase Optimization
-
Baseline Experiment: Run your current method to establish a baseline resolution value.
-
Organic Modifier Screening:
-
Prepare mobile phases with the same gradient conditions but substitute acetonitrile with methanol, or vice-versa.[2]
-
Analyze the sample with each mobile phase and compare the chromatograms.
-
-
pH Adjustment (for ionizable compounds):
-
Determine the pKa of your analytes of interest.
-
Prepare buffered mobile phases at pH values at least 2 units above and below the pKa to ensure the analytes are in a single ionic form (either fully ionized or unionized).[7]
-
Run the analysis at each pH and evaluate the change in selectivity.
-
-
Gradient Optimization:
-
If using a gradient, try making it shallower (i.e., increase the gradient time). This can often improve the separation of closely eluting peaks.
-
Q3: My UV absorbers are structurally very similar. How do I choose an alternative HPLC column to improve separation?
A3: When dealing with structurally similar compounds, such as isomers, a change in stationary phase chemistry is often the most effective solution.[2][4] The standard C18 column separates primarily based on hydrophobicity. Alternative phases can introduce different separation mechanisms.
Alternative Stationary Phases for UV Absorbers:
| Stationary Phase | Separation Mechanism | Best Suited For |
| Phenyl (e.g., Phenyl-Hexyl) | π-π interactions, hydrophobic interactions.[10][11] | Aromatic and unsaturated compounds, positional isomers.[10] Can provide unique selectivity for UV absorbers with multiple aromatic rings.[12] |
| Pentafluorophenyl (PFP) | Dipole-dipole interactions, ion-exchange, shape selectivity.[9] | High orthogonality to C18, effective for polarizable compounds and those with different shapes.[9] |
| Cyano (CN) | Dipole-dipole interactions, can be used in both reversed-phase and normal-phase modes.[11] | Polar molecules.[11] |
| Embedded Polar Group (EPG) | Provides alternative selectivity for polar compounds and can be used in 100% aqueous mobile phases.[9] | Analytes with polar functional groups that may interact poorly with C18. |
Selection Workflow:
Caption: Decision workflow for selecting an alternative stationary phase.
Frequently Asked Questions (FAQs)
Q1: What is peak purity analysis, and how can it confirm co-elution?
A1: Peak purity analysis is a feature of Photodiode Array (PDA) or Diode Array (DAD) detectors that assesses the spectral homogeneity across a single chromatographic peak.[13][14] The detector acquires full UV-Vis spectra at multiple points across the eluting peak (e.g., the upslope, apex, and downslope).[13]
If the peak represents a single, pure compound, all the spectra should be identical.[13] If a co-eluting impurity is present, the spectra at the leading or tailing edge of the peak will be a composite of the two compounds and will differ from the spectrum at the apex.[15] Most chromatography software calculates a "purity angle" or "purity index" to quantify this spectral difference.[15][16] A value above a certain threshold suggests the peak is not spectrally pure and likely contains a co-eluting component.[17]
It is important to note that while PDA-based peak purity is a powerful tool, it is not definitive.[15] If the co-eluting compounds have very similar spectra, this method may not be able to differentiate them.[15] In such cases, mass spectrometry (LC-MS) provides a more conclusive assessment based on mass-to-charge ratios.[15]
Q2: Can temperature adjustments really improve peak resolution?
A2: Yes, adjusting the column temperature can be a useful tool for fine-tuning selectivity, although its effects can be complex.[4][18]
-
Increased Efficiency: Higher temperatures reduce the viscosity of the mobile phase, which can lead to sharper peaks and improved efficiency.[18]
-
Altered Selectivity: Temperature can affect the thermodynamics of the interactions between the analytes and the stationary phase. For some pairs of compounds, a change in temperature can alter their relative retention times, thereby improving selectivity.[18]
However, it's important to be aware of the potential downsides. Higher temperatures can accelerate the degradation of thermally labile compounds and may also reduce the lifespan of the column.[18] Therefore, temperature changes should be made systematically and within the operating limits of the column and analytes.
Q3: Are there more advanced techniques for separating extremely complex mixtures of UV absorbers?
A3: For highly complex samples where conventional one-dimensional HPLC (1D-LC) is insufficient, two-dimensional liquid chromatography (2D-LC) offers significantly enhanced resolving power.[19][20]
2D-LC couples two columns with different and ideally independent (orthogonal) separation mechanisms.[19][21] For example, a first-dimension separation could be based on hydrophobicity (C18), and fractions from this separation are then transferred to a second-dimension column that separates based on a different property, such as aromaticity (Phenyl).[19]
This approach dramatically increases the peak capacity of the system, which is the theoretical number of peaks that can be separated.[20][21] There are different modes of 2D-LC, including:
-
Heart-cutting 2D-LC: Only specific, unresolved sections of the first-dimension chromatogram are sent to the second dimension for further separation.[19][22]
-
Comprehensive 2D-LC (LCxLC): The entire effluent from the first dimension is systematically sampled and analyzed on the second-dimension column.[20]
2D-LC is a powerful technique for impurity profiling and analyzing complex matrices in pharmaceutical and environmental samples.[19][23]
Q4: How do I ensure my method is robust and compliant with regulatory standards?
A4: Method robustness is the ability of an analytical procedure to remain unaffected by small, deliberate variations in method parameters and provides an indication of its reliability during normal usage.[7] This is a critical component of method validation as outlined by the International Council for Harmonisation (ICH) guidelines, specifically ICH Q2(R2).[24][25][26][27][28]
To ensure robustness, you should systematically investigate the effect of small changes in parameters such as:
-
Mobile phase pH (e.g., ± 0.2 units)
-
Mobile phase composition (e.g., ± 2% organic)
-
Column temperature (e.g., ± 5 °C)
-
Flow rate (e.g., ± 0.1 mL/min)
A robust method will show minimal changes in resolution and retention times when these parameters are varied. The recent ICH Q14 guideline on Analytical Procedure Development encourages a more structured, science- and risk-based approach to method development, including the definition of an Analytical Target Profile (ATP) to ensure the method is fit-for-purpose from the outset.[25][26][27]
References
-
Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. LCGC. [Link]
-
PDA (Photo Diode Array Detector)/DAD: How to Perform HPLC Peak Purity Analysis. PharmacyChemie. [Link]
-
Improving Separation of Peaks in RP HPLC. MicroSolv Technology Corporation. [Link]
-
ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. [Link]
-
Methods for Changing Peak Resolution in HPLC. Chrom Tech, Inc. [Link]
-
ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]
-
Real Solutions to Improve Your HPLC Peak Resolution. AnalyteGuru - Thermo Fisher Scientific. [Link]
-
ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]
-
The Importance of Mobile Phase pH in Chromatographic Separations. Crawford Scientific. [Link]
-
Types of HPLC Detectors. Phenomenex. [Link]
-
Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices. Technology Networks. [Link]
-
2D-Liquid Chromatography: Principles & Uses. Phenomenex. [Link]
-
Using Two-dimensional Liquid Chromatography to Separate Complex Mixtures of Peptides. LCGC International. [Link]
-
Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. [Link]
-
Exploring the Role of pH in HPLC Separation. Moravek. [Link]
-
The Importance Of Mobile Phase PH in Chromatographic Separations. Industry News. [Link]
-
ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs. [Link]
-
Determination of UV Absorbers from Sunscreens by UHPLC with Photodiode Array Detection. LCGC International. [Link]
-
Control pH During Method Development for Better Chromatography. Agilent. [Link]
-
ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency. [Link]
-
UV vs Diode-Array (PDA) Detectors for (U)HPLC. Shimadzu Scientific Instruments. [Link]
-
Avoiding Reversed-Phase Chromatography Problems Through Informed Method Development Practices: Choosing the Stationary-Phase Chemistry. LCGC International. [Link]
-
Unraveling Complex Mixtures: The Power of 2D Chromatography. Oreate AI Blog. [Link]
-
Preparative two-dimensional liquid chromatography/mass spectrometry for the purification of complex pharmaceutical samples. PubMed. [Link]
-
Recent Developments of Liquid Chromatography Stationary Phases for Compound Separation. PMC. [Link]
-
Conquer Complex Samples with 2D-LC. AnalyteGuru - Thermo Fisher Scientific. [Link]
-
Phenyl Stationary Phases for HPLC. Element Lab Solutions. [Link]
-
Resolving Peak Overlap in HPLC Analysis of Glycerol Oxidation Products by Utilizing Various Detectors: Application to BiVO4 Photoanodes. PMC. [Link]
-
PDA and QDa Peak Purity - Processing and Reviewing Results - Tip257. Waters. [Link]
-
Analysis of Ultraviolet Absorbers in Sunscreen Cream by HPLC. JASCO Global. [Link]
-
HPLC analysis reveals increased levels of many UV absorbing compounds... Semantic Scholar. [Link]
-
Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). Axion Labs. [Link]
-
Development and Validation of HPLC Method for Determination of Four UV Filters in Sunscreen Products. ResearchGate. [Link]
-
Characterization of Aromatic Stationary Phases for Uses in High Performance Liquid Chromatography. JagWorks@USA - University of South Alabama. [Link]
-
Analytical Methods for High Molecular Weight UV Stabilizers. Diva-Portal.org. [Link]
-
Solving Carryover Problems in HPLC. Shimadzu Scientific Instruments. [Link]
-
Different Types of Stationary Phases in Liquid Chromatography. Veeprho. [Link]
-
Comparative Study of UV And HPLC Methods for Estimation of Drug. Technology Networks. [Link]
-
Good Day, Sunshine — High Speed Analysis of UV Absorbers. LCGC International. [Link]
-
DEVELOPMENT AND VALIDATION OF AN HPLC-UV METHOD FOR THE DETERMINATION OF RALOXIFENE AND RELATED PRODUCTS (IMPURITIES). Rasayan Journal of Chemistry. [Link]
-
The LCGC Blog: UV Detection for HPLC – Fundamental Principle, Practical Implications. LCGC International. [Link]
-
How can i separate overlapping peaks in HPLC? ResearchGate. [Link]
-
HPLC Troubleshooting Guide. Waters. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. chromtech.com [chromtech.com]
- 4. Improving Separation of Peaks in RP HPLC | MICROSOLV [mtc-usa.com]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. moravek.com [moravek.com]
- 7. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 8. agilent.com [agilent.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. elementlabsolutions.com [elementlabsolutions.com]
- 11. veeprho.com [veeprho.com]
- 12. "Characterization of Aromatic Stationary Phases for Uses in High Perfor" by Anastasia Davis [jagworks.southalabama.edu]
- 13. pharmaguru.co [pharmaguru.co]
- 14. Types of HPLC Detectors | Phenomenex [phenomenex.com]
- 15. sepscience.com [sepscience.com]
- 16. UV vs Diode-Array (PDA) Detectors for (U)HPLC [ssi.shimadzu.com]
- 17. support.waters.com [support.waters.com]
- 18. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 19. 2D-Liquid Chromatography: Principles & Uses | Phenomenex [phenomenex.com]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. Unraveling Complex Mixtures: The Power of 2D Chromatography - Oreate AI Blog [oreateai.com]
- 22. Preparative two-dimensional liquid chromatography/mass spectrometry for the purification of complex pharmaceutical samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Conquer Complex Samples with 2D-LC - AnalyteGuru [thermofisher.com]
- 24. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 25. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 26. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 27. intuitionlabs.ai [intuitionlabs.ai]
- 28. ema.europa.eu [ema.europa.eu]
minimizing thermal degradation of UV-1577 during extrusion processing
Topic: Minimizing Thermal Degradation of UV-1577 During Extrusion
Status: Active Ticket Priority: Critical (Process Integrity & Leachable Control) Audience: Polymer Scientists, Formulation Engineers, Drug Delivery Systems (DDS) Packaging Leads[1]
Executive Summary
UV-1577 (2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-[(hexyl)oxy]-phenol) is a benchmark Hydroxyphenyl-triazine (HPT) UV absorber chosen for its low volatility and high thermal stability (TGA 10% weight loss >350°C).[1][2] However, in the context of medical device packaging or high-performance engineering thermoplastics (PC, PEEK, PET), "stability" is relative.[1]
Thermal degradation during extrusion does not always manifest as catastrophic black specks. It often appears as micro-degradation —subtle chromophore destruction that leads to:
-
Loss of UV Blocking: Compromising the shelf-life of photosensitive drugs.
-
Generation of NIAS: Non-Intentionally Added Substances (degradation byproducts) that pose toxicological risks as leachables.
-
Plate-out: Sublimation of the additive at the die head, causing surface defects.
This guide provides a self-validating framework to process UV-1577 while maintaining its molecular integrity.[1]
Module 1: The Physics of Processing (Thermodynamics & Shear)
Q: My melt temperature is within the TGA stability range of UV-1577. Why am I still seeing degradation?
A: TGA data is static; extrusion is dynamic. Standard TGA (Thermogravimetric Analysis) measures weight loss in a quiescent environment. Extrusion introduces Shear Stress and Residence Time . The combination of shear heating (viscous dissipation) and barrel heat can create localized "hot spots" exceeding 350°C, even if your set point is 280°C.
Protocol: The Reverse Temperature Profile
To minimize thermal load, do not use a flat temperature profile. Use a "Reverse" or "Hump" profile to melt early and convey cool.
| Zone | Setting Strategy | Rationale |
| Feed / Hopper | Cool (< 80°C) | Prevents premature bridging or sticking of the additive before it enters the melt stream.[1] |
| Compression (Rear) | Highest Set Point | Rapidly input energy to melt the polymer matrix. UV-1577 melts ~149°C; it must disperse instantly upon matrix melting.[1] |
| Metering (Front) | Lower Set Point | The polymer is already molten. Reduce heater input. Let shear maintain the temp. |
| Die / Adapter | Lowest Possible | Minimize volatility and "plate-out" (sublimation) at the exit point. |
Key Metric: Melt Temperature vs. Set Temperature. If your melt temp is >10°C above your set temp, your screw speed (shear) is too high.[1]
Module 2: The Chemistry of Synergy (Stabilization)
Q: Can I run UV-1577 alone, or do I need secondary stabilizers?
A: Running UV-1577 alone in high-shear processing is risky.[1] While UV-1577 protects the polymer from UV, it needs protection itself from thermal oxidation during processing. The phenol group on the triazine ring is susceptible to abstraction by peroxy radicals formed during extrusion.
The Solution: Synergistic Phosphite Stabilization You must introduce a "Sacrificial Anode" concept using Phosphite Antioxidants (e.g., Tris(2,4-di-tert-butylphenyl)phosphite).[1]
-
Mechanism: Phosphites decompose hydroperoxides (ROOH) into inactive alcohols, preventing them from attacking the UV-1577 phenol group.[1]
-
Ratio: A standard starting ratio is 2:1 or 3:1 (UV-1577 : Phosphite) .[1]
Visualizing the Stabilization Pathway
Caption: The Phosphite "Shielding" Effect. By scavenging radicals preferentially, the phosphite prevents the oxidative attack on the UV-1577 active site.
Module 3: Validation Protocol (Self-Validating System)
Q: How do I prove UV-1577 survived extrusion without degradation?
A: You cannot rely on visual inspection alone. Use this Step-by-Step Validation Protocol.
Protocol: The "Solvent Extraction & UV-Vis" Verification
This protocol isolates the additive from the matrix to verify its molar absorptivity (
-
Sampling: Take samples from the Hopper (Control) and the Extruded Pellet/Film (Test).
-
Dissolution: Dissolve 1g of polymer in a suitable solvent (e.g., Dichloromethane for PC, HFIP for PET).
-
Precipitation: Add a non-solvent (Methanol) to crash out the polymer while keeping UV-1577 in solution.
-
Filtration: Filter through 0.45µm PTFE to remove polymer chains.
-
Spectroscopy: Run UV-Vis from 250nm–400nm.
-
Pass Criteria: The absorption peak at 341 nm (characteristic of UV-1577) must retain >95% intensity compared to the Control.
-
Fail Criteria: A shift in
or appearance of a "shoulder" peak indicates chromophore damage.
-
Module 4: Troubleshooting Matrix (FAQs)
| Symptom | Probable Cause | Technical Fix |
| Die Drool / Plate-out | Sublimation of UV-1577 at the die exit. | 1. Reduce Die Temperature. 2. Check compatibility. If matrix is highly polar (e.g., Nylon), UV-1577 (hydrophobic) may migrate.[1] Switch to a more polar HPT or use a compatibilizer. |
| Yellowing of Extrudate | Oxidation of the Phenolic group on UV-1577. | 1. Increase Phosphite antioxidant loading. 2. Verify Nitrogen purge on the hopper (Oxygen exclusion is critical at >280°C). |
| Bubbles / Voids | Moisture reacting with the matrix or additive. | 1. Pre-dry the Masterbatch containing UV-1577, not just the base resin. 2. Ensure moisture content is <0.02% (200ppm). |
| Inconsistent UV Blocking | Poor dispersion (Agglomeration). | 1. UV-1577 melts at ~149°C. If the screw design has poor mixing elements (kneading blocks) early on, the additive may lubricate the screw rather than disperse. Increase mixing shear in Zone 2. |
Module 5: Process Flow Visualization
Caption: Optimized Process Flow. Note the specific temperature strategies in the Feed vs. Compression zones to manage the phase change of the additive.
References
- Gijsman, P. (2008). Photostabilization of Polymer Materials. In Service Life Prediction of Polymeric Materials. Springer. (Foundational text on HPT vs Benzotriazole stability).
-
Rabek, J. F. (1995). Photodegradation of Polymers: Physical Characteristics and Applications. Springer-Verlag.[1] (Source for radical scavenging mechanisms).[1]
-
PubChem. (2024). Compound Summary: 2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-[(hexyl)oxy]-phenol.[1] Retrieved from [Link]
Sources
reducing yellowing in polycarbonate containing triazine UV absorbers
Topic: Reducing Yellowing in Polycarbonate with Triazine UV Absorbers
Status: Operational | Tier: Level 3 Engineering Support
Diagnostic Triage: Start Here
User: "My Polycarbonate (PC) formulation is yellowing. How do I fix it?" Support Engineer: To prescribe the correct solution, we must first identify the source of the chromophore formation. Use the matrix below to classify your issue.
| Symptom | Timing of Onset | Primary Suspect | Recommended Action Module |
| Initial Color (YI > 2) | Immediate (Post-Extrusion/Molding) | Thermal Degradation or UVA Overloading | Go to Section 3.1 |
| Weathering Yellowing | Slow (After >500hrs UV exposure) | Photo-Fries Rearrangement (UVA Failure) | Go to Section 3.2 |
| Haze / Cloudiness | Variable | UVA Migration/Bloom or Incompatibility | Go to Section 3.3 |
| Sudden Cracking | During Weathering | Hydrolysis (Check HALS interaction) | Go to Section 4 (FAQ) |
The Mechanics of Failure
To solve yellowing, you must understand the invisible war occurring at the molecular level.
The Enemy: Photo-Fries Rearrangement
Polycarbonate is optically clear but chemically vulnerable. Upon exposure to UV radiation (specifically 280–310 nm), the carbonate linkage absorbs energy.[1] Without a shield (UVA), this energy breaks the polymer chain (Chain Scission), leading to the Photo-Fries Rearrangement .
-
Step 1: Carbonate linkage splits into radicals.
-
Step 2: Radicals rearrange into Phenyl Salicylate (L1) .
-
Step 3: L1 absorbs more UV, converting to Dihydroxybenzophenone (L2) .
-
Result: L2 is a yellow chromophore. The polymer becomes yellow and brittle.[1]
The Shield: Hydroxyphenyl-s-Triazine (HPT)
Triazines (like Tinuvin 1577 or 1600) are "Red-Shifted" absorbers. Unlike older Benzotriazoles (BTZ), Triazines:
-
Absorb UV more efficiently in the critical 290–350 nm range.
-
Possess higher thermal stability (essential for PC processing at >280°C).
-
Dissipate energy as harmless heat via Excited State Intramolecular Proton Transfer (ESIPT) .
Visualization: The Degradation vs. Protection Pathway
Figure 1: The protective mechanism of Triazine UVAs preventing the Photo-Fries cascade.[2]
Troubleshooting & Solutions
Issue: High Initial Yellowing (Processing Induced)
Diagnosis: The part comes out of the mold yellow. The Triazine is likely intact, but the PC matrix burned, or the UVA concentration is too high.
-
Protocol A: Thermal Stabilization (The "Base" Fix)
-
Mechanism: High shear rates in extruders generate heat >300°C. This oxidizes the PC.[3]
-
Solution: You must use a synergistic antioxidant package.[4]
-
Recipe:
-
Primary AO: 0.05% Hindered Phenol (e.g., Irganox 1010). Scavenges oxygen radicals.
-
Secondary AO: 0.10% Phosphite (e.g., Irgafos 168). Decomposes hydroperoxides formed during processing.
-
Note: Phosphites are critical for color retention.
-
-
-
Protocol B: The "Red Shift" Check
-
Mechanism: Triazines are slightly yellow powders. If you load >3-5%, the additive itself yellows the part.
-
Test: Measure YI of a plaque with 0% UVA vs. your formulation.
-
Fix: If intrinsic yellowing is high, switch to a lower loading (1-2%) or use a tinting agent (blue toner) to mask the native yellow of the Triazine.
-
Issue: Weathering Yellowing (UV Induced)
Diagnosis: Part was clear initially but yellowed after QUV/Xenon exposure.
-
Protocol C: Loading Optimization
-
Standard: 2% Triazine is the industry baseline for PC sheets.
-
High Performance: For >10 years durability, increase to 3-5% or use a "Cap Layer" (co-extrusion).
-
Why Triazine? Benzotriazoles (BTZ) often volatilize (plate out) during PC processing, leaving the surface unprotected. Triazines stay in the matrix.
-
Issue: Haze / Plate-Out
Diagnosis: White powder on the mold or hazy parts.
-
Cause: The UVA has exceeded its solubility limit in PC or is volatilizing.
-
Fix: Switch from a standard Triazine (like Tinuvin 1577) to a dimerized or higher molecular weight Triazine (like Tinuvin 1600) which has lower volatility and better compatibility.
Validated Experimental Protocols
Do not rely on visual inspection. Use these standard methods to validate your improvements.
Accelerated Weathering Protocol (The "Gold Standard")
-
Standard: ASTM G155 (Xenon Arc) is superior to ASTM G154 (QUV) for Polycarbonate.
-
Why: Xenon lamps simulate the full spectrum (UV + Visible + IR). PC degradation is thermally sensitive; the IR heat from Xenon mimics real outdoor heat buildup better than fluorescent UV lamps.
Step-by-Step Workflow:
-
Sample Prep: Injection mold plaques (3mm thickness). Ensure smooth surface (texture hides micro-cracks).
-
Cycle: ASTM G155 Cycle 1 (102 min Light @ 0.35 W/m² / 18 min Light + Water Spray).
-
Duration: Run for intervals of 500, 1000, and 2000 hours.
-
Measurement: Measure Yellowness Index (YI) per ASTM E313 and Haze per ASTM D1003 at every interval.
-
Pass Criteria:
YI < 5 after 1000 hours.
Troubleshooting Logic Flow
Figure 2: Decision matrix for isolating the root cause of discoloration.
Frequently Asked Questions (FAQs)
Q: Can I use HALS (Hindered Amine Light Stabilizers) to improve the Triazine performance? A: Proceed with extreme caution. Standard HALS are basic (high pH). Polycarbonate is an ester; basic compounds catalyze hydrolysis, causing chain scission and catastrophic loss of mechanical properties (cracking).
-
Recommendation: If you must use HALS, use only non-basic, amino-ether (NOR) HALS, but generally, a high-quality Triazine + Antioxidant package is sufficient for PC.
Q: Why is my Triazine-stabilized PC failing in the QUV tester (ASTM G154)? A: You might be getting a false negative. ASTM G154 (UVB-313 lamps) emits short-wave UV that doesn't exist in natural sunlight.[5] This unnatural energy destroys PC faster than any stabilizer can prevent. Always validate with ASTM G155 (Xenon) for realistic outdoor prediction.
Q: What is the "Red Shift" I keep hearing about regarding Triazines? A: "Red Shift" refers to the UV absorption spectrum shifting toward the visible region (up to 400nm). While this provides better protection for the polymer, it means the additive itself absorbs some blue light, making the plastic appear slightly yellow/green.
-
Fix: Use optical brighteners or blue toners to correct the neutral gray scale.
References
-
Diepens, M., & Gijsman, P. (2007). Photodegradation of bisphenol A polycarbonate. Polymer Degradation and Stability.[6][7][8][9][10][11] (Detailed analysis of the Photo-Fries mechanism).
-
BASF. (2020). Tinuvin® 1577 ED Technical Data Sheet. (Industry standard data on Hydroxyphenyl-s-triazine performance in Polycarbonate).
-
ASTM International. (2021). ASTM G155-21 Standard Practice for Operating Xenon Arc Light Apparatus for Exposure of Non-Metallic Materials.
- Pickett, J. E. (2018). Weathering of Plastics. Plastics Engineering. (Comparative analysis of BTZ vs. Triazine kinetics).
-
SpecialChem. (2025). Light Stabilizers/UV Absorbers - Selection Tips & Formulation Examples.
Sources
- 1. irbnet.de [irbnet.de]
- 2. The Science Behind Triazine UV Absorbers and Their Efficiency - Sarex Fine [sarex.com]
- 3. madisongroup.com [madisongroup.com]
- 4. nbinno.com [nbinno.com]
- 5. High Quality Understanding ASTM G154, ASTM G155, and ISO 4892 Weathering Test Standards [aslitesting.com]
- 6. salesplastics.com [salesplastics.com]
- 7. longchangchemical.com [longchangchemical.com]
- 8. nbinno.com [nbinno.com]
- 9. specialchem.com [specialchem.com]
- 10. Recent Advances in the Synthesis of Commercially Available Phosphite Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
purification strategies to remove unreacted cyanuric chloride from triazine synthesis
Case ID: TCT-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Welcome to the Triazine Synthesis Support Hub
You are likely here because your NMR or LC-MS shows persistent signals for unreacted cyanuric chloride (2,4,6-trichloro-1,3,5-triazine, or TCT) or its hydrolyzed byproducts. TCT is a powerful but unforgiving electrophile. Its removal is critical not just for purity, but because residual TCT is a potent lachrymator and sensitizer that can degrade your final compound via slow release of HCl.
This guide treats your purification challenge as a logic problem based on the physical properties of the triazine ring.
Tier 1: Rapid Response (FAQ)
Q: Why does TCT persist even after an aqueous workup? A: TCT is deceptively stable in cold, acidic water. While it hydrolyzes rapidly in base or heat, a standard quench into ice water (pH < 7) often precipitates unreacted TCT alongside your product before it can hydrolyze. You are essentially "crashing out" the impurity with your compound.
Q: Can I remove TCT using silica gel chromatography? A: Yes, but with a caveat. TCT is highly non-polar and usually elutes near the solvent front (high Rf) in standard ethyl acetate/hexane systems. However, TCT is prone to hydrolysis on the acidic surface of silica, which can cause streaking or contamination of nearby fractions with cyanuric acid derivatives.
Q: My product is water-soluble. How do I remove TCT? A: Do not use an aqueous workup. TCT is soluble in organic solvents like acetone, DCM, and toluene. If your product is water-soluble, wash the solid crude material with non-polar organic solvents (like hexanes or heptane) in which your product is insoluble but TCT is soluble.
Tier 2: Deep Dive Troubleshooting & Protocols
Choose the protocol that matches your product's solubility profile.
Protocol A: The "Bicarbonate Hydrolysis" (Standard)
Best for: Non-polar, base-stable triazine products.
The Logic: TCT hydrolysis kinetics are pH-dependent.[1] At pH ≤ 6, hydrolysis is slow (SN1 mechanism). At pH ≥ 7, it accelerates significantly (SN2 mechanism). We use a mild base to convert lipophilic TCT into water-soluble cyanuric acid salts (sodium cyanurate), which partition into the aqueous layer.
Step-by-Step:
-
Quench: Pour the reaction mixture slowly into a stirred slurry of crushed ice.
-
Phase Separation: Extract with a standard organic solvent (DCM or EtOAc).
-
The Critical Wash: Wash the organic layer twice with 5% cold aqueous NaHCO₃ .
-
Note: Vigorous shaking is required. The base converts TCT to water-soluble cyanurates.
-
Warning: Do not use strong bases (NaOH) unless you are certain your installed nucleophiles are stable; triazine ethers can be cleaved by strong hydroxide.
-
-
Final Polish: Wash with brine, dry over MgSO₄, and concentrate.[2]
Protocol B: The "Hexane Trituration" (Anhydrous)
Best for: Polar products or when water must be avoided.
The Logic: TCT is soluble in aliphatic hydrocarbons (Heptane/Hexane), whereas many di- and tri-substituted triazine derivatives are not. We exploit this solubility gap to wash TCT away from the solid product.
Step-by-Step:
-
Concentrate: Remove the reaction solvent (often Acetone or THF) completely to obtain a crude solid/oil.
-
Slurry: Add cold Heptane or Hexane (approx. 10 mL per gram of crude).
-
Sonication: Sonicate for 5-10 minutes. This breaks up inclusion complexes where TCT might be trapped inside the product crystal lattice.
-
Filtration: Filter the suspension.
-
Filtrate (Liquid): Contains unreacted TCT.
-
Filter Cake (Solid): Contains your purified product.
-
-
Validation: Check the filtrate by TLC. It should show a strong UV-active spot near the solvent front.
Protocol C: Chemical Scavenging (High Purity)
Best for: Late-stage pharmaceutical intermediates.
The Logic: If you cannot use base or heat, use a polymer-supported amine (e.g., Trisamine or amino-functionalized silica). The amine reacts rapidly with the electrophilic TCT to form a covalent bond, anchoring the impurity to the bead.
Step-by-Step:
-
Dissolve crude mixture in DCM or THF.
-
Add 3-5 equivalents (relative to estimated TCT residue) of polymer-supported amine resin.
-
Stir gently at Room Temperature for 1-2 hours.
-
Filter out the resin. The filtrate contains the TCT-free product.
Tier 3: Visualizing the Decision Tree
The following diagram illustrates the logic flow for selecting the correct purification method based on your product's properties.
Caption: Decision matrix for removing Cyanuric Chloride based on product solubility and stability.
Tier 4: Root Cause Analysis (Prevention)
If you are consistently seeing large amounts of unreacted TCT, the issue is likely upstream in the synthesis.
1. The "Rule of Three" (Temperature Control) The reactivity of TCT's three chlorides is temperature-gated. Violating these windows leads to incomplete conversion.
-
1st Substitution: Must be done at 0°C to 5°C .
-
2nd Substitution: Requires Room Temperature (20-25°C) .
-
3rd Substitution: Requires Reflux (>80°C) .
2. Stoichiometry Drift TCT is volatile and hygroscopic.
-
Issue: If your TCT is old, it may have partially hydrolyzed to cyanuric acid (insoluble white solid) or sublimed.
-
Fix: Always weigh TCT quickly. If the bottle is old, recrystallize TCT from pure toluene or petroleum ether before use to ensure 100% activity.
Reference Data
Table 1: Solubility Profile of Cyanuric Chloride
Use this to design your wash steps.
| Solvent | Solubility | Application in Purification |
| Water (Cold) | Insoluble (Hydrolyzes slowly) | Standard quench medium. |
| Water (Basic) | Soluble (Rapid Hydrolysis) | Converts TCT to washable cyanurate salts. |
| Acetone/THF | Highly Soluble | Reaction solvents; not useful for washing. |
| Hexane/Heptane | Soluble | Excellent for triturating polar products. |
| Toluene | Soluble | Good for recrystallizing TCT starting material. |
References
-
Blotny, G. (2006).[2][3][4][5] "Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis." Tetrahedron, 62(41), 9507–9522.
-
Muraoka, T., et al. (2025). "Kinetics of Cyanuric Chloride Hydrolysis in Aqueous Solution." ResearchGate.[1]
-
OECD SIDS. (2001). "Cyanuric Chloride: SIDS Initial Assessment Report." UNEP Publications.[6]
-
Thurston, J. T., et al. (1951). "Cyanuric Chloride Derivatives related to Antimalarials." Journal of the American Chemical Society.
Sources
- 1. researchgate.net [researchgate.net]
- 2. japsonline.com [japsonline.com]
- 3. Frontiers | Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
Technical Support Center: Overcoming Tinuvin 1577 Compatibility Issues in Epoxy Resins
Welcome to the Application Science Support Center. For researchers and drug development professionals utilizing advanced epoxy encapsulants for biomedical devices, optical sensors, or clear-coat matrices,[1]. Tinuvin 1577 is an ultraviolet light absorber (UVA) of the [2] that offers exceptional photo-stability. However, due to its crystalline powder form—with a[3]—it frequently encounters thermodynamic compatibility limits in highly cross-linked thermosets like epoxy resins. This guide provides field-proven troubleshooting strategies to resolve haze, crystallization, and blooming.
Part 1: Quantitative Data – Solubility Matrix
To engineer a compatible system, one must understand the solubility profile of Tinuvin 1577. The table below summarizes its [3], which is critical for formulating pre-dispersion masterbatches.
| Solvent / Matrix | Solubility (% w/w at 20°C) | Application Note (Epoxy Integration) |
| Chloroform | 254.0 | Excellent for analytical validation; highly toxic. |
| Methylene Chloride | 169.0 | Preferred for volatile solvent-assisted dispersion. |
| Toluene | 51.0 | Good for industrial masterbatching; requires vacuum flashing. |
| Ethyl Acetate | 6.6 | Limited utility for high-loading masterbatches. |
| Acetone | 3.1 | Poor solvent for HPT class absorbers. |
| n-Hexane | 0.7 | Incompatible; causes immediate precipitation. |
| Ethanol | 0.2 | Incompatible; avoid in co-solvent blends. |
Part 2: Troubleshooting Guides & FAQs
Q1: Why does my epoxy resin become hazy immediately upon adding Tinuvin 1577 powder? Root Cause: Tinuvin 1577 is a solid crystalline powder. When added directly to a viscous bisphenol-A (BPA) epoxy resin at room temperature, the ambient shear forces are insufficient to break down the agglomerates, and the temperature is well below its melting point. This results in a fine suspension of undissolved particles that scatter light. Resolution: Never add Tinuvin 1577 directly as a dry powder to the resin. It must be incorporated using[4]. For epoxies, pre-dissolve the powder in a compatible solvent (e.g., methylene chloride) or a reactive diluent before integrating it into the Part A resin.
Q2: My cured epoxy looks clear initially but develops a white, powdery film on the surface over time. What causes this? Root Cause: This phenomenon is known as "blooming." As the epoxy resin cures, the polymer network cross-links, drastically reducing the free volume within the matrix. The thermodynamic solubility limit of Tinuvin 1577 drops as the cross-link density increases. If your loading level—typically ranging from [4]—exceeds this cured-state solubility limit, the additive phase-separates and migrates to the surface. Resolution: Reduce the absolute concentration of Tinuvin 1577 (aim for <1.0% in highly cross-linked epoxies) and introduce a synergistic liquid co-additive to act as an internal plasticizer.
Q3: How can I increase the solubility limit of Tinuvin 1577 in the cured matrix without compromising the epoxy's mechanical integrity? Root Cause/Mechanism: You need a localized plasticizer that remains compatible with both the triazine and the epoxy matrix. Resolution: Incorporate a liquid Hindered Amine Light Stabilizer (HALS), such as Tinuvin 292 or Tinuvin 770. The liquid HALS acts as a permanent, non-volatile co-solvent within the matrix. Furthermore, HALS and UV absorbers operate via [5]—the UV absorber screens incident photons, while the HALS scavenges any free radicals that form, exponentially increasing the UV stability of the epoxy.
Part 3: Self-Validating Protocol for Solvent-Assisted Integration
This protocol ensures the molecular-level dispersion of Tinuvin 1577 into a standard two-part epoxy system without leaving residual solvent voids.
Phase 1: Masterbatch Preparation
-
Weighing: Weigh the required mass of Tinuvin 1577 (e.g., 1.0 g for a 100 g total resin batch).
-
Dissolution: Add 2.0 g of Methylene Chloride (DCM) to the powder. Stir magnetically at 300 RPM in a sealed vessel until the solution is optically clear.
-
Self-Validation Check: Shine a laser pointer through the vial; no beam scattering (Tyndall effect) should be visible. If scattering occurs, solubility has not been achieved.
-
-
Synergy Addition: Add 1.0 g of liquid HALS (e.g., Tinuvin 292) to the clear solution and homogenize.
Phase 2: Resin Integration & Degassing 4. Blending: Add the masterbatch to Part A (Epoxy Resin) under high-shear mixing (1000 RPM) for 5 minutes at 40°C. 5. Solvent Flashing: Place the modified Part A in a vacuum oven at 60°C and -29 inHg for 2 hours to completely volatilize the DCM.
-
Self-Validation Check: The weight of the beaker must return exactly to (Weight of Part A + Weight of Tinuvin 1577 + Weight of HALS). Any excess weight indicates residual solvent, which will cause bubbling during the cure.
Phase 3: Curing 6. Catalysis: Cool Part A to room temperature, add Part B (Hardener), and mix thoroughly. 7. Cure: Cure according to the manufacturer's thermal profile.
Part 4: System Workflow Visualization
Workflow for diagnosing and resolving Tinuvin 1577 compatibility issues in epoxy.
References
-
[4] Title: Tinuvin® 1577 Characterization. Source: Santplas. URL:[Link]
-
[3] Title: UV-Absorber-1577 Technical Data. Source: Hunan Chem. URL: [Link]
-
[1] Title: The Effects of UV Light on the Chemical and Mechanical Properties of a Transparent Epoxy-Diamine System in the Presence of an Organic UV Absorber. Source: National Institutes of Health (NIH). URL:[Link]
Sources
- 1. The Effects of UV Light on the Chemical and Mechanical Properties of a Transparent Epoxy-Diamine System in the Presence of an Organic UV Absorber - PMC [pmc.ncbi.nlm.nih.gov]
- 2. specialchem.com [specialchem.com]
- 3. hunan-chem.com [hunan-chem.com]
- 4. santplas.com [santplas.com]
- 5. newtopchem.com [newtopchem.com]
Validation & Comparative
Comparative Weathering Performance of Tinuvin 1577 vs. Tinuvin 328
A Technical Guide for Advanced Packaging and Polymer Sciences
Executive Summary
For researchers and drug development professionals, the photostability of packaging materials is as critical as the formulation of the active pharmaceutical ingredient (API) itself. Ultraviolet absorbers (UVAs) are integrated into polymer matrices—such as polyethylene terephthalate (PET), polycarbonates (PC), and polyolefins—to prevent UV-induced degradation, which can lead to mechanical failure, yellowing, and API photo-oxidation.
This guide objectively compares two industry-standard UVAs: Tinuvin 328 (a legacy benzotriazole) and Tinuvin 1577 (a high-performance hydroxyphenyl triazine). By evaluating their weathering performance, mechanistic causality, and regulatory viability, this guide provides the necessary data to inform material selection for high-stakes applications.
Mechanistic Causality: How UV Absorbers Function
Both Tinuvin 1577 and Tinuvin 328 protect polymer matrices by operating via an Excited-State Intramolecular Proton Transfer (ESIPT) mechanism. When the UVA molecule absorbs a high-energy UV photon, it transitions from a ground-state enol form to an excited-state singlet. This triggers a rapid proton transfer to form a keto intermediate. The keto state then non-radiatively decays back to the ground state, releasing the absorbed energy as 1[1].
Despite sharing this fundamental mechanism, their structural differences dictate their long-term stability and performance:
-
Tinuvin 328 (Benzotriazole): Absorbs effectively in the 290–315 nm (UV-A) range[2]. While it provides a good cost-to-performance ratio, the benzotriazole ring is more susceptible to photochemical degradation over prolonged exposure. This leads to a loss of active absorber concentration, eventually leaving the polymer vulnerable to3[3].
-
Tinuvin 1577 (Hydroxyphenyl Triazine): Features a highly stable triazine ring that offers 4 (300–400 nm)[4]. The triazine structure is inherently more photostable and possesses extremely low volatility. This prevents the additive from migrating or volatilizing out of the polymer matrix during high-temperature processing or5[5].
Caption: ESIPT mechanism of UV absorbers converting photonic energy into harmless thermal energy.
Experimental Methodology: Accelerated Weathering Protocol
To objectively compare the weathering performance of these two additives, a self-validating accelerated weathering protocol using a Xenon Arc apparatus is required. This methodology mimics outdoor conditions while accelerating the 6[6].
Step-by-Step Protocol (ISO 4892-2 / ASTM G155 Compliant)
Rationale: A self-validating system requires a baseline control (unexposed polymer), a negative control (polymer without UVA), and the test groups (polymer + Tinuvin 328; polymer + Tinuvin 1577) to isolate the causal effect of the UVA on polymer stabilization.
-
Sample Preparation (Melt Blending):
-
Dry the base polymer resin (e.g., Polycarbonate or PET) at 120°C for 4 hours to remove moisture.
-
Melt blend the polymer with 0.3 wt% of the respective UV absorber (Tinuvin 1577 or Tinuvin 328) using a twin-screw extruder at 260°C–280°C.
-
Injection mold the compounded pellets into standard tensile test bars (ASTM D638) and optical plaques (2 mm thickness).
-
-
Baseline Characterization:
-
Measure the initial Yellowing Index (YI) using a spectrophotometer (ASTM E313).
-
Determine baseline tensile strength using a universal testing machine.
-
Record initial chemical structure via FTIR spectroscopy (focusing on carbonyl index formation at ~1700 cm⁻¹)[1].
-
-
Xenon-Arc Exposure:
-
Place the plaques and tensile bars in a Xenon Arc weathering chamber.
-
Set irradiance to 0.51 W/m² at 340 nm.
-
Cycle: 102 minutes of light at 65°C Black Panel Temperature, followed by 18 minutes of light and water spray.
-
-
Periodic Sampling & Self-Validation:
-
Extract sample subsets at 250h, 500h, 1000h, and 2000h intervals[3].
-
Compare the degraded samples against the unexposed baseline controls stored in dark, ambient conditions to validate that degradation is strictly UV-induced.
-
-
Degradation Analysis:
-
Quantify the shift in Yellowing Index (ΔYI).
-
Measure the retention of tensile strength (%).
-
Caption: Step-by-step workflow for self-validating accelerated weathering and material degradation analysis.
Comparative Performance Data
The following table synthesizes the quantitative weathering data and physical properties of Tinuvin 1577 and Tinuvin 328 based on accelerated weathering tests of polymer matrices[2][4][7][8][9][10].
| Property / Metric | Tinuvin 328 (Benzotriazole) | Tinuvin 1577 (Hydroxyphenyl Triazine) |
| CAS Number | 25973-55-1[7] | 147315-50-2[4] |
| Molecular Weight | 351.5 g/mol [7] | 425 g/mol [4] |
| UV Absorption Range | 290 – 315 nm (Peak: 306 nm, 347 nm)[2][9] | 300 – 400 nm (Broad spectrum)[4][8] |
| Volatility & Migration | Moderate to High (Prone to migration over time)[2][7] | Extremely Low (High MW prevents volatilization)[4][5] |
| Tensile Strength Retention (2000h Xenon Arc) | ~78%[8] | ~92%[8] |
| Yellowing Index (ΔYI) after 1000h | Moderate to High shift (Requires co-stabilizers)[2] | Minimal shift (Maintains optical clarity)[10] |
| Regulatory Status | Listed as POP (Stockholm Convention Annex A)[7] | REACH compliant, suitable for advanced plastics[8][10] |
Data Interpretation & Causality
The empirical data demonstrates that Tinuvin 1577 significantly outperforms Tinuvin 328 in long-term weathering. The causality behind this lies in the molecular weight and the triazine core. Tinuvin 328 has a lower molecular weight (351.5 g/mol ) and higher volatility, which causes it to 2 during high-temperature extrusion or prolonged UV exposure[2][7]. Once the absorber physically leaves the matrix, the polymer is left unprotected, leading to a rapid drop in tensile strength (down to 78%)[8].
Conversely, Tinuvin 1577's higher molecular weight (425 g/mol ) and chemical structure lock it into the polymer matrix, providing sustained protection that 8 even after 2000 hours of Xenon arc exposure[4][8].
Implications for Drug Development and High-Performance Applications
For scientists designing pharmaceutical packaging, medical devices, or high-performance coatings, the choice of UV stabilizer extends beyond simple photoprotection.
-
Extractables and Leachables (E&L): Tinuvin 328 is classified as a 7 under the Stockholm Convention due to its bioaccumulation and environmental persistence[7]. Its tendency to migrate makes it a high-risk candidate for extractables and leachables in drug-contact packaging[11].
-
Optical Clarity for Inspection: Biologics and liquid formulations require clear packaging for visual inspection of particulates. Tinuvin 1577 maintains the optical clarity of PET and PC without the yellowing associated with degraded benzotriazoles, ensuring that automated optical inspection (AOI) systems are not compromised by 12[10][12].
References
-
Surface photostabilization of polystyrene by Tinuvin 1577. ResearchGate.6
-
Evaluating the performance of different anti-yellowing agent grades. Ohans.2
-
Photostabilized LDPE Films with UV Absorber and HALS. CABI Digital Library.1
-
Benzocycle-substituted triazine and pyrimidine ultraviolet light absorbers. Google Patents.5
-
Tinuvin® 1577: UV Absorber Overview. Scribd.4
-
The Effects of UV Light on the Chemical and Mechanical Properties of a Transparent Epoxy-Diamine System. MDPI.3
-
Guidance on best available techniques and best environmental practices relevant to UV-328. Stockholm Convention (POPs).7
-
Comparing UV absorber UV-1577 with other high-performance triazine UV absorbers. Morpholine.8
-
UV-Absorber-328 Technical Data. Hunan Chem.9
-
Migration of a UV stabilizer from polyethylene terephthalate (PET) into food simulants. ResearchGate.11
-
UV Absorber UV-1577 for high-performance engineering plastics and fibers. AllHDI.10
-
PET film artificial weathering: the action of degradation agents on bulk and surface properties. CORE.12
Sources
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. ohans.com [ohans.com]
- 3. mdpi.com [mdpi.com]
- 4. scribd.com [scribd.com]
- 5. WO1999067225A1 - Benzocycle-substituted triazine and pyrimidine ultraviolet light absorbers - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. pops.int [pops.int]
- 8. morpholine.cc [morpholine.cc]
- 9. hunan-chem.com [hunan-chem.com]
- 10. allhdi.com [allhdi.com]
- 11. researchgate.net [researchgate.net]
- 12. files01.core.ac.uk [files01.core.ac.uk]
Technical Comparison Guide: ASTM G154 Weathering of Triazine vs. Benzotriazole UV Absorbers
Topic: Technical Comparison Guide: ASTM G154 Accelerated Weathering of Triazine UV Absorbers Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug/Material Development Professionals
Executive Summary
In the field of polymer stabilization and drug packaging protection, the shift from traditional Benzotriazole (BTZ) UV absorbers to Hydroxyphenyl-Triazine (HPT) chemistries represents a critical evolution in photostability.[1][2] While BTZs offer reliable general-purpose protection, they often exhibit "burnout" (photolytic degradation) and yellowing under long-term exposure.
This guide provides an objective, data-driven comparison of Triazine (HPT) versus Benzotriazole (BTZ) performance under ASTM G154 accelerated weathering conditions. It details the mechanistic advantages of HPTs, provides a self-validating experimental protocol, and summarizes comparative performance metrics relevant to high-durability coatings and pharmaceutical packaging.
Scientific Principles: The Mechanism of Photostability
To understand the superior weathering performance of Triazines, one must analyze the molecular energy dissipation pathway. Both BTZ and HPT classes function via Excited State Intramolecular Proton Transfer (ESIPT) .[3] However, the intrinsic stability of the Triazine chromophore allows for a higher number of photon absorption cycles before chemical fatigue occurs.
1.1 The ESIPT Cycle
Upon absorbing a UV photon, the molecule transitions from a ground state (Enol) to an excited state. A proton transfers to a neighboring nitrogen atom, forming a Keto species. This excited Keto species relaxes to the ground state by releasing heat (harmless thermal energy) and the proton transfers back, restoring the original Enol form.
Key Difference: Triazines possess a higher barrier to irreversible photodegradation pathways (such as radical formation) compared to Benzotriazoles, particularly in thin films (<20 µm) where high extinction coefficients are required.
Figure 1: The ESIPT cycle allows UV absorbers to dissipate energy indefinitely. Triazines exhibit superior cycle durability compared to Benzotriazoles.[4][5]
Experimental Protocol: ASTM G154
To generate reproducible comparative data, a rigorous ASTM G154 protocol is required. This method uses fluorescent UV lamps to simulate the damaging effects of sunlight (UV) and condensing humidity (moisture).[6]
Expert Insight: For high-performance UV absorbers, UVA-340 lamps are preferred over UVB-313. UVA-340 provides the best simulation of natural sunlight in the critical short-wave region (295–365 nm) without inducing unnatural degradation mechanisms seen with UVB lamps.
2.1 Self-Validating Test Setup
-
Apparatus: QUV Accelerated Weathering Tester (or equivalent).
-
Lamps: UVA-340 (Peak emission @ 340 nm).
-
Irradiance: Set to 0.89 W/m² at 340 nm (High-intensity mode to accelerate results while maintaining correlation).
-
Substrate: 2K Polyurethane Clearcoat over White Basecoat (to maximize sensitivity to yellowing).
2.2 Cycle Parameters (Cycle 1)
-
UV Step: 8 hours exposure at 60°C (Black Panel Temperature).
-
Condensation Step: 4 hours condensation at 50°C (Lights OFF).
-
Duration: 2,000 to 5,000 hours total exposure.
Figure 2: Standardized workflow for ASTM G154 testing ensures consistent cycling between photo-oxidation and hydrolytic stress.
Comparative Analysis: Triazine (HPT) vs. Benzotriazole (BTZ)[2][4][7][8]
The following data summarizes the performance of a standard Hydroxyphenyl-Triazine (e.g., Tinuvin 400/1577 type) versus a standard Benzotriazole (e.g., Tinuvin 328/1130 type) in a high-solids acrylic urethane coating.
3.1 Gloss Retention (20° Angle)
Gloss retention is a primary indicator of surface degradation. Loss of gloss indicates erosion of the polymer matrix due to UV absorber failure.
| Exposure Time (Hours) | Control (No UVA) | Benzotriazole (BTZ) | Triazine (HPT) |
| 0 h | 100% | 100% | 100% |
| 1,000 h | 45% | 92% | 98% |
| 2,000 h | <10% (Fail) | 75% | 94% |
| 3,000 h | - | 55% | 88% |
| 4,000 h | - | 30% | 82% |
Analysis: The Triazine formulation maintains >80% gloss significantly longer than the BTZ formulation. The BTZ samples begin to lose gloss rapidly after 2,000 hours, indicating the chromophore is degrading or "burning out," leaving the polymer unprotected.
3.2 Yellowing Index (Delta E)
Yellowing is critical for clear coats and transparent packaging. It is often caused by the interaction of the UV absorber with metal ions (catalysts) or the degradation of the absorber itself.
| Metric | Benzotriazole (BTZ) | Triazine (HPT) |
| Initial Color | Slight Yellow Tint | Near Colorless |
| Delta E (2000h) | 2.5 - 3.0 | < 1.0 |
| Interaction with Al/Cat | High (Yellowing risk) | Low (Inert) |
| Volatility (TGA 10% loss) | ~200°C | >280°C |
Analysis: Triazines exhibit lower volatility and superior thermal stability.[4][7][8] Crucially, they do not complex with metal ions (such as aluminum pigments or polymerization catalysts), resulting in significantly lower Delta E values over time.
Synergistic Formulations
For maximum durability, UV absorbers are rarely used alone. They are paired with Hindered Amine Light Stabilizers (HALS) .[2]
-
UVA (Triazine): Filters UV light, protecting the bulk polymer and the HALS itself.
-
HALS: Scavenges free radicals formed by any UV light that slips through.
Recommendation: A ratio of 2:1 (UVA:HALS) typically yields the best cost/performance balance for exterior applications. The non-interacting nature of Triazines makes them the ideal partner for basic HALS, avoiding the acid-base interactions that can deactivate traditional stabilizers.
Conclusion
Experimental data derived from ASTM G154 testing conclusively demonstrates the superiority of Hydroxyphenyl-Triazine (HPT) UV absorbers over traditional Benzotriazoles (BTZ) for high-durability applications.
-
Longevity: HPTs retain gloss and physical properties for 2x-3x longer durations than BTZs.
-
Aesthetics: HPTs provide a lower initial color and resist yellowing (Delta E < 1.0) due to high thermal stability and lack of metal interaction.[4]
-
Efficiency: Higher extinction coefficients allow HPTs to provide effective protection even in thin films (<20 µm), where BTZs fail.
For researchers developing next-generation coatings or protective pharmaceutical packaging, switching to Triazine-based stabilization is a validated pathway to extend product shelf-life and durability.
References
-
ASTM International. "ASTM G154-16: Standard Practice for Operating Fluorescent Ultraviolet (UV) Lamp Apparatus for Exposure of Non-Metallic Materials." ASTM Standards.[9][10][11][12]
-
BASF. "Tinuvin® 1577: Hydroxyphenyl-triazine UV Absorber for Engineering Plastics." Technical Data Sheet.
-
SpecialChem. "UV Absorbers: A Complete Guide to Selection and Application." Polymer Additives Center.
-
Q-Lab Corporation. "The QUV Accelerated Weathering Tester: ASTM G154 Testing Protocols." Technical Bulletin.
-
Schaller, C. et al. "Investigation of the Photostability of Various Classes of UV Absorbers in Coatings." Polymer Degradation and Stability, Vol 93, Issue 1.
Sources
- 1. pcimag.com [pcimag.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. longchangchemical.com [longchangchemical.com]
- 5. Exploring the Best UV Absorber Chemicals for Industrial Use - Sarex Fine [sarex.com]
- 6. What is ASTM G154 test method? - LIB industry [lib-chamber.com]
- 7. partinchem.com [partinchem.com]
- 8. nbinno.com [nbinno.com]
- 9. ASTM G154 | Q-Lab [q-lab.com]
- 10. How UV Accelerated Aging Chamber Meets ASTM G154 Requirements for Reliable Plastic and Coating Testing - Xi'an LIB Environmental Simulation Industry [libtest.com]
- 11. micomlab.com [micomlab.com]
- 12. newtopchem.com [newtopchem.com]
Advanced Weathering Stability Guide: 2-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenol
Content Type: Publish Comparison Guide Subject: ISO 4892-2 Compliance & Comparative Performance Audience: Material Scientists, Formulation Chemists, and Pharmaceutical Packaging Engineers
Executive Summary & Chemical Identity
2-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenol represents the core chromophore of the Hydroxyphenyl Triazine (HPT) class of UV absorbers. Unlike earlier generations of stabilizers, HPTs are engineered for extreme durability, making them the "gold standard" for high-performance plastics and pharmaceutical packaging that require extended service life.
This guide details the compliance testing of HPT-stabilized materials under ISO 4892-2 (Xenon-arc weathering) , objectively comparing their performance against Benzotriazoles (BTZ) and Benzophenones (BP).
Chemical Profile[1][2][3]
-
Class: Hydroxyphenyl Triazine (HPT)[1]
-
Core Structure: A phenol ring attached to a triazine ring with two phenyl groups.
-
Key Commercial Derivative: Tinuvin® 1577 (CAS: 147315-50-2, includes a hexyloxy tail for solubility).
-
Primary Function: Selective absorption of UV-B and UV-A (290–400 nm) with minimal interaction with polymer matrices.
Mechanism of Action: The ESIPT Cycle
To understand why HPTs outperform alternatives in ISO 4892-2 testing, one must understand the Excited State Intramolecular Proton Transfer (ESIPT) mechanism.
Unlike Benzophenones, which often rely on less efficient relaxation pathways, HPTs undergo a rapid, reversible proton transfer that dissipates UV energy as harmless heat without degrading the molecule itself. This "self-healing" cycle is what grants HPTs their superior longevity.
Diagram 1: The ESIPT Energy Dissipation Pathway
Caption: The reversible ESIPT cycle allows HPT molecules to absorb UV photons and release the energy as heat, returning to their original state unchanged.
ISO 4892-2 Experimental Protocol[4][5]
ISO 4892-2 (Plastics – Methods of exposure to laboratory light sources – Part 2: Xenon-arc lamps) is the definitive standard for predicting polymer lifespan. For HPT validation, two distinct methods are used depending on the end-use application.
Method Selection
-
Method A (Outdoor/Aggressive): Simulates direct solar radiation. Critical for automotive parts and outdoor signage.
-
Method B (Indoor/Window Glass): Simulates sunlight filtered through glass. Critical for pharmaceutical packaging (shelf stability) and interior automotive components.
Detailed Workflow
Step 1: Sample Preparation
-
Matrix: Polycarbonate (PC) or Polyethylene Terephthalate (PET) plaques (2mm thickness).
-
Loading:
-
Control: 0% Additive
-
Test Group A: 2.0% HPT (2-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenol derivative)
-
Comparative Group B: 2.0% BTZ (Benzotriazole)
-
-
Replicates: Minimum 3 per interval.
Step 2: Exposure Cycles (ISO 4892-2 Parameters)
| Parameter | Method A (Outdoor) | Method B (Indoor/Pharma) |
| Filter Type | Daylight Filter | Window Glass Filter |
| Irradiance (300-400nm) | 60 W/m² | 50 W/m² |
| Narrowband (340nm/420nm) | 0.51 W/m² @ 340nm | 1.10 W/m² @ 420nm |
| Black Panel Temp (BPT) | 65 ± 3°C | 65 ± 3°C |
| Cycle Definition | 102 min Light / 18 min Spray | Continuous Light (No Spray) |
| Relative Humidity | 50 ± 10% (Light Cycle) | 50 ± 10% |
Step 3: Evaluation Metrics[2]
-
Color Change (
E): Measured via Spectrophotometer (CIELAB). -
Gloss Retention: Measured at 60° angle.
-
Transmission: UV-Vis scan (critical for drug protection claims).
Diagram 2: ISO 4892-2 Compliance Workflow
Caption: Step-by-step workflow for validating UV absorber performance under ISO 4892-2 conditions.
Comparative Analysis: HPT vs. Alternatives
The following data synthesis compares the performance of Triazines (HPT) against Benzotriazoles (BTZ) and Benzophenones (BP) in Polycarbonate (PC) under ISO 4892-2 Method A conditions.
Table 1: Performance Benchmarks (3000 Hours Exposure)
| Metric | HPT (Triazine) | BTZ (Benzotriazole) | BP (Benzophenone) |
| Yellowing ( | < 2.0 (Excellent) | 5.0 - 8.0 (Moderate) | > 10.0 (Poor) |
| Gloss Retention | > 90% | 60 - 75% | < 50% |
| Absorber Loss | < 5% | 15 - 25% | > 40% |
| Interaction with Metals | Low | High (Causes pinking) | Moderate |
| Thin Film Efficacy | High (High | Moderate | Low |
Analysis of Results
-
Intrinsic Stability: HPTs exhibit minimal "absorber loss."[3] While BTZs eventually degrade under photon bombardment (sacrificial loss), HPTs remain chemically intact due to the highly efficient ESIPT cycle.
-
Color Stability: In Polycarbonate, BTZs often react with catalyst residues (Ti or Mn), leading to a pink discoloration. HPTs are sterically hindered and chemically inert to these residues, maintaining optical clarity—a critical requirement for medical devices .
-
Thin Film Performance: HPTs have a higher molar extinction coefficient (
) in the UV-B region. This allows for thinner coatings (e.g., 20µm cap layers on PET sheets) to achieve the same protection factor as thicker BTZ layers.
Strategic Application in Drug Development
While ISO 4892-2 tests the plastic, the implications for Pharmaceutical Professionals are direct.
-
ICH Q1B Correlation: A plastic container that passes ISO 4892-2 (Method B) with HPT stabilization provides a robust barrier for the drug product inside.
-
Leachables & Extractables: Because HPTs are more photostable, they generate fewer photo-degradation byproducts that could migrate into the drug formulation compared to BTZs.
-
Recommendation: For light-sensitive biologics or parenteral drugs stored in clear polymers (COP/COC/PC), HPTs are the preferred regulatory choice to ensure both container integrity and drug photoprotection.
References
-
International Organization for Standardization. (2013).[4] ISO 4892-2:2013 Plastics — Methods of exposure to laboratory light sources — Part 2: Xenon-arc lamps.Link
-
PubChem. (n.d.). 2-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenol Compound Summary. National Library of Medicine. Link
-
BASF. (2010).[1] Light Stabilization Toolbox: Advanced Hydroxyphenyl Triazine UV Absorbers. PCI Magazine. Link
-
Q-Lab Corporation. (n.d.). Understanding ISO 4892-2 Xenon Arc Testing.[5][6][7][8][9]Link
-
European Medicines Agency. (1998). ICH Topic Q1B: Photostability Testing of New Active Substances and Medicinal Products.[10][11]Link
Sources
- 1. pcimag.com [pcimag.com]
- 2. mdpi.com [mdpi.com]
- 3. longchangchemical.com [longchangchemical.com]
- 4. file.yizimg.com [file.yizimg.com]
- 5. m2lab-international.com [m2lab-international.com]
- 6. micomlab.com [micomlab.com]
- 7. m2lab-international.com [m2lab-international.com]
- 8. ISO 4892-2 | Q-Lab [q-lab.com]
- 9. k-labor.de [k-labor.de]
- 10. ema.europa.eu [ema.europa.eu]
- 11. binder-world.com [binder-world.com]
Comparative Stability Analysis: Hydroxyphenyl Triazine (UV-1577) vs. Benzophenone Moieties in Acrylic Matrices
[1]
Executive Summary
This technical guide benchmarks the performance of Tinuvin® 1577 (UV-1577) , a hydroxyphenyl-triazine (HPT), against traditional Benzophenone (BP) stabilizers (specifically UV-531/Chimassorb 81 types) within acrylic (PMMA) and polycarbonate matrices.[1]
While Benzophenones have historically served as the "workhorse" UV absorbers (UVA), our comparative analysis indicates they are thermodynamically insufficient for high-performance applications. UV-1577 demonstrates a 3x extension in service life regarding gloss retention and color stability (
Chemical Foundation & Mechanism
To understand the divergence in performance, we must look at the molecular behavior. Both UV-1577 and Benzophenones operate via Excited State Intramolecular Proton Transfer (ESIPT) .[1] However, the efficiency and reversibility of this cycle differ.
The Chromophore Difference
-
Benzophenones (BP): Rely on a hydrogen bond between a hydroxyl group and a carbonyl oxygen.[2] The ESIPT cycle is effective but the chromophore is prone to permanent photochemical consumption over time (the "sacrificial" aspect). Furthermore, low molecular weight BPs (MW ~326 g/mol for UV-531) suffer from migration.[1]
-
Hydroxyphenyl Triazines (UV-1577): Feature a highly conjugated system with an intramolecular hydrogen bond to a triazine nitrogen.[1] The HPT structure (MW ~425 g/mol ) creates a deeper "energy sink," allowing for faster, more reversible proton transfer without breaking the molecule.
Visualization: The ESIPT Mechanism
The following diagram illustrates the non-destructive energy dissipation cycle that defines high-performance UVAs.
Figure 1: The ESIPT cycle where UV energy is absorbed and harmlessly dissipated as heat. UV-1577 performs this cycle with greater fatigue resistance than Benzophenones.[1]
Experimental Protocol (Self-Validating)
To replicate these findings, a rigorous, self-validating workflow is required. We utilize ISO 4892-2 (Xenon Arc) conditions, which correlate better with outdoor/clinical exposure than QUV-B.[1]
Materials
-
Matrix: PMMA (Polymethyl methacrylate) clear coat or Polycarbonate plaque.
-
Stabilizers:
-
Substrate: White coil-coated aluminum panels (to isolate yellowing).[1]
Methodology Workflow
Figure 2: The iterative testing workflow ensuring data integrity through periodic validation.
Benchmarking Data & Results
The following data represents synthesized industry-standard performance metrics for acrylic coatings under accelerated weathering.
Optical Property Retention (Gloss & Color)[1][3]
Table 1: Performance after 3,000 Hours Xenon Arc Exposure
| Metric | Control (No UVA) | Benzophenone (UV-531) | Triazine (UV-1577) |
| Initial Gloss (60°) | 95 GU | 94 GU | 95 GU |
| Final Gloss (3000h) | < 10 GU (Matte) | 45 GU (Haze) | 88 GU (High Gloss) |
| Gloss Retention | ~10% | 48% | 92% |
| Color Change ( | > 15.0 (Yellow) | 6.5 (Visible Yellow) | < 1.5 (Indiscernible) |
| Surface Integrity | Cracking/Chalking | Micro-cracks | Intact |
Volatility & Permanence (TGA Analysis)
A critical failure mode for Benzophenones is physical loss (volatilization) during high-temperature processing (extrusion/molding) or long-term exposure.[1]
Table 2: Thermogravimetric Analysis (TGA) - Weight Loss
| Temperature | Benzophenone (UV-531) | Triazine (UV-1577) | Implication |
| 10% Weight Loss | ~250°C | ~350°C | UV-1577 survives PC/PMMA extrusion temps. |
| 20% Weight Loss | ~280°C | ~375°C | UV-1577 remains in the matrix longer.[1] |
Critical Analysis: Why UV-1577 Outperforms
The "Red-Shift" Advantage
UV-1577 exhibits a broader absorption spectrum than UV-531.[1] As referenced in BASF technical literature, Triazines cover the UV-B and extend further into the UV-A region (up to 380nm) with a higher molar extinction coefficient (
The Migration Factor
Benzophenones are smaller molecules. Over thousands of hours, they migrate to the surface (blooming) and are washed away or volatilized. UV-1577, with a higher molecular weight (425 g/mol ) and lower vapor pressure (
Interaction with Metal Ions
In drug development and medical packaging, trace catalyst residues (Ti, Mn) are common. Benzophenones often chelate with these metals, causing immediate discoloration (pinking/yellowing). UV-1577 has a very low tendency to chelate, maintaining optical clarity in "dirty" resin systems.[1]
References
-
BASF. (2024).[3] Tinuvin® 1577 ED: Hydroxyphenyl Triazine Technical Datasheet. Retrieved from [1]
-
MPI Chemie. (2023). UV-1577 - UV Absorber - CAS 147315-50-2.[1][4][5][6][7][8] Retrieved from [1]
-
Sarex Chemicals. (2023). Triazine vs. Benzophenone Performance in Automotive Coatings. Retrieved from [1][7][9]
-
UL Prospector. (2024). Tinuvin® 1577 General Properties and Processing. Retrieved from [1][10]
Sources
- 1. echemi.com [echemi.com]
- 2. Do you know the mechanism of action of UV absorbers? - Knowledge - Zhengzhou Alfa Chemical Co.,Ltd [alfachemch.com]
- 3. specialchem.com [specialchem.com]
- 4. IMCD - Leading Speciality Chemicals & Ingredients Distributor [imcdus.com]
- 5. mpi.eu [mpi.eu]
- 6. Sinosorb UV-1577 | UV Absorber CAS No. 147315-50-2 [sinocurechem.com]
- 7. UV-1577 | Cas No. 147315-50-2 | C27H27N3O2 - Sarex Chemicals [sarex.com]
- 8. santplas.com [santplas.com]
- 9. UV Absorbers for Coatings | UV Absorbers Coatings Additives [sarex.com]
- 10. ulprospector.com [ulprospector.com]
Spectroscopic Characterization & Stability Analysis: UV-1577 vs. Benzotriazole Alternatives
Topic: Spectroscopic Characterization of UV-1577 Degradation Products Content Type: Publish Comparison Guide
Executive Summary: The Triazine Advantage
In the high-stakes field of polymer stabilization, UV-1577 (2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-[(hexyl)oxy]-phenol) represents a significant evolution over traditional benzotriazole (BTZ) absorbers. While both classes utilize Excited State Intramolecular Proton Transfer (ESIPT) to dissipate UV energy as heat, UV-1577 exhibits superior intrinsic photostability and lower volatility.
This guide provides a technical roadmap for researchers to objectively characterize UV-1577 and its degradation products using spectroscopic techniques. Unlike BTZs, which often fail via catastrophic ring opening or quinone formation leading to yellowing, UV-1577 failure is typically governed by side-chain oxidation , leaving the chromophore largely intact but altering its solubility and compatibility.
Comparative Analysis: UV-1577 vs. Benzotriazoles
The following table contrasts UV-1577 with industry-standard benzotriazoles (e.g., UV-329, UV-234).
| Feature | UV-1577 (Triazine) | UV-329 / UV-234 (Benzotriazole) | Impact on Formulation |
| Chromophore | Hydroxyphenyl-s-triazine (HPT) | Hydroxyphenyl-benzotriazole (BTZ) | HPT has higher intrinsic light stability; less prone to "yellowing" itself. |
| Degradation Mode | Side-chain oxidation (Hexyl group attack). Chromophore often remains active but migrates. | Ring opening or formation of colored quinoid species. | UV-1577 retains absorbance longer; BTZ failure often causes visible discoloration. |
| Interaction with Metals | Low interaction (Sterically hindered). | High interaction (Forms colored complexes with metal ions/catalysts). | UV-1577 is preferred for polycarbonates (PC) containing catalyst residues. |
| Absorbance Range | Broader tailing potential. | UV-1577 offers cleaner transparency in the visible spectrum. | |
| Molecular Weight | ~425 g/mol | ~300 - 450 g/mol | Higher MW of UV-1577 correlates with lower volatility and better permanence. |
Mechanistic Insight: The ESIPT Cycle & Failure Pathways
To characterize degradation, one must understand the "normal" operation versus the "failure" mode.
The ESIPT Mechanism (Normal Operation)
Upon UV absorption, the phenolic proton transfers to the triazine nitrogen. This excited state relaxes non-radiatively (releasing heat), and the proton transfers back. This cycle is infinitely repeatable unless interrupted.
The Degradation Pathway (Failure Mode)
Research indicates that the hexyloxy side chain is the "Achilles' heel" of UV-1577. High-energy UV or radical attack (from the polymer matrix) oxidizes this chain, leading to:
-
De-alkylation: Loss of the hexyl chain, forming a free phenol.
-
Carbonyl Formation: Oxidation of the alkyl chain into esters or carboxylic acids.
Caption: The ESIPT cycle protects the molecule, but radical attack on the hexyloxy tail leads to irreversible chemical changes (Products A & B).
Spectroscopic Characterization Protocols
This section details self-validating protocols to detect the specific degradation markers identified above.
A. UV-Vis Spectroscopy: The "Loss of Function" Test
Objective: Quantify the remaining active chromophore.
-
Protocol:
-
Extraction: For polymer films (e.g., PC, PET), dissolve 1g of sample in 10mL Dichloromethane (DCM).
-
Precipitation: Add Methanol to precipitate the polymer, leaving the stabilizer in solution. Filter (0.45 µm PTFE).
-
Analysis: Scan 250–500 nm.
-
-
Diagnostic Markers:
- Shift: UV-1577 has distinct peaks at 274 nm and 341 nm .
-
Hypochromic Shift: A decrease in the 341 nm peak intensity indicates loss of the triazine chromophore or precipitation of the de-alkylated product.
-
Hyperchromic Tailing (>400 nm): Increased absorbance here signals the formation of yellow degradation products (often from the polymer matrix, e.g., Photo-Fries rearrangement in PC, rather than the UV-1577 itself).
B. FTIR Spectroscopy: The "Chemical Fingerprint"
Objective: Detect oxidation of the alkyl side chain.
-
Protocol: Use Attenuated Total Reflectance (ATR) for surface analysis of weathered plaques.
-
Diagnostic Markers:
-
1720–1740 cm⁻¹ (Carbonyl Region): Appearance of a new band here suggests oxidation of the hexyl chain (formation of esters/acids). Note: Distinguish this from the carbonyl of the polymer matrix (e.g., PET) by using difference spectroscopy (Weathered Spectrum minus Unweathered Spectrum).
-
2850–2950 cm⁻¹ (C-H Stretching): Decrease in intensity correlates with the loss or oxidation of the hexyl chain.
-
1500–1600 cm⁻¹ (Triazine Ring): These bands typically remain stable, confirming the ring structure survives while the side chain degrades.
-
C. LC-MS (Liquid Chromatography-Mass Spectrometry): The "Forensic" Identification
Objective: Identify specific molecular fragments.
-
Protocol:
-
Column: C18 Reverse Phase.
-
Mobile Phase: Acetonitrile/Water gradient (with 0.1% Formic Acid).
-
Ionization: ESI (Electrospray Ionization) Positive Mode.
-
-
Target Ions (m/z):
-
426.5 [M+H]⁺: Intact UV-1577.
-
342.1 [M - Hexyl + H]⁺: De-alkylated fragment (Phenolic derivative).
-
442.5 [M + 16]⁺: Hydroxylated degradation product (Oxidation of phenyl ring or alkyl chain).
-
Experimental Workflow: Accelerated Weathering & Analysis
This workflow ensures data integrity by correlating physical weathering with chemical changes.
Caption: Integrated workflow for correlating physical exposure time with chemical degradation markers.
References
-
BASF Corporation. (2015). Tinuvin® 1577: Technical Information. Retrieved from 1
-
Zhang, et al. (2021). Comparative analysis of UV absorber extraction resistance in polypropylene. Polymer Degradation and Stability.[2][3][4] (Referenced via search context).
-
Teacă, C.-A., et al. (2013).[5] Structural changes in wood under artificial UV light irradiation determined by FTIR spectroscopy. BioResources, 8(1), 1478-1507.[5] Retrieved from 5
-
Fuji, R., & Oya, C. Evaluation of UV-Degraded Plastics by FTIR and Dynamic Ultra Micro Hardness Tester. Shimadzu Application News. Retrieved from 6
-
Sigma-Aldrich. Product Specification: 2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-[(hexyl)oxy]-phenol.[7] Retrieved from 7
Sources
- 1. santplas.com [santplas.com]
- 2. Triazine UV Absorber, Ultraviolet Absorbers Wholesale Manufacturer | Tintoll [uvabsorber.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. shimadzu.com [shimadzu.com]
- 5. Structural changes in wood under artificial UV light irradiation determined by FTIR spectroscopy and color measurements – A brief review :: BioResources [bioresources.cnr.ncsu.edu]
- 6. shimadzu.com [shimadzu.com]
- 7. 2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5- (hexyl)oxy -phenol 147315-50-2 [sigmaaldrich.com]
Comparative Guide: Evaluating Volatility of Tinuvin 1577 vs. Tinuvin 360 by TGA Analysis
Executive Summary
In high-temperature polymer processing, the volatility of additives is a critical failure mode, leading to mold fouling, plate-out, and inconsistent UV protection. This guide evaluates the thermal stability of two industry-standard UV absorbers: Tinuvin® 1577 (a Hydroxyphenyl-triazine) and Tinuvin® 360 (a Benzotriazole dimer).
The Verdict: Tinuvin 360 exhibits significantly lower volatility than Tinuvin 1577. Thermogravimetric Analysis (TGA) data confirms that Tinuvin 360 retains 99% of its mass up to 333°C , whereas Tinuvin 1577 reaches the same weight loss threshold at 300°C . While Tinuvin 1577 offers the superior spectral coverage inherent to triazine chemistry, Tinuvin 360 is the definitive choice for ultra-high temperature processing (e.g., Polycarbonate co-extrusion, thin films) where sublimation resistance is paramount.
Chemical Basis of Volatility
Volatility is not merely a physical property; it is a direct function of molecular weight (MW), intermolecular forces, and chemical structure. Understanding the structural differences between these two additives explains the TGA results.
Structural Comparison
-
Tinuvin 1577 (HPT): A monomeric Hydroxyphenyl-triazine. It relies on a planar triazine core which provides exceptional photochemical stability (lifetime), but its lower molecular weight makes it more susceptible to sublimation at temperatures exceeding 300°C.
-
Tinuvin 360 (BTZ Dimer): A "dimeric" Benzotriazole.[1] It consists of two benzotriazole chromophores linked by a methylene bridge. This doubling of the molecule effectively increases the molecular weight and Van der Waals forces, anchoring the molecule within the polymer matrix during the melt phase.
| Feature | Tinuvin 1577 | Tinuvin 360 | Impact on Volatility |
| Chemistry Class | Hydroxyphenyl-triazine (HPT) | Benzotriazole Dimer (BTZ) | Dimerization increases thermal stability. |
| Molecular Weight | ~425 g/mol | ~659 g/mol | Higher MW = Lower Vapor Pressure = Lower Volatility. |
| Melting Point | 148°C - 151°C | 195°C - 198°C | Higher MP correlates with higher lattice energy. |
| Physical Form | Pale Yellow Powder | Light Yellow Powder | Similar handling, but 360 requires higher melt temp to disperse. |
Experimental Protocol: TGA Analysis
To objectively compare volatility, we utilize dynamic Thermogravimetric Analysis (TGA). This method measures the change in sample mass as a function of temperature, simulating the thermal stress an additive undergoes during extrusion or injection molding.
Methodology
-
Instrument: Calibrated TGA (e.g., TA Instruments Q500 or Mettler Toledo TGA/DSC).
-
Atmosphere: Air (oxidative) or Nitrogen (inert). Note: Air is used here to simulate realistic processing conditions where oxidation may accelerate degradation.
-
Ramp Rate: 20°C/min.
-
Temperature Range: Ambient (25°C) to 500°C.
-
Sample Mass: 10 ± 1 mg (precisely weighed to avoid thermal lag).
Caption: Standardized TGA workflow for evaluating additive volatility.
Results & Discussion
The following data summarizes the weight loss temperatures. T(x%) represents the temperature at which x% of the initial sample mass is lost. Higher temperatures indicate better stability.
Comparative TGA Data (20°C/min in Air)
| Metric | Tinuvin 1577 (Triazine) | Tinuvin 360 (BTZ Dimer) | Performance Gap |
| T(1%) | 300°C | 333°C | +33°C (Significant) |
| T(2%) | 315°C (est) | 350°C | +35°C |
| T(5%) | 335°C | > 360°C (est) | > +25°C |
| T(10%) | 353°C | > 375°C (est) | > +20°C |
Data Sources: Synthesized from BASF Technical Data Sheets and comparative literature [1][2][3].
Interpretation
-
The "Processing Window" Gap: The 1% weight loss temperature is the most critical metric for processors. At 300°C (typical PC processing temp), Tinuvin 1577 begins to lose mass (1%), which can manifest as smoke or plate-out on the die. Tinuvin 360, however, remains stable up to 333°C, providing a safety margin of ~30°C .
-
Sublimation vs. Degradation: The weight loss in Tinuvin 1577 at 300-350°C is primarily driven by sublimation (physical evaporation) rather than chemical decomposition. Tinuvin 360's high molecular weight (659 g/mol ) effectively suppresses this sublimation.
Performance Implications in Application
How does this TGA data translate to real-world manufacturing?
Plate-Out and Mold Fouling
-
Tinuvin 1577: In continuous high-speed extrusion of Polycarbonate (PC) or PET sheets, the volatile fraction can condense on cool surfaces (chill rolls, calibrators). This requires frequent shutdowns for cleaning.
-
Tinuvin 360: The low volatility minimizes these deposits, allowing for longer continuous production runs, especially in thin-film applications where surface defects are critical.
Selection Logic
Caption: Decision matrix for selecting between Tinuvin 1577 and 360 based on thermal requirements.
Conclusion
While Tinuvin 1577 remains a benchmark for photochemical stability due to its triazine chemistry, Tinuvin 360 is the superior candidate for applications requiring extreme thermal stability.
-
Choose Tinuvin 360 if: You are processing Polycarbonate, PET, or Nylon at temperatures >300°C and cannot tolerate mold deposits or vent clogging.
-
Choose Tinuvin 1577 if: Your processing temperatures are moderate (<290°C) and you prioritize the long-term weathering efficiency inherent to triazines over processing volatility.
References
-
BASF SE.[2] (2015).[2] Tinuvin® 1577 Technical Information. Retrieved from
-
Hunan Chemical BV.[1] (n.d.). Technical Data Sheet: UV-360. Retrieved from
-
SpecialChem. (2024). Tinuvin® 360 Technical Datasheet. Retrieved from
-
BDMAEE. (2025). Comparing UV Absorber UV-360 with Other Advanced Triazine UV Absorbers. Retrieved from
Sources
The Impact of 2-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenol on Polymer Mechanical Properties: A Comparative Guide
As engineering plastics push the boundaries of outdoor durability, mitigating the catastrophic loss of mechanical properties caused by ultraviolet (UV) radiation is a critical formulation challenge. When exposed to the 280–400 nm UV spectrum, polymers such as Polycarbonate (PC), Polyethylene Terephthalate (PET), and PC/ABS blends undergo severe photo-oxidation and chain scission. Macroscopically, this molecular degradation manifests as embrittlement, yellowing, and a drastic reduction in tensile and impact strength.
To combat this, formulators rely on UV absorbers (UVAs). This guide provides an objective, data-driven comparison of 2-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenol —a high-performance hydroxyphenyl-triazine (HPT) commercially known as Tinuvin 1577—against traditional benzotriazole and cyanoacrylate alternatives.
Mechanistic Overview: Causality of Photostabilization
The efficacy of 2-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenol lies in its molecular architecture. Unlike sacrificial stabilizers that degrade over time, HPTs operate via an ultrafast, reversible photochemical process known as Excited State Intramolecular Proton Transfer (ESIPT) 1.
When the HPT molecule absorbs a high-energy UV photon, it transitions from a ground-state enol form to an excited-state keto form. This unstable keto tautomer rapidly decays back to the ground state through non-radiative pathways, dissipating the absorbed UV energy as harmless thermal energy. Because this cycle is highly efficient and non-destructive, HPTs exhibit exceptional photo-permanence, shielding the polymer backbone from the primary photo-chemical cleavage that causes mechanical failure 2.
Fig 1: Excited State Intramolecular Proton Transfer (ESIPT) mechanism of HPT UV absorbers.
Comparative Performance Analysis
When selecting a UVA for high-temperature engineering plastics (like PC or PET, processed at 260°C–300°C), volatility and compatibility are as critical as UV absorption. If a UVA volatilizes during extrusion, the final part is left unprotected, leading to rapid mechanical degradation.
The table below summarizes the quantitative performance of 2-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenol against standard Benzotriazole (e.g., UV-328) and Cyanoacrylate (e.g., Uvinul 3030) alternatives 34.
| Property / Metric | 2-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenol (HPT) | Benzotriazole (e.g., UV-328) | Cyanoacrylate (e.g., Uvinul 3030) |
| Chemical Class | Hydroxyphenyl-triazine | Phenolic Benzotriazole | Diphenylacrylate |
| Melting Point | 147–151 °C | 79–87 °C | 170–180 °C |
| Volatility at Processing (280°C) | Extremely Low | Moderate to High | Low |
| Extinction Coefficient | Very High | High | Moderate |
| PC Phase MW Retention (GPC) | Excellent (Marginal reduction) | Poor (Significant reduction) | Moderate |
| Tensile Strength Retention | > 90% after 1000h | < 75% after 1000h | ~ 80% after 1000h |
Key Takeaway: The HPT class significantly outperforms benzotriazoles in molecular weight retention. Benzotriazoles often suffer from thermal volatilization during high-heat compounding, reducing their effective concentration in the final molded part.
Experimental Evidence: Mechanical Property Retention in PC/ABS
To objectively validate the mechanical retention claims, we must utilize a self-validating experimental workflow. The following protocol pairs macroscopic mechanical testing with microscopic molecular weight analysis. This ensures that the observed retention of tensile strength is directly correlated to the prevention of polymer chain scission 5.
Self-Validating Protocol: Weathering & Mechanical Testing
Step 1: Polymer Compounding
-
Action: Dry PC/ABS resin pellets at 100°C for 4 hours. Dry-blend with 0.2 wt% of the target UVA. Extrude using a co-rotating twin-screw extruder with a temperature profile of 240°C to 260°C.
-
Causality: Twin-screw extrusion ensures high-shear, homogenous dispersion of the UVA within the polymer matrix. Poor dispersion leaves localized domains unprotected, which act as initiation sites for micro-cracking.
Step 2: Specimen Fabrication
-
Action: Injection mold the compounded pellets into ISO 527 Type 1A tensile bars and ISO 180 Izod impact plaques (2mm thickness).
-
Causality: Standardized geometries are strictly required to eliminate dimensional variables during stress-strain calculations.
Step 3: Accelerated Weathering
-
Action: Place specimens in a Xenon Arc Weather-Ometer following ISO 4892-2. Irradiance is set to 0.51 W/m² at 340 nm. Cycle: 102 minutes dry (Black Panel Temp 65°C) followed by 18 minutes of water spray. Total exposure: 1000 hours.
-
Causality: Xenon arc lamps, equipped with daylight filters, provide the closest spectral match to terrestrial sunlight. The water spray cycle induces hydrolytic stress, mimicking real-world dew and rain which wash away degraded surface oligomers.
Step 4: Mechanical & Molecular Analysis
-
Action (Macro): Pull tensile bars at 50 mm/min using a universal testing machine. Record retention of elongation at break and ultimate tensile strength.
-
Action (Micro): Shave 50 µm from the exposed surface of the weathered plaques. Dissolve in tetrahydrofuran (THF) and analyze via Gel Permeation Chromatography (GPC) to determine the weight-average molecular weight (Mw) of the PC phase.
-
Causality: Measuring macroscopic tensile strength alone is insufficient, as physical flaws can skew results. Pairing it with GPC validates that the retention of physical strength is directly tied to the UVA successfully preventing the photo-oxidative cleavage of the polycarbonate carbonate linkages.
Fig 2: Standardized workflow for evaluating polymer mechanical property retention post-weathering.
Analysis of Results
Experimental data confirms that after 1000 hours of Xenon arc exposure, PC/ABS blends stabilized with 2-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenol show a marginal reduction in the molecular weight of the PC phase. Conversely, cyanoacrylate and benzotriazole-stabilized samples exhibit maximum reduction in molecular weight 1. Because chain entanglements are preserved with the HPT, the polymer retains over 90% of its initial tensile strength and impact resistance, preventing catastrophic brittle failure.
Formulation Guidelines & Synergistic Effects
While 2-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenol is highly effective as a standalone UV screen, its performance in retaining mechanical properties is exponentially enhanced when used in synergy with Hindered Amine Light Stabilizers (HALS) .
-
The Synergistic Mechanism: HPTs act as the primary defense, filtering out UV radiation before it reaches the polymer. However, trace amounts of UV may still penetrate, generating free radicals. HALS (e.g., Tinuvin 770 or Tinuvin 292) act as secondary defense mechanisms—radical scavengers that trap alkyl and peroxy radicals via the Denisov Cycle before they can propagate chain scission.
-
Loading Recommendations: For standard 2mm thick injection-molded articles, a synergistic package of 0.2 wt% HPT combined with 0.1 wt% to 0.2 wt% HALS provides optimal mechanical property retention without inducing plasticization or blooming.
References
- Comparative Investigation of The UV Stabilization of PC-ABS With Different UV Absorbers Source: Scribd / Dutch Polymer Institute URL
- Tinuvin® 1577: UV Absorber Overview / Technical Data Source: Scribd / BASF SE URL
- UV Absorber UV-1577 for high-performance engineering plastics and fibers Source: All HDI URL
- Photodegradation of copolyester films: A mechanistic study Source: SciSpace URL
- UV-328 / Tinuvin 328 / Eversorb 74 CAS 25973-55-1 Source: Longchang Chemical URL
Sources
Comparative Guide: Molar Extinction Coefficients of Key UV Absorbers
Executive Summary
In the development of photoprotective formulations, the Molar Extinction Coefficient (
This guide provides a rigorous comparison of
Theoretical Grounding: The Beer-Lambert Law
The molar extinction coefficient (
The Equation:
-
: Absorbance (unitless, typically measured at
)[2] -
: Molar Extinction Coefficient (
)[1][3] -
: Molar concentration (
) - : Path length (cm, usually 1 cm)
Why It Matters: A higher
Comparative Data: Molar Extinction Coefficients
The following table synthesizes experimental data for key UV absorbers. Note the dramatic difference between the "Specific Extinction" (
Table 1: Comparative Extinction Coefficients of Common UV Filters
| UV Filter (INCI) | Common Trade Name | Solvent | MW ( g/mol ) | Specific Extinction ( | Molar Extinction Coefficient ( | Spectrum Focus | |
| Ethylhexyl Triazone | Uvinul T 150 | 314 | Ethanol | 823.1 | > 1500 | ~123,460 | UVB |
| Bemotrizinol | Tinosorb S | 310 / 343 | Ethanol | 627.8 | > 790 | ~49,600 | Broad (UVA+UVB) |
| Avobenzone | Parsol 1789 | 357 | Ethanol | 310.4 | 1100 - 1180 | ~35,400 | UVA |
| Octinoxate | Uvinul MC 80 | 310 | Ethanol | 290.4 | > 830 | ~24,100 | UVB |
| Oxybenzone | Benzophenone-3 | 288 / 325 | Methanol | 228.2 | ~630 | ~14,300 | Broad (Short UVA) |
| Octocrylene | Uvinul N 539 T | 303 | Methanol | 361.5 | 340 - 370 | ~12,800 | UVB / Short UVA |
Note:
Analysis of the Data[2][3][4][5][6][7][8][9][10][11]
-
The Triazine Advantage: Ethylhexyl Triazone displays an
over 9x higher than Octocrylene. This explains why it is effective at low concentrations (2-3%) whereas Octocrylene is often used at 10%. -
Structural Efficiency: The high
of Bemotrizinol and Ethylhexyl Triazone stems from their large molecular size and extended conjugated -systems, which increase the cross-section for photon capture. -
Stability vs. Efficiency: Octocrylene has the lowest
but is frequently included not for its own absorbance, but to photostabilize Avobenzone (preventing the triplet-state energy decay that destroys Avobenzone).
Experimental Protocol: Determination of
To ensure Scientific Integrity , one cannot simply rely on literature values due to solvatochromic shifts (solvent polarity affects
Materials
-
Spectrophotometer: Double-beam UV-Vis (e.g., Shimadzu UV-1800 or equivalent).
-
Cuvettes: Quartz (Supersil), 1 cm path length. Glass/Plastic absorb UV and must not be used.
-
Solvent: Spectroscopic grade Ethanol or Methanol (Cutoff < 205 nm).
Workflow Diagram
Caption: Self-validating workflow for determining Molar Extinction Coefficient. The linearity check (R²) is the critical control point.
Step-by-Step Methodology
-
Gravimetric Preparation: Weigh exactly 10.0 mg of the UV filter into a 100 mL volumetric flask. Dissolve in spectroscopic grade ethanol. This is the Stock Solution (100 ppm) .
-
Solvent Blanking: Fill two quartz cuvettes with pure ethanol. Place one in the reference beam and one in the sample beam. Auto-zero the instrument to subtract solvent absorbance.
-
Serial Dilution: Prepare at least 5 dilutions from the stock (e.g., 2, 4, 6, 8, 10 ppm). Crucial: Do not exceed Absorbance = 1.0, as deviations from Beer's Law occur due to molecular aggregation or instrument stray light.
-
Scanning: Scan each dilution from 280 nm to 400 nm. Note the exact
. -
Calculation:
-
Convert concentrations from ppm (mg/L) to Molarity (mol/L) using the Molecular Weight.
-
Plot Absorbance (y-axis) vs. Concentration (x-axis).
-
Perform a linear regression. The slope of the line is
. -
Self-Validation: If
, the dilution was inaccurate or the concentration is too high (aggregation). Repeat.
-
Structural Drivers of Extinction
Why do some molecules absorb so much more efficiently? It is a function of the Chromophore System .
Caption: The relationship between molecular conjugation and extinction coefficient. Multi-chromophore systems like T150 exhibit additive absorbance.
-
Octocrylene: Contains a single diphenylacrylate chromophore. The probability of photon capture is limited to this single site.
-
Ethylhexyl Triazone: Built on a triazine core with three attached chromophore "wings" (p-aminobenzoate derivatives). This effectively triples the capture cross-section within a single molecule, resulting in the massive
of ~123,000.
References
-
BASF. (2018). Technical Information: Uvinul® T 150. Retrieved from
- DSM. (2013). Parsol® 1789 (Avobenzone)
- Herzog, B., et al. (2002). "In vivo and in vitro assessment of UVA protection by sunscreen formulations containing drometrizole trisiloxane.
-
PubChem. (2025).[4] Bemotrizinol Compound Summary. National Library of Medicine. Retrieved from
- Thermo Fisher Scientific. (2010). Extinction Coefficients: A Guide to Understanding Extinction Coefficients. Tech Tip #15.
- O'Neil, M.J. (2013). The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals. RSC Publishing.
-
FDA. (2019).[5] Sunscreen Drug Products for Over-the-Counter Human Use. Federal Register.
Sources
long-term outdoor exposure data for polycarbonate stabilized with Tinuvin 1577
Engineering Optical Clarity and Mechanical Integrity: A Comparative Guide to Polycarbonate Stabilization with Tinuvin 1577
Bisphenol A polycarbonate (BPA-PC) is a cornerstone material in life sciences and advanced engineering, utilized extensively in transparent pharmaceutical packaging, auto-injector housings, and field-deployable diagnostic devices. However, long-term outdoor exposure or intense UV sterilization compromises its structural and optical integrity. This guide provides an objective, data-driven comparison of UV stabilization strategies, focusing on the mechanistic superiority of Tinuvin 1577 (a hydroxyphenyl triazine) against conventional alternatives.
Mechanistic Causality: The Dual-Pathway Degradation of Polycarbonate
To effectively stabilize a polymer, one must first understand how it fails. Unstabilized BPA-PC degrades via two distinct, wavelength-dependent photochemical pathways[1]:
-
Photo-Fries Rearrangement (<300 nm): Direct photolysis of the carbonate linkage leads to the formation of phenyl salicylates and dihydroxybenzophenones. This pathway does not significantly reduce molecular weight but is the primary driver of severe yellowing (chromophore generation).
-
Photo-Oxidation (>300 nm): In the presence of oxygen, longer-wavelength UV initiates a radical chain reaction. This forms hydroperoxides that cause rapid chain scission, massive molecular weight reduction, and catastrophic physical embrittlement[1][2].
To arrest these pathways, UV absorbers (UVAs) must competitively absorb photons and dissipate the energy harmlessly before the polymer matrix can react. Tinuvin 1577 (2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-(hexyloxy)-phenol) achieves this via an Excited State Intramolecular Proton Transfer (ESIPT) mechanism[2][3]. Upon UV absorption, the molecule undergoes a rapid, reversible tautomerization, converting destructive UV photons into harmless thermal energy without degrading the stabilizer itself.
Fig 1. Polycarbonate photodegradation pathways vs. Tinuvin 1577 ESIPT stabilization mechanism.
Comparative Long-Term Exposure Data
When selecting a UVA for medical or outdoor diagnostic devices, thermal stability during high-temperature PC compounding (280–300°C) and long-term photostability are critical. Tinuvin 1577 (Hydroxyphenyl triazine) is frequently compared against Tinuvin 360 (Benzotriazole) and Uvinul 3030 (Cyanoacrylate)[3][4].
The following table summarizes accelerated weathering data for 3mm injection-molded PC plaques.
| Formulation (BPA-PC Matrix) | Additive Class | ΔYI (Yellowness Shift) | Tensile Strength Retention | Molecular Weight (Mw) Retention |
| Control (Unstabilized) | None | +25.4 | 45% | 60% |
| 0.3 wt% Uvinul 3030 | Cyanoacrylate | +8.2 | 78% | 85% |
| 0.3 wt% Tinuvin 360 | Benzotriazole | +5.1 | 88% | 92% |
| 0.3 wt% Tinuvin 1577 | Hydroxyphenyl Triazine | +3.4 | 94% | 96% |
Note: Data reflects 3,000 hours of Xenon Arc exposure (ISO 4892-2), equivalent to approximately 2.5 years of continuous outdoor exposure in Florida.
Data Causality: Tinuvin 1577's higher molar extinction coefficient allows it to screen UV more effectively at the same loading concentration, while its triazine backbone resists the photochemical consumption that gradually depletes benzotriazoles[4]. Furthermore, its exceptionally low volatility prevents "plate-out" (migration to the surface) during high-heat injection molding, ensuring a homogenous protective matrix that won't leach into adjacent drug products or assays[5][6].
Self-Validating Experimental Protocol: Weathering & Degradation Analysis
To objectively validate these claims in a laboratory setting, researchers must employ a self-validating experimental framework. A self-validating protocol utilizes orthogonal analytical methods—where optical, chemical, and mechanical data cross-verify each other—eliminating single-instrument bias and confirming the exact mechanism of failure or protection.
Step 1: Matrix Compounding & Specimen Fabrication
-
Action: Dry virgin BPA-PC pellets at 120°C for 4 hours. Extrude with 0.3 wt% of the respective UVA using a twin-screw extruder at 285°C, followed by injection molding into standard ISO tensile bars and 3mm optical plaques.
-
Causality: Moisture in PC at melt temperatures causes catastrophic hydrolytic chain scission, which would confound UV degradation data. Twin-screw extrusion ensures homogenous UVA dispersion, critical for uniform photon screening.
Step 2: Accelerated Weathering (ISO 4892-2)
-
Action: Expose the plaques in a Xenon Arc Weatherometer. Use a borosilicate inner/outer filter combination. Set irradiance to 0.51 W/m² at 340 nm, with cyclic parameters: 102 minutes dry (65°C Black Standard Temperature) and 18 minutes water spray.
-
Causality: Xenon arc is explicitly chosen over fluorescent QUV because its spectral power distribution closely matches natural terrestrial sunlight. Fluorescent lamps distort the Photo-Fries vs. Photo-oxidation ratio by over-representing short-wave UV, leading to non-predictive failure modes[1].
Step 3: Orthogonal Degradation Analysis
-
Optical (Spectrophotometry): Measure Yellowness Index (YI) per ASTM E313. Validation: Directly quantifies the suppression of Photo-Fries rearrangement products.
-
Chemical (GPC/SEC): Measure Weight-Average Molecular Weight (Mw) using Gel Permeation Chromatography. Validation: Directly quantifies the suppression of photo-oxidative chain scission.
-
Mechanical (Tensile Testing): Measure elongation at break and tensile strength per ISO 527. Validation: This is the functional macro-readout of the chemical data. If Mw drops below the polymer's entanglement threshold due to photo-oxidation, the material becomes brittle. Mechanical failure validates the chemical GPC data.
Fig 2. Self-validating experimental workflow for evaluating long-term polycarbonate weathering.
Strategic Implications for Drug Development & Life Sciences
For drug development professionals, the choice of polymer stabilization directly impacts regulatory compliance, device efficacy, and product shelf-life. In field-deployable auto-injectors (e.g., epinephrine pens) or wearable insulin pumps, the device window must remain optically clear for visual inspection of the drug product over a multi-year shelf life. Yellowing obscures particulate inspection, while polymer embrittlement can lead to catastrophic device shattering during emergency spring-actuation.
By leveraging the high molar absorptivity and ESIPT efficiency of triazine-based stabilizers like Tinuvin 1577, engineers can design thinner, lighter device housings without compromising environmental robustness or risking additive leaching into the active pharmaceutical ingredient (API)[4][5].
References
- Eindhoven University of Technology (tue.nl)
- Arkivoc (arkat-usa.org)
- UV Absorbers--Advantage Scientific, Inc.
- Polyce Project (polyce-project.eu)
- Google Patents (google.com)
- Engineering Resins | Interspersal Inc.
Sources
- 1. pure.tue.nl [pure.tue.nl]
- 2. polyce-project.eu [polyce-project.eu]
- 3. US20090258978A1 - Polycarbonate composition containing uv absorber - Google Patents [patents.google.com]
- 4. interspersal.com [interspersal.com]
- 5. arkat-usa.org [arkat-usa.org]
- 6. UV Absorbers--Advantage Scientific, Inc. [advantage.com.tw]
Safety Operating Guide
2-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenol: Operational Disposal Guide
[1][2][3][4]
Core Directive & Scope
This guide mandates the operational protocols for the safe handling and disposal of 2-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenol (often referred to as the HPT core or related to UV-1577).[1][2][3][4] As a hydroxyphenyl-s-triazine (HPT) derivative, this compound is engineered for extreme chemical stability and UV resistance.[1][2][3][4] Consequently, it is persistent in the environment and poses a chronic risk to aquatic ecosystems.[2][3][4]
Critical Prohibition: Under NO circumstances shall this compound, or solutions containing it, be discharged into municipal sewage systems, sinks, or storm drains.[1][2][3][4]
Hazard Identification & Safety Profile
Before initiating disposal, you must validate the waste stream against the chemical's safety profile.[2][3][4] While often not classified as acutely toxic to humans, its environmental persistence dictates the disposal route.[1][3][4]
Table 1: GHS Classification & Physiochemical Constraints
| Parameter | Specification | Operational Implication |
| GHS Classification | Aquatic Chronic 4 (H413) | May cause long-lasting harmful effects to aquatic life.[1][2][3][4][5] |
| Signal Word | None (or Warning depending on jurisdiction) | Treat as an environmental pollutant.[2][3][4] |
| Water Solubility | Negligible (< 0.1 mg/L) | Do not dilute. Dilution will not solubilize the compound for drain disposal; it will precipitate and contaminate plumbing/traps.[2][3][4] |
| Solubility (Organic) | Soluble in Toluene, Chloroform, DCM | Waste must be segregated into organic solvent streams.[1][2][3][4] |
| Stability | High Thermal/Photostability | Standard autoclaving or chemical neutralization is ineffective .[2][3][4] High-temperature incineration is required.[1][2][3][4] |
Pre-Disposal Handling & Spill Response
Spills must be contained immediately to prevent migration into floor drains.[2][3][4]
-
PPE Requirements: Nitrile rubber gloves (0.11 mm thickness, >480 min breakthrough), safety goggles, and lab coat.[1][2][3][4] Use a P2/N95 dust respirator if handling powder.[2][3][4]
-
Dry Spill (Powder):
-
Wet Spill (Solution):
-
Absorb: Use an inert absorbent (Vermiculite, Sand, or Universal Spill Pads).[2][3][4]
-
Scoop: Transfer saturated absorbent into a sealable bag or container.[2][3][4]
-
Clean: Wipe the surface with a solvent (e.g., Acetone or Ethanol) to remove residue, then treat the wipe as solid hazardous waste.[2][3][4]
-
Disposal Decision Matrix
The following workflow dictates the segregation logic based on the physical state of the waste.
Figure 1: Decision matrix for segregating 2-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenol waste streams. The ultimate fate for all streams is incineration.[1][2][3][4]
Detailed Disposal Protocols
Protocol A: Solid Waste (Pure Compound & Debris) [1][2][3][4]
-
Primary Container: Collect pure substance in a screw-top jar (Glass or HDPE).
-
Secondary Waste: Contaminated gloves, weighing boats, and paper towels must be double-bagged in heavy-duty polyethylene bags (minimum 3 mil thickness).[1][2][3][4]
-
Labeling: Affix a hazardous waste label.
-
Disposal Path: Transfer to your facility's chemical waste accumulation area for pickup.[2][3][4] The waste contractor must utilize incineration (Waste Code 09 or similar depending on region).[2][3][4]
Protocol B: Liquid Waste (Solvent Solutions)
Due to the compound's solubility profile, it is almost exclusively found in organic solvents in a research setting.[2][3][4]
-
Segregation: Determine if the solvent is halogenated (e.g., Methylene Chloride) or non-halogenated (e.g., Toluene, Ethanol).[2][3][4]
-
Container: Use standard safety carboys (typically 10L or 20L HDPE/Steel).[2][3][4]
-
Concentration Limit: If the concentration is high (>5%), mark the container specifically to alert the disposal vendor, as high-solid content can clog injection nozzles in some incinerators.[1][2][3][4]
-
Aqueous Mixtures: If the compound is present in an aqueous mixture (e.g., a suspension), do not filter and drain .[1][2][3][4] Collect the entire suspension as "Aqueous Chemical Waste" contaminated with organic pollutants.[2][3][4]
Protocol C: Empty Containers
-
Triple Rinse: Rinse the empty original container three times with a compatible solvent (e.g., Acetone).[2][3][4]
-
Rinsate Disposal: Pour the rinsate into the Liquid Organic Waste container (Protocol B).[2][3][4] Do not pour rinsate down the sink.
-
Defacing: Cross out the original label and mark "Empty."[2][3][4]
-
Recycling/Trash: Once triple-rinsed, the container can be discarded as standard lab trash or recycled, depending on local facility rules.[1][2][3][4]
Regulatory Compliance (US/EU)
-
United States (RCRA):
-
This compound is generally not a P-listed or U-listed acute hazardous waste.[1][2][3][4]
-
However, it must be characterized based on the solvent it is dissolved in (e.g., Ignitable D001 if in Acetone).[1][3][4]
-
Best Practice: Manage as "Non-RCRA Regulated Chemical Waste" destined for incineration.[2][3][4]
-
-
European Union (EWC):
References
-
PubChem. (2024).[2][3][4] Compound Summary: 2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-(hexyloxy)phenol.[1][2][3][4][5][7] National Library of Medicine.[2][3][4] Retrieved from [Link][1][2][3][4]
Sources
- 1. 2-(4,6-Bis(2,4-dimethylphenyl)-1,3,5-triazin-2-yl)-5-(octyloxy)phenol | C33H39N3O2 | CID 135414248 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. L-Phenylglycine | C8H9NO2 | CID 99291 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CID 5493381 | C21H15N3O4 | CID 5493381 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. L(+)-alpha-Phenylglycine(2935-35-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 5. 2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-(hexyloxy)phenol | 147315-50-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. echemi.com [echemi.com]
- 7. jk-sci.com [jk-sci.com]
Personal protective equipment for handling 2-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenol
This guide outlines the operational safety, personal protective equipment (PPE), and handling protocols for 2-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenol (CAS 1571-08-0 / PubChem CID 18552).
This compound is the core Hydroxyphenyl Triazine (HPT) chromophore, serving as the parent structure for widely used UV absorbers (e.g., Tinuvin 1577). While often exhibiting lower acute toxicity than smaller aromatics, its high stability and environmental persistence require strict containment protocols to prevent laboratory contamination and environmental release.
Part 1: Risk Assessment & Hazard Profiling
Before selecting PPE, we must define the "Enemy." This compound presents a Physical and Environmental hazard profile rather than a high-acute-toxicity profile.
The Hazard Matrix
| Hazard Category | Classification (GHS/CLP) | Operational Implication |
| Acute Toxicity | Low (Not Classified as Toxic) | Do not be complacent. "Low toxicity" |
| Environmental | Aquatic Chronic 4 (H413) | CRITICAL: Zero-discharge policy.[2] No sink disposal. All traces must be captured as solid/organic waste. |
| Physical State | Solid Powder / Crystal | Dust Explosion Risk: Fine dusts can be explosive.[2][3] Inhalation Risk: Irritation of the upper respiratory tract. |
| Reactivity | Stable | Incompatible with Strong Oxidizing Agents . |
The "Solvent Multiplier" Effect
Senior Scientist Insight: The greatest immediate danger when handling this chemical often comes not from the solid itself, but from the organic solvents used to dissolve it (e.g., Toluene, Dichloromethane, Chloroform).
-
The Protocol: Your PPE must be rated for the solvent, not just the solute.
Part 2: The Defensive Line (PPE Selection)
Standard lab coats are insufficient for synthesis or scale-up. Use this tiered protection system.
PPE Selection Matrix
| Protection Zone | Recommended Gear | Technical Rationale |
| Respiratory | N95 / P2 Respirator (Minimum) | The solid is a fine powder. Preventing inhalation prevents potential sensitization or mechanical irritation. |
| Ocular | Chemical Splash Goggles | Safety glasses with side shields are inadequate if the powder becomes airborne or if splashing occurs during dissolution. |
| Dermal (Hands) | Double Nitrile Gloves (0.11 mm min) | Why? While the solid does not permeate quickly, the solvents (DCM/Toluene) do. Inner glove acts as a barrier while you change the outer glove. |
| Body | Tyvek® Lab Coat (or cotton with apron) | Synthetic dusts cling to cotton. A disposable Tyvek layer prevents "taking the chemical home" on your clothes. |
Part 3: Operational Maneuvers (Safe Handling Protocol)
Workflow Visualization: The Safety Lifecycle
Figure 1: The "Cradle-to-Grave" handling lifecycle ensures containment at every transition point.[4]
Step-by-Step Handling Procedures
Step A: Weighing & Transfer (The High-Risk Zone)
-
The Risk: Static electricity can cause the light powder to "jump" or disperse, leading to inhalation or bench contamination.
-
The Protocol:
-
Engineering Control: ALWAYS weigh inside a certified Chemical Fume Hood.
-
Static Mitigation: Use an anti-static gun or wipe on the spatula and weighing boat before use.
-
Technique: Do not dump. Tap the spatula gently. If spilling occurs, do not blow on it. Wipe with a solvent-dampened Kimwipe.
-
Step B: Solubilization
-
Solubility Note: This compound has low water solubility but dissolves in Toluene, Chloroform, and DCM.
-
The Protocol:
-
Add the solid to the flask first, then add the solvent. This prevents "puffing" of dry powder out of the vessel.
-
Sash Height: Keep the fume hood sash at the lowest operational position to protect your face from splashes.
-
Step C: Decontamination
-
Self-Validation: After handling, check your work area with a UV lamp (365 nm).
-
Why? HPT derivatives are UV absorbers and often fluoresce or appear dark under UV light depending on the background. This is a quick, non-destructive way to verify you haven't contaminated the balance.
Part 4: Emergency & Disposal Protocols
Spill Response (Dry Powder)
-
Isolate: Alert nearby personnel.
-
PPE Up: Ensure N95 and goggles are on.
-
Contain: Cover the spill with a damp paper towel (dampened with water or ethanol) to prevent dust generation.
-
Cleanup: Scoop up the damp material. Wipe the area 3x with Ethanol.
-
Disposal: Place all wipes in the Solid Hazardous Waste container.
Waste Disposal Decision Tree
Figure 2: Strict segregation of waste streams prevents regulatory violations and environmental damage.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 18552, 2-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenol. Retrieved from [Link]
-
ECHA (European Chemicals Agency). Registration Dossier: 2-(4,6-diphenyl-1,3,5-triazin-2-yl)-5-((hexyl)oxy)phenol. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
